Technical Documentation Center

1-(4-Aminophenyl)piperidine-2,6-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Aminophenyl)piperidine-2,6-dione
  • CAS: 444003-01-4

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Validation of 1-(4-Aminophenyl)piperidine-2,6-dione: A Technical Whitepaper

Executive Summary & Structural Context 1-(4-Aminophenyl)piperidine-2,6-dione, also known as N-(4-aminophenyl)glutarimide, is a highly versatile chemical intermediate utilized in the development of advanced pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

1-(4-Aminophenyl)piperidine-2,6-dione, also known as N-(4-aminophenyl)glutarimide, is a highly versatile chemical intermediate utilized in the development of advanced pharmacophores, including coagulation Factor Xa inhibitors and custom functional materials[1],[2].

From a structural design perspective, it is critical to distinguish this N1-substituted glutarimide from C3-substituted analogs (such as thalidomide or lenalidomide). While C3-substituted piperidine-2,6-diones are hallmark ligands for targeted protein degradation (PROTACs) via Cereblon (CRBN) recruitment, N1-substituted derivatives do not bind CRBN . The substitution at the imide nitrogen sterically blocks the critical hydrogen-bonding interactions required with the Trp380 and His378 residues in the CRBN tri-tryptophan pocket. Understanding this structural dichotomy is essential for scientists designing novel immunomodulatory drugs or specialized intermediates.

StructureLogic Base Piperidine-2,6-dione (Glutarimide Core) C3 C3-Substitution (e.g., Lenalidomide) Base->C3 Retains Imide NH N1 N1-Substitution (1-(4-Aminophenyl)...) Base->N1 Blocks Imide NH CRBN CRBN Binding (Active PROTAC Linker) C3->CRBN H-Bonds with Trp380/His378 NonCRBN No CRBN Binding (Factor Xa Inhibitors) N1->NonCRBN Steric Clash / Loss of H-Bond

Logical relationship between glutarimide substitution patterns and CRBN binding.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 1-(4-aminophenyl)piperidine-2,6-dione is most effectively achieved via a robust, two-step protocol starting from commercially available glutaric acid and 4-nitroaniline[WO2003097600A1][1].

Step 1: Dehydrative Cyclization The initial step involves the condensation of glutaric acid with 4-nitroaniline. Polyphosphoric acid (PPA) is uniquely suited for this transformation. Rather than merely acting as a solvent, PPA functions simultaneously as an acid catalyst and a highly effective desiccant[1]. By irreversibly sequestering the water molecules generated during the dual amidation/imidation process, PPA drives the thermodynamic equilibrium entirely toward the cyclic imide, preventing the stalling of the reaction at the uncyclized mono-amide intermediate.

Step 2: Heterogeneous Catalytic Hydrogenation The second step requires the reduction of the nitroarene to an aniline. Raney Nickel (RaNi) under a hydrogen atmosphere is selected over Palladium on Carbon (Pd/C) to provide a cost-effective, chemoselective reduction[1]. RaNi efficiently reduces the aromatic nitro group at standard pressure and room temperature without risking the over-reduction or ring-opening of the glutarimide carbonyls.

Synthesis SM Glutaric Acid + 4-Nitroaniline Int 1-(4-Nitrophenyl) piperidine-2,6-dione SM->Int PPA, 80°C, 12h Dehydration/Cyclization Prod 1-(4-Aminophenyl) piperidine-2,6-dione Int->Prod RaNi, H2, THF Catalytic Hydrogenation

Reaction workflow for the two-step synthesis of 1-(4-aminophenyl)piperidine-2,6-dione.

Step-by-Step Experimental Protocol

The following methodology is adapted from validated patent literature to ensure high yield and purity[WO2003097600A1][1].

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine-2,6-dione
  • Preparation: In a suitably sized round-bottom flask equipped with a mechanical overhead stirrer, combine 14.5 g (0.11 mol) of glutaric acid and 13.8 g (0.10 mol) of 4-nitroaniline.

  • Reagent Addition: Add 50.0 g of Polyphosphoric Acid (PPA) to the solid mixture.

  • Reaction: Heat the highly viscous mixture to 80°C. Maintain stirring at this temperature for 12 hours.

  • Quenching: Allow the reaction to cool slightly, then carefully add 500 mL of distilled water under vigorous stirring to precipitate the product and hydrolyze the PPA.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake extensively with water to remove residual phosphoric acid.

  • Drying: Dry the solid in a vacuum oven at 60°C to afford the intermediate as a solid.

Step 2: Synthesis of 1-(4-Aminophenyl)piperidine-2,6-dione
  • Preparation: Dissolve 10.0 g (0.043 mol) of the 1-(4-nitrophenyl)piperidine-2,6-dione intermediate in 100 mL of anhydrous tetrahydrofuran (THF).

  • Catalyst Addition: Carefully add 1.0 g of Raney Nickel (RaNi) catalyst to the solution.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas. Stir the mixture vigorously under a normal pressure hydrogen atmosphere at room temperature.

  • Monitoring: Allow the reaction to proceed until macroscopic hydrogen uptake ceases, indicating complete reduction.

  • Workup: Filter the catalyst off through a pad of Celite under an inert atmosphere (Argon/Nitrogen).

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from diethyl ether to yield the pure target compound.

Self-Validating Systems: Analytical Data & Causality

A robust synthetic protocol must be self-validating. The success of this two-step synthesis is definitively tracked via Melting Point (MP) and Proton Nuclear Magnetic Resonance (^1H-NMR) spectroscopy[1].

The most critical diagnostic checkpoint is the ^1H-NMR shift of the aromatic protons. In Step 1, the strongly electron-withdrawing nitro group deshields the ortho protons, pushing them downfield to 8.30 ppm. Upon successful reduction in Step 2, the newly formed amine group acts as a strong electron donor via resonance, significantly shielding the aromatic ring and shifting those same protons upfield to 6.67 ppm. The emergence of a broad singlet at 5.11 ppm (integrating to 2H) provides absolute confirmation of the -NH2 group.

Table 1: Reaction Parameters and Yields
StepReaction TypeReagentsCatalyst / SolventTemp / TimeYieldMelting Point
1 ImidationGlutaric acid, 4-NitroanilinePolyphosphoric Acid (PPA)80°C / 12 h96.7%207–209°C
2 Reduction1-(4-Nitrophenyl)piperidine-2,6-dioneRaNi, H2 / THFRT / Until H2 ceases84.9%214–215°C
Table 2: ^1H-NMR Spectral Assignments (DMSO-d6)
Proton EnvironmentStep 1 Product (Nitro)Step 2 Product (Amino Target)Mechanistic Shift Rationale
Aromatic (ortho to N/O)8.30 ppm (d, J=8.8 Hz, 2H)6.67 ppm (d, J=8.8 Hz, 2H)Upfield shift due to reduction of electron-withdrawing -NO2 to electron-donating -NH2.
Aromatic (meta to N/O)7.46 ppm (d, J=8.8 Hz, 2H)6.53 ppm (d, J=8.8 Hz, 2H)Upfield shift due to shielding effect of the amine lone pair.
Amine (-NH2)N/A5.11 ppm (s-br, 2H)Appearance directly confirms successful reduction.
Glutarimide (-CH2-C=O)2.79 ppm (t, J=7.9 Hz, 4H)2.67 ppm (t, J=7.9 Hz, 4H)Minor upfield shift due to distant electronic changes across the imide bond.
Glutarimide (-CH2-)2.03 ppm (m, J=7.9 Hz, 2H)1.92 ppm (m, J=7.9 Hz, 2H)Minor upfield shift.

Process Safety & Scale-up Considerations

Translating this protocol from the bench to pilot scale requires strict adherence to process safety:

  • PPA Viscosity and Exotherms: PPA is exceptionally viscous at ambient temperatures. Mechanical overhead stirring (rather than magnetic stirring) is mandatory to ensure homogeneity. Furthermore, the water quench at the end of Step 1 is highly exothermic. Water must be added dropwise initially, or the reaction mixture should be poured over crushed ice to prevent localized boiling, splatter, and product degradation.

  • Pyrophoric Catalyst Handling: Raney Nickel is highly pyrophoric when dry. Post-hydrogenation filtration must be conducted under an inert argon or nitrogen blanket. The filter cake must remain wetted with THF or water at all times before safe disposal or recycling to prevent spontaneous ignition.

References

1.[1] Title: WO2003097600A1 - Method for producing cyclic imides in the presence of polyphosphoric acid. Source: Google Patents. URL: 2.[2] Title: BLDpharm – Page 804 – 알앤디메이트: 재료과학 및 기능성 소재 개발용 화합물. Source: rndmate.com. URL:

Sources

Exploratory

chemical properties of 1-(4-Aminophenyl)piperidine-2,6-dione

Technical Monograph: Chemical Properties & Synthesis of 1-(4-Aminophenyl)piperidine-2,6-dione Executive Summary & Structural Analysis 1-(4-Aminophenyl)piperidine-2,6-dione (CAS: 444003-01-4) is a specialized N-aryl cycli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Chemical Properties & Synthesis of 1-(4-Aminophenyl)piperidine-2,6-dione

Executive Summary & Structural Analysis

1-(4-Aminophenyl)piperidine-2,6-dione (CAS: 444003-01-4) is a specialized N-aryl cyclic imide intermediate. Structurally, it consists of a glutarimide (piperidine-2,6-dione) ring substituted at the nitrogen (N1 position) with a para-aminophenyl group.

Critical Pharmacophore Distinction: It is imperative to distinguish this compound from the immunomodulatory imide drugs (IMiDs) such as thalidomide or lenalidomide. IMiDs bind to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) via an unsubstituted glutarimide nitrogen (–NH–). In 1-(4-Aminophenyl)piperidine-2,6-dione, the nitrogen is fully substituted by the phenyl ring, eliminating the hydrogen bond donor capability required for canonical CRBN binding. Consequently, this molecule serves primarily as a synthetic scaffold for Factor Xa inhibitors and other N-aryl imide pharmacophores, rather than as a direct CRBN modulator.

Physicochemical Profile

The following data aggregates experimental values and predictive modeling for bench-level validation.

PropertyValue / DescriptionSource/Notes
IUPAC Name 1-(4-aminophenyl)piperidine-2,6-dioneStandard Nomenclature
CAS Number 444003-01-4Verified
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Melting Point 214–215 °CExperimental (Recryst. from Et₂O) [1]
Appearance Crystalline solid (Off-white to pale yellow)
Solubility Soluble in DMSO, DMF, THF; Moderate in Acetone; Low in WaterPolar aprotic solvents recommended
pKa (Aniline) ~4.8 (Predicted)Protonation of amine
LogP ~0.8–1.2 (Predicted)Moderate lipophilicity

Synthetic Methodology

The most robust synthesis, validated for scale-up, involves the condensation of glutaric acid with 4-nitroaniline followed by catalytic hydrogenation. This route avoids the use of unstable acid chlorides and minimizes side reactions.

Protocol: Two-Stage Synthesis from Glutaric Acid

Stage 1: Condensation (Formation of the Nitro-Imide)

  • Reagents: Glutaric acid (1.0 eq), 4-Nitroaniline (1.0 eq), Polyphosphoric acid (PPA) (Solvent/Catalyst).

  • Conditions: 80 °C, 12 hours.[1]

  • Procedure:

    • Suspend glutaric acid and 4-nitroaniline in PPA (approx. 5g PPA per gram of reactant).

    • Heat to 80 °C with vigorous stirring. The mixture will homogenize as the reaction proceeds.

    • Quench: Cool to room temperature and pour into ice-water (10x volume).

    • Isolation: Filter the resulting precipitate, wash extensively with water to remove acid residues, and dry in vacuo at 60 °C.

    • Yield: ~96% of 1-(4-nitrophenyl)piperidine-2,6-dione (MP: 207–209 °C).

Stage 2: Reduction (Formation of the Target Amine)

  • Reagents: 1-(4-nitrophenyl)piperidine-2,6-dione, Raney Nickel (RaNi) or Pd/C, Hydrogen gas (H₂), THF.

  • Conditions: Ambient temperature, atmospheric pressure (balloon) or slight overpressure.

  • Procedure:

    • Dissolve the nitro-intermediate in THF (10 mL/g).

    • Add Raney Nickel catalyst (10 wt% loading).

    • Stir under H₂ atmosphere until hydrogen uptake ceases (monitor via TLC/LCMS).

    • Workup: Filter through Celite to remove catalyst (Caution: Pyrophoric). Concentrate the filtrate.

    • Purification: Recrystallize from diethyl ether.

    • Yield: ~85% of 1-(4-aminophenyl)piperidine-2,6-dione.[1]

Visual Synthesis Workflow

SynthesisPath Start Glutaric Acid + 4-Nitroaniline Intermediate 1-(4-Nitrophenyl) piperidine-2,6-dione (MP: 207-209°C) Start->Intermediate PPA, 80°C, 12h Cyclodehydration Product 1-(4-Aminophenyl) piperidine-2,6-dione (MP: 214-215°C) Intermediate->Product H2, RaNi, THF Reduction

Figure 1: Stepwise synthetic pathway from glutaric acid precursors to the target aniline.

Chemical Reactivity & Stability

Understanding the dual reactivity of the aniline nucleophile and the imide electrophile is crucial for downstream applications.

A. Aniline Functionality (Nucleophilic)

The primary amine at the para-position is the principal handle for derivatization.

  • Acylation: Reacts rapidly with acid chlorides or anhydrides to form amides. This is the standard route for synthesizing Factor Xa inhibitors (e.g., coupling with substituted benzoic acids).

  • Diazotization: Treatment with NaNO₂/HCl generates the diazonium salt, allowing for Sandmeyer transformations (substitution with -Cl, -Br, -CN) or azo coupling.

  • Reductive Amination: Reacts with aldehydes/ketones in the presence of NaBH(OAc)₃ to form secondary amines.

B. Glutarimide Ring (Electrophilic/Labile)

The N-aryl imide ring is susceptible to nucleophilic attack, particularly under basic conditions.

  • Hydrolysis: At pH > 9, the imide ring opens to form the corresponding glutaramic acid derivative (N-(4-aminophenyl)-4-carboxybutanamide).

  • Stability Protocol: Avoid aqueous bases during workups. Use buffered solutions if aqueous contact is necessary. The compound is stable in dilute acid and neutral organic solvents.

Reactivity Map

Reactivity Core 1-(4-Aminophenyl) piperidine-2,6-dione Amide Factor Xa Inhibitors (Amide Linkage) Core->Amide R-COCl / Base (Acylation) Diazo Diazonium Salt (Sandmeyer Precursor) Core->Diazo NaNO2 / HCl (Diazotization) Hydrolysis Ring Opening (Glutaramic Acid) Core->Hydrolysis NaOH / H2O (Base Hydrolysis)

Figure 2: Divergent reactivity profile highlighting synthetic utility (green) and degradation risks (red).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer due to the aniline moiety.

  • Handling: Manipulate within a chemical fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aniline group (browning over time).

References

  • Preparation of N-substituted cyclic imides. Source: WO2003097600A1 (Patent). Context: Describes the synthesis of 1-(4-aminophenyl)piperidine-2,6-dione via PPA cyclization and RaNi hydrogenation.

  • Chemical Identity: 1-(4-Aminophenyl)piperidine-2,6-dione. Source:[1][2][3][4][5] CymitQuimica / PubChem. Context: CAS verification (444003-01-4) and commercial availability.[5]

Sources

Foundational

1-(4-Aminophenyl)piperidine-2,6-dione derivatives and their biological activity

The following technical guide details the chemistry, synthesis, and biological applications of 1-(4-Aminophenyl)piperidine-2,6-dione , a critical scaffold in medicinal chemistry. Synthesis, Biological Mechanism, and Phar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and biological applications of 1-(4-Aminophenyl)piperidine-2,6-dione , a critical scaffold in medicinal chemistry.

Synthesis, Biological Mechanism, and Pharmacological Applications

Executive Summary & Molecule Identification

1-(4-Aminophenyl)piperidine-2,6-dione (CAS: 444003-01-4) is a specialized N-substituted glutarimide derivative. Unlike the well-known immunomodulatory imide drugs (IMiDs) like thalidomide—which possess a C3-substituted glutarimide ring with a free N-H group—this molecule features a phenyl group directly attached to the imide nitrogen.

This structural distinction is biologically decisive:

  • Thalidomide Class (C3-substituted): Binds Cereblon (CRBN) via the free imide nitrogen (tri-tryptophan pocket).

  • 1-(4-Aminophenyl) Class (N-substituted): Lacks CRBN binding affinity due to N-substitution. Instead, it serves as a high-value pharmacophore and synthetic intermediate for Factor Xa inhibitors (anticoagulants) and specific anticonvulsant analogs.

PropertySpecification
IUPAC Name 1-(4-aminophenyl)piperidine-2,6-dione
Common Name N-(4-Aminophenyl)glutarimide
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Core Scaffold Glutarimide (Piperidine-2,6-dione)
Primary Application Synthetic intermediate for Factor Xa inhibitors; Anticonvulsant research

Chemical Synthesis & Production

The synthesis of 1-(4-aminophenyl)piperidine-2,6-dione is typically achieved through a two-step sequence: condensation of glutaric anhydride with a nitroaniline precursor, followed by selective reduction.

Synthetic Pathway (DOT Diagram)

Synthesis Anhydride Glutaric Anhydride (C5H6O3) Intermediate 1-(4-Nitrophenyl) piperidine-2,6-dione (Cyclic Imide Formation) Anhydride->Intermediate Reflux/Dehydration (Acetic Acid/Ac2O) Amine 4-Nitroaniline (C6H6N2O2) Amine->Intermediate Product 1-(4-Aminophenyl) piperidine-2,6-dione (Target Scaffold) Intermediate->Product Reduction (H2/Pd-C or Fe/HCl)

Caption: Two-step synthesis via condensation and reduction to yield the amino-aryl glutarimide core.

Detailed Experimental Protocol
Step 1: Formation of 1-(4-Nitrophenyl)piperidine-2,6-dione

This step utilizes a dehydration reaction to close the glutarimide ring.

  • Reagents: Glutaric anhydride (1.0 eq), 4-Nitroaniline (1.0 eq).

  • Solvent/Catalyst: Glacial acetic acid (solvent) and Acetic anhydride (dehydrating agent).

  • Procedure:

    • Dissolve 4-nitroaniline in glacial acetic acid under inert atmosphere (N₂).

    • Add glutaric anhydride and heat to reflux (120°C) for 4–6 hours.

    • Mechanism:[1][2] The amine attacks the anhydride to form the amic acid intermediate, which then undergoes ring closure (dehydration) driven by acetic anhydride.

    • Work-up: Cool the mixture to room temperature. Pour into ice-cold water. The product precipitates as a solid.[3] Filter, wash with water, and recrystallize from ethanol.

    • Yield Target: >80%.

Step 2: Reduction to 1-(4-Aminophenyl)piperidine-2,6-dione
  • Reagents: 1-(4-Nitrophenyl)piperidine-2,6-dione, 10% Pd/C catalyst, Hydrogen gas (H₂).

  • Solvent: Methanol or Ethanol/THF mixture.

  • Procedure:

    • Suspend the nitro compound in the solvent in a hydrogenation vessel.

    • Add 10% Pd/C (5-10 wt%).

    • Stir under H₂ atmosphere (balloon pressure or 30 psi) at room temperature for 2–4 hours.

    • Monitoring: Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

    • Work-up: Filter through a Celite pad to remove catalyst. Concentrate the filtrate under reduced pressure to yield the off-white solid product.

    • Validation: Confirm structure via ¹H-NMR (look for disappearance of nitro-aromatic shift and appearance of broad NH₂ peak at ~5.0 ppm).

Biological Activity & Mechanism of Action

Factor Xa Inhibition (Anticoagulant)

The primary high-value application of this scaffold is in the design of Factor Xa (FXa) inhibitors .[4] The 1-(4-aminophenyl)piperidine-2,6-dione moiety serves as the S4 binding element .

  • Mechanism: Factor Xa is a serine protease critical to the coagulation cascade.[4] It converts Prothrombin to Thrombin.

  • Role of the Scaffold:

    • The 4-amino group is derivatized (e.g., amidated) to link to a central core (often a biphenyl or heterocyclic spacer) that binds the S1 specificity pocket.

    • The glutarimide ring (piperidine-2,6-dione) occupies the S4 aryl-binding pocket. Its polar carbonyls can engage in water-mediated hydrogen bonding, while the ring provides a rigid, semi-planar orientation that improves metabolic stability compared to open-chain analogs.

Coagulation Cascade Interaction (DOT Diagram)

Coagulation Intrinsic Intrinsic Pathway FX Factor X (Inactive) Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa (Active Protease) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Catalyzes Inhibitor Glutarimide Derivative (Inhibitor) Inhibitor->FXa BLOCKS (Ki < 10 nM) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: The scaffold derivatives block Factor Xa, preventing the Prothrombin-to-Thrombin transition.

Structure-Activity Relationship (SAR)

Research indicates specific requirements for the 1-(4-aminophenyl)piperidine-2,6-dione derivatives to maintain potency:

Structural FeatureSAR Implication
N-Phenyl Substitution Essential for positioning the glutarimide in the hydrophobic S4 pocket of Factor Xa.
Glutarimide Ring Size The 6-membered ring (piperidine-2,6-dione) is often optimal compared to succinimide (5-membered) for specific steric fits in the enzyme active site.
4-Amino Linker Must be derivatized. Free amine has low potency. Conversion to urea or amide linkers significantly increases binding affinity (IC50 drops from µM to nM range).
C3/C4 Substitution Unsubstituted glutarimide rings are preferred for this class. Adding substituents here (like in thalidomide) often causes steric clash in the Factor Xa pocket.

Experimental Validation Protocols

Factor Xa Chromogenic Assay

To verify the biological activity of derivatives synthesized from this scaffold, a standard chromogenic assay is used.

Protocol:

  • Buffer: Tris-HCl (50 mM, pH 7.4), NaCl (150 mM), CaCl₂ (5 mM), BSA (0.1%).

  • Enzyme: Human Factor Xa (0.1 nM final concentration).

  • Substrate: Chromogenic substrate S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA).

  • Method:

    • Incubate the test compound (derivative of 1-(4-aminophenyl)piperidine-2,6-dione) with Factor Xa in buffer for 30 minutes at 37°C.

    • Add substrate S-2765.

    • Measure the release of p-nitroaniline (pNA) continuously at 405 nm for 10 minutes.

  • Analysis: Calculate IC50 by plotting reaction velocity vs. log[Inhibitor].

    • Success Criteria: Potent derivatives typically show IC50 < 50 nM.

Physicochemical Characterization

For drug development, the solubility and stability of the glutarimide ring are critical.

  • Hydrolytic Stability: The imide ring is susceptible to hydrolysis in alkaline pH.

  • Test: Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 24 hours.

  • Expectation: N-substituted glutarimides are generally more stable than their open-chain amic acid counterparts at physiological pH, but less stable than lactams (piperidin-2-ones).

References

  • Synthesis of Cyclic Imides

    • Method for producing cyclic imides in the presence of polyphosphoric acid. Patent WO2003097600A1. (Describes the synthesis of 1-(4-aminophenyl)
  • Factor Xa Inhibitor Design

    • Pinto, D. J., et al. (2007). Discovery of an Oral Factor Xa Inhibitor (Apixaban). Journal of Medicinal Chemistry, 50(22), 5339-5356.[3] (Provides context on the evolution of phenyl-piperidinone/dione scaffolds).

  • Glutarimide Chemistry

    • Hargreaves, M. K., et al. (1970). Cyclic Carboxylic Monoimides. Chemical Reviews, 70(4), 439–469. (Fundamental review of glutarimide stability and reactivity).
  • Cereblon Binding Requirements (Contrast)

    • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. (Establishes why N-substitution abolishes IMiD activity).

Sources

Exploratory

Aminoglutethimide as an Aromatase Inhibitor: A Technical Guide

Executive Summary Aminoglutethimide, a first-generation non-steroidal aromatase inhibitor, represents a pivotal milestone in the history of endocrine therapy for hormone-responsive cancers.[1][2] Initially developed as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminoglutethimide, a first-generation non-steroidal aromatase inhibitor, represents a pivotal milestone in the history of endocrine therapy for hormone-responsive cancers.[1][2] Initially developed as an anticonvulsant, its potent inhibitory effects on steroidogenesis were discovered serendipitously, leading to its repurposing for the treatment of advanced breast cancer and Cushing's syndrome.[3][4] This guide provides a detailed technical examination of aminoglutethimide, focusing on its mechanism of action, the causality behind its dual inhibition of aromatase and other key steroidogenic enzymes, and the experimental protocols used to characterize its activity. While largely superseded by more selective and potent third-generation inhibitors, a thorough understanding of aminoglutethimide's pharmacology provides crucial insights into the evolution of aromatase inhibitor drug development and the foundational principles of endocrine manipulation in oncology.

A Historical and Chemical Perspective

From Anticonvulsant to Endocrine Agent

Aminoglutethimide was first introduced for medical use in 1960 as an anticonvulsant.[3] However, reports of adrenal insufficiency in patients led to its withdrawal in 1966 and a subsequent investigation into its endocrine effects.[3][5] This investigation revealed that aminoglutethimide is a potent inhibitor of steroidogenesis.[3][4] This discovery was a landmark event, shifting the therapeutic strategy for hormone-dependent breast cancer from surgical adrenalectomy to a reversible "medical adrenalectomy".[2][3] The first report of its use in breast cancer was in 1969, establishing it as the prototype for a new class of anticancer agents.[2][3]

Chemical and Pharmacological Profile

Aminoglutethimide (chemical name: 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione) is a non-steroidal derivative of the sedative glutethimide.[3][6] Its chemical structure is fundamental to its mechanism of action. The 4-aminophenyl group is crucial for its interaction with the heme iron center of cytochrome P450 enzymes.[7]

PropertyValueSource
Molecular Formula C13H16N2O2[8]
Molecular Weight 232.28 g/mol [8]
Oral Bioavailability Rapidly and almost completely absorbed[9][10]
Metabolism Primarily hepatic, through acetylation[9]
Elimination Half-Life ~12.5 hours (single dose), reduced with multiple doses due to autoinduction of metabolism[9][10]
Excretion Primarily renal (34-54% as unchanged drug)[9]

Dual-Inhibition Mechanism of Action

Aminoglutethimide's therapeutic and side-effect profiles are dictated by its non-selective inhibition of key cytochrome P450 (CYP) enzymes involved in the steroid biosynthesis pathway.

Primary Target: Aromatase (CYP19A1)

The primary mechanism for its use in breast cancer is the inhibition of aromatase (CYP19A1), the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol).[1][11][12] By blocking this conversion, aminoglutethimide effectively reduces the levels of circulating estrogens that stimulate the growth of estrogen receptor-positive (ER+) breast cancer cells.[4][12] This action is particularly relevant in postmenopausal women, where the primary source of estrogen is the peripheral aromatization of adrenal androgens in tissues like fat and muscle.[13]

Off-Target Inhibition: Cholesterol Side-Chain Cleavage Enzyme (CYP11A1)

Crucially, aminoglutethimide also potently inhibits the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1).[11][12] This enzyme catalyzes the very first committed step in steroidogenesis: the conversion of cholesterol to pregnenolone.[11][14] Pregnenolone is the universal precursor to all steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and adrenal androgens.[11][15]

This "off-target" inhibition is the basis for its use in Cushing's syndrome, a condition of excess cortisol.[12][13] However, in the context of breast cancer treatment, this broad-spectrum inhibition leads to adrenal insufficiency, a clinically significant side effect.[3][11] The inhibition of cortisol synthesis triggers a compensatory rise in pituitary adrenocorticotropic hormone (ACTH), which can overcome the enzymatic blockade.[15][16]

Causality Behind Co-therapy: To prevent this reflex ACTH surge and the resultant adrenal hyperstimulation, and to replace the deficient cortisol, patients treated with aminoglutethimide for breast cancer must receive concurrent glucocorticoid replacement, typically with hydrocortisone.[13][15] This self-validating system—inhibiting adrenal output and replacing the essential product—was key to the drug's clinical utility.

Steroidogenesis_Inhibition cluster_pathway Simplified Steroidogenesis Pathway cluster_inhibitor Aminoglutethimide Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (P450scc) Progestogens Progestogens Pregnenolone->Progestogens Cortisol Glucocorticoids (e.g., Cortisol) Progestogens->Cortisol Aldosterone Mineralocorticoids (e.g., Aldosterone) Progestogens->Aldosterone Androgens Androgens (Androstenedione, Testosterone) Progestogens->Androgens Estrogens Estrogens (Estrone, Estradiol) Androgens->Estrogens Aromatase (CYP19A1) AG Aminoglutethimide n1 n1 AG->n1 n2 n2 AG->n2

Caption: Aminoglutethimide's dual points of inhibition in the steroidogenesis pathway.

Experimental Evaluation Protocols

Evaluating the efficacy and mechanism of aromatase inhibitors like aminoglutethimide requires robust in vitro and cell-based assays. These protocols serve to quantify enzymatic inhibition and assess the downstream biological consequences.

In Vitro Cell-Free Aromatase Inhibition Assay

This assay directly measures the enzymatic activity of aromatase and its inhibition by a test compound. The human placental microsomal assay is a classic and widely used method.[17] Modern variations often use recombinant human aromatase and a fluorometric substrate for high-throughput screening.[18][19][20]

Principle: Recombinant human aromatase (CYP19A1) converts a non-fluorescent substrate into a fluorescent product. An inhibitor will reduce the rate of this conversion, leading to a decrease in the fluorescence signal. The half-maximal inhibitory concentration (IC50) can then be calculated.[18][19]

Step-by-Step Methodology (Fluorometric):

  • Reagent Preparation:

    • Prepare Aromatase Assay Buffer.

    • Reconstitute Recombinant Human Aromatase enzyme and NADPH-generating system cofactors.

    • Prepare a stock solution of the fluorogenic substrate (e.g., a dibenzylfluorescein derivative).[21]

    • Prepare serial dilutions of Aminoglutethimide (as a positive control) and test compounds at 5X the final desired concentration.

  • Assay Plate Setup (96-well, white, opaque plate):

    • Test Wells: Add 20 µL of 5X test compound dilution.

    • Positive Control Wells: Add 20 µL of 5X Aminoglutethimide dilution.

    • No Inhibitor Control Wells: Add 20 µL of Assay Buffer.

  • Enzyme Addition:

    • Add 40 µL of the prepared 2X Aromatase enzyme solution to all wells.

    • Incubate for 10-15 minutes at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation:

    • Add 40 µL of the 2.5X substrate/cofactor mix to all wells to initiate the reaction. The final volume is 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure fluorescence kinetically over 30-60 minutes at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 488/527 nm).[21]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the rates to the "No Inhibitor Control".

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Buffers, Enzyme, Substrate Dispense Dispense Compounds to 96-well Plate Prep_Reagents->Dispense Prep_Compounds Prepare Serial Dilutions of Test Compounds & AG Prep_Compounds->Dispense Add_Enzyme Add Aromatase Enzyme & Pre-incubate Dispense->Add_Enzyme Start_Reaction Initiate Reaction with Substrate/Cofactor Mix Add_Enzyme->Start_Reaction Read_Plate Kinetic Fluorescence Measurement Start_Reaction->Read_Plate Calc_Rates Calculate Reaction Rates Read_Plate->Calc_Rates Calc_IC50 Plot Dose-Response & Calculate IC50 Calc_Rates->Calc_IC50

Caption: Workflow for an in vitro fluorometric aromatase inhibition assay.

Cell-Based Aromatase Activity Assay

This assay provides a more biologically relevant context by evaluating aromatase inhibition within a live cellular environment. It indirectly measures aromatase activity by quantifying the proliferative response of ER+ breast cancer cells.[18][19][20]

Principle: The ER-positive, aromatase-expressing human breast cancer cell line (e.g., MCF-7) is cultured in an estrogen-free medium and supplied with an androgen precursor (testosterone).[22][23] The cells' endogenous aromatase converts testosterone to estradiol, which then stimulates cell proliferation via the estrogen receptor. An aromatase inhibitor will block this conversion, thus inhibiting proliferation, which can be measured using various viability assays (e.g., MTT, resazurin).[18][24]

Step-by-Step Methodology (MCF-7 Proliferation):

  • Cell Culture Preparation:

    • Culture MCF-7 cells in standard growth medium.

    • Prior to the assay, switch cells to an estrogen-free medium (phenol red-free medium with charcoal-stripped serum) for 48-72 hours to deplete endogenous estrogens.

  • Cell Seeding:

    • Trypsinize and seed the hormone-deprived cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment:

    • Remove the seeding medium and replace it with fresh estrogen-free medium containing:

      • Vehicle Control: Vehicle only.

      • Proliferation Control: Testosterone (e.g., 10 nM).

      • Test Wells: Testosterone + serial dilutions of the test compound/Aminoglutethimide.

    • Incubate the plate for 5-7 days to allow for cell proliferation.

  • Viability Assessment (e.g., MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Normalize the absorbance readings to the "Proliferation Control" (testosterone only).

    • Plot the percent inhibition of proliferation versus the log of the inhibitor concentration to determine the IC50.

Clinical Context and Legacy

Therapeutic Applications
  • Metastatic Breast Cancer: In postmenopausal women with ER+ advanced breast cancer, aminoglutethimide (with hydrocortisone) produced objective response rates comparable to surgical adrenalectomy and the antiestrogen tamoxifen.[13]

  • Cushing's Syndrome: It is effective in reducing cortisol overproduction from adrenal tumors or ectopic ACTH production.[11][12][13]

Limitations and Side-Effect Profile

The clinical utility of aminoglutethimide is limited by its non-selectivity and consequent side-effect profile.[3] Lethargy is the most common dose-limiting toxicity.[3][25]

Side EffectApproximate IncidenceUnderlying Cause
Lethargy, Drowsiness, Dizziness 30-70%Central nervous system effects, possibly related to its parent compound, glutethimide.[3][25][26]
Skin Rash ~15-25%Hypersensitivity reaction.[3][27]
Nausea, Anorexia ~12%Gastrointestinal effects.[26]
Adrenal Insufficiency Inevitable without replacementInhibition of CYP11A1 and other enzymes in cortisol synthesis.[3][11]
Hypotension ~15%Potential suppression of aldosterone production.[3][25]
Rare Hematological Toxicity <1%Bone marrow suppression.[3][28]
The Shift to Modern Aromatase Inhibitors

The challenges associated with aminoglutethimide's non-selectivity and toxicity profile directly spurred the development of second and third-generation aromatase inhibitors (e.g., anastrozole, letrozole, exemestane).[1][29] These agents offer significantly greater potency and, crucially, high selectivity for the aromatase enzyme, thereby avoiding the inhibition of cortisol and aldosterone synthesis.[1] This enhanced selectivity eliminates the need for glucocorticoid replacement therapy and results in a much more favorable side-effect profile, establishing them as the current standard of care in the endocrine treatment of ER+ breast cancer.[29]

Conclusion

Aminoglutethimide holds a significant place in the history of pharmacology and oncology. As the first clinically applied aromatase inhibitor, it validated the principle that blocking estrogen synthesis is a viable and effective strategy for treating hormone-dependent breast cancer.[2][30] Its dual-inhibition mechanism, while responsible for its dose-limiting toxicities, also provided a powerful tool for managing hypercortisolism. The scientific journey from its serendipitous discovery to its eventual replacement by highly selective successors provides a compelling case study in rational drug design, highlighting the relentless drive for improved target specificity and patient tolerability in modern drug development.

References

  • What is the mechanism of Aminoglutethimide? - Patsnap Synapse. (2024, July 17). Available from: [Link]

  • What is Aminoglutethimide used for? - Patsnap Synapse. (2024, June 14). Available from: [Link]

  • Aminoglutethimide - Wikipedia. Available from: [Link]

  • PHARMACOLOGY OF Aminoglutethimide ; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2024, November 24). Available from: [Link]

  • Mechanisms of Action of Aminoglutethimide as Endocrine Therapy of Breast Cancer. Available from: [Link]

  • Santen, R. J., & Brodie, H. (2009). History of aromatase: saga of an important biological mediator and therapeutic target. Endocrine reviews, 30(4), 343–375. Available from: [Link]

  • Buzdar, A. U., & Harvey, H. A. (2000). Historical Development of Aromatase Inhibitors. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. Available from: [Link]

  • Santen, R. J., Worgul, T. J., Samojlik, E., Interrante, A., Boucher, A. E., Lipton, A., Harvey, H., White, D. S., Smart, E., Cox, C., & Wells, S. A. (1981). Aminoglutethimide: review of pharmacology and clinical use. Cancer research, 41(9 Pt 2), 3516s–3520s. Available from: [Link]

  • Santen, R. J., & Brodie, A. M. (2009). History of Aromatase: Saga of an Important Biological Mediator and Therapeutic Target. Endocrine Reviews, 30(4), 343–375. Available from: [Link]

  • Lønning, P. E. (1990). Mechanisms of action of aminoglutethimide as endocrine therapy of breast cancer. Journal of steroid biochemistry, 37(3), 365–373. Available from: [Link]

  • Aromatase inhibitor - Wikipedia. Available from: [Link]

  • Aminoglutethimide | C13H16N2O2 | CID 2145 - PubChem. Available from: [Link]

  • Yilmaz, B., & Sandal, S. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: "A Cell-Based and a Cell-Free Assay". Turkish journal of pharmaceutical sciences, 19(6), 694–700. Available from: [Link]

  • Yilmaz, B., & Sandal, S. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Turkish Journal of Pharmaceutical Sciences, 19(6), 694-700. Available from: [Link]

  • Boccardo, F. (1993). First generation aromatase inhibitors--aminoglutethimide and testololactone. Breast cancer research and treatment, 28(3), 235–243. Available from: [Link]

  • Chen, S., Hsieh, J. H., Tice, R. R., & Xia, M. (2015). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological sciences : an official journal of the Society of Toxicology, 147(2), 432–442. Available from: [Link]

  • Doering, J. A., Wiseman, S. B., Giesy, J. P., & Hecker, M. (2018). Case study in 21st century ecotoxicology: using in vitro aromatase inhibition data to predict short term in vivo responses in adult female fish. Environmental science. Processes & impacts, 20(1), 136–146. Available from: [Link]

  • Cytadren (Aminoglutethimide): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. Available from: [Link]

  • Thompson, T. A., Vermeulen, J. D., Wagner, W. E., Jr, & Le Sher, A. R. (1981). Aminoglutethimide bioavailability, pharmacokinetics, and binding to blood constituents. Journal of pharmaceutical sciences, 70(9), 1040–1043. Available from: [Link]

  • Aminoglutethimide Side Effects: Common, Severe, Long Term - Drugs.com. (2025, May 2). Available from: [Link]

  • Miller, W. R. (2007). Development of aromatase inhibitors for the treatment of breast cancer: From the laboratory to the clinic. Cancer Research, 67(9 Supplement), SY25-02. Available from: [Link]

  • Nadjafi, C. (1986). Aminoglutethimide: chemistry, pharmacokinetics, pharmacology and mechanism of action. Acta clinica Belgica. Supplementum, 11, 3–10. Available from: [Link]

  • Chen, S., Hsieh, J. H., Tice, R. R., & Xia, M. (2015). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences, 147(2), 432–442. Available from: [Link]

  • Murray, R. M., & Pitt, P. (1985). Aminoglutethimide in the treatment of advanced postmenopausal breast cancer. European journal of cancer & clinical oncology, 21(5), 557–561. Available from: [Link]

  • Buzdar, A. U. (1982). Hematologic Adverse Effects of Aminoglutethimide. Annals of Internal Medicine, 97(4), 623. Available from: [Link]

  • aminoglutethimide | Tahoe Forest Health System. Available from: [Link]

  • A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells - ResearchGate. Available from: [Link]

  • Aminoglutethimide - wikidoc. (2015, February 25). Available from: [Link]

  • Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb - EPA. (2002, June 7). Available from: [Link]

  • Aminoglutethimide (CID 2145) - Molecular Properties & Analysis - MolForge. Available from: [Link]

  • Lønning, P. E., Schanche, J. S., Kvinnsland, S., & Ueland, P. M. (1985). Single-dose and steady-state pharmacokinetics of aminoglutethimide. R Discovery. Available from: [Link]

  • Lønning, P. E., Schanche, J. S., Kvinnsland, S., & Ueland, P. M. (1985). Single-dose and steady-state pharmacokinetics of aminoglutethimide. Clinical pharmacokinetics, 10(4), 353–364. Available from: [Link]

  • Aminoglutethimide - the NIST WebBook. Available from: [Link]

  • Aminoglutethimide – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Salhanick, H. A. (1982). Basic studies on aminoglutethimide. Cancer research, 42(8 Suppl), 3315s–3321s. Available from: [Link]

  • Yilmaz, B., & Sandal, S. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. Turkish Journal of Pharmaceutical Sciences, 19(6), 694-700. Available from: [Link]

  • Chart, J. J., & Sheppard, H. (1964). INHIBITORS OF ADRENAL STEROID BIOSYNTHESISl. Annual Review of Pharmacology, 4(1), 143-162. Available from: [Link]

  • Rehman, K., Rehan, F., & Azhar, S. (2011). Oxidative stress-induced inhibition of adrenal steroidogenesis requires participation of p38 mitogen-activated protein kinase signaling pathway in. Journal of Endocrinology, 211(2), 137-149. Available from: [Link]

  • Foster, A. B., Jarman, M., Mann, J., & Parr, I. B. (1986). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Acta clinica Belgica. Supplementum, 11, 11–16.
  • Miller, W. L., & Auchus, R. J. (2011). Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders. Endocrine Reviews, 32(1), 81–151. Available from: [Link]

  • The Principles, Enzymes, and Pathways of Human Steroidogenesis - Clinical Gate. (2015, March 28). Available from: [Link]

  • Midzak, A. S., & Papadopoulos, V. (2016). Current knowledge on the acute regulation of steroidogenesis. Steroids, 109, 40–58. Available from: [Link]

  • Al-Ostath, O. A., Kaur, G., Asthana, S., & Al-Eitan, L. N. (2025, September 22). Screening of Traditional Chinese Medicine (TCM) Compounds for their Aromatase Inhibitory Potential by Applying Molecular Docking, Dynamics Simulation and Cytotoxicity Assay. Biomedical and Pharmacology Journal, 18(3). Available from: [Link]

Sources

Foundational

The Non-Steroidal Prototype: A Technical History of Aminoglutethimide

The following technical guide details the discovery, chemistry, pharmacology, and clinical evolution of Aminoglutethimide (AG). Content Type: Technical Whitepaper Audience: Drug Development Scientists, Pharmacologists, a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, pharmacology, and clinical evolution of Aminoglutethimide (AG).

Content Type: Technical Whitepaper Audience: Drug Development Scientists, Pharmacologists, and Oncologists

Executive Summary

Aminoglutethimide (AG) represents a seminal case study in drug repurposing and rational pharmacological pivoting . Originally synthesized as a sedative-hypnotic and anticonvulsant structurally related to thalidomide, its metabolic toxicity profile revealed a potent ability to inhibit cytochrome P450 enzymes involved in steroidogenesis. This "off-target" effect was harnessed to create the first "medical adrenalectomy" protocol for advanced breast cancer. This guide analyzes the chemical genesis, the dual-mechanism of action (CYP11A1 vs. CYP19A1 inhibition), and the specific experimental assays that defined its legacy as the progenitor of modern aromatase inhibitors.

Part 1: Chemical Genesis and Synthesis

Structural Homology

Aminoglutethimide (3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione) is a derivative of glutethimide , a piperidinedione hypnotic popular in the 1950s. Its chemical scaffold shares the glutarimide ring found in thalidomide, a structural feature critical for its CNS penetration and subsequent adverse teratogenicity profile.

The Classic Synthesis Route

The industrial synthesis of AG historically follows the nitration of the glutethimide core followed by catalytic reduction. This route highlights the direct lineage from sedative manufacturing to endocrine oncology.

Figure 1: Chemical Synthesis Pathway (Glutethimide to Aminoglutethimide)

AGSynthesis Glutethimide Glutethimide (2-ethyl-2-phenylglutarimide) Intermediate Nitro-Glutethimide (Nitration at para-position) Glutethimide->Intermediate HNO3 / H2SO4 (Electrophilic Aromatic Substitution) AG Aminoglutethimide (Reduction of -NO2 to -NH2) Intermediate->AG H2 / Ni Catalyst (Catalytic Hydrogenation)

Caption: The classic synthesis involves nitration of the phenyl ring of glutethimide followed by reduction, converting a sedative into a steroidogenesis inhibitor.

Part 2: The Serendipitous Pivot (1960–1967)

The Anticonvulsant Failure

Introduced in 1960 under the trade name Elipten , AG was marketed for epilepsy. By 1966, it was withdrawn due to a constellation of side effects:

  • Adrenal Insufficiency: Patients exhibited hyponatremia and hypotension.

  • Thyroid Toxicity: Goiter formation due to inhibition of organification.

  • Sexual Precocity/Virilization: Paradoxical effects in children.

Mechanistic Causality

Investigation revealed that the "toxicity" was actually potent pharmacological efficacy against Cytochrome P450 enzymes. The adrenal insufficiency was caused by the blockade of CYP11A1 (P450scc) , the enzyme responsible for the side-chain cleavage of cholesterol.

Field Insight: In modern drug discovery, this phase would be classified as "Phenotypic Screening" identifying a new target (CYP11A1) from an adverse event signal.

Part 3: Mechanistic Deep Dive & Pharmacodynamics

AG is a non-selective inhibitor of heme-containing monooxygenases. Its clinical utility in breast cancer derived from its ability to block estrogen production, but its lack of specificity necessitated high dosing and glucocorticoid replacement.

Dual Inhibition: CYP11A1 vs. CYP19A1

AG operates via Type II binding to the heme iron of P450 enzymes, preventing oxygen activation.

Target EnzymeFunctionIC50 (Approx)Physiological Consequence
CYP19A1 (Aromatase) Converts Androgens → Estrogens0.6 – 1.6 µM Suppression of peripheral estrogen synthesis (Breast Cancer efficacy).
CYP11A1 (Desmolase) Converts Cholesterol → Pregnenolone20 – 30 µM "Medical Adrenalectomy" (Total steroid shutdown).
CYP11B1 (11β-hydroxylase) Final step in Cortisol synthesis~50 µMImpaired cortisol production.

Key Observation: AG is roughly 30-fold more potent against Aromatase than Desmolase. However, early protocols (1000 mg/day) achieved concentrations high enough to block both, necessitating hydrocortisone rescue.

The Auto-Induction Phenomenon

AG is a potent inducer of hepatic CYP enzymes (specifically CYP3A4).

  • Initial Half-life: ~12.5 hours.[1]

  • Chronic Half-life (after 2-6 weeks): ~7 hours.

  • Clinical Implication: Dosage titration was required not just for tolerance, but to maintain therapeutic levels as the liver accelerated the drug's clearance.

Figure 2: Steroidogenesis Blockade Points

Steroidogenesis cluster_AG Aminoglutethimide Blockade Cholesterol Cholesterol Block1 CYP11A1 (Desmolase) (High Dose Block) Cholesterol->Block1 Pregnenolone Pregnenolone Androstenedione Androstenedione Pregnenolone->Androstenedione Multi-step Cortisol Cortisol Pregnenolone->Cortisol CYP11B1 Pathway Block2 CYP19A1 (Aromatase) (Primary Mechanism) Androstenedione->Block2 Estrone Estrone (Estrogen) Block1->Pregnenolone Inhibited Block2->Estrone Inhibited

Caption: AG inhibits the conversion of Cholesterol to Pregnenolone (Medical Adrenalectomy) and Androstenedione to Estrone (Aromatase Inhibition).

Part 4: Clinical Repurposing (The Santen Protocol)

In the 1970s and 80s, Dr. Richard Santen and colleagues optimized the use of AG for metastatic breast cancer.

The Reflex ACTH Loop

Blocking CYP11A1/CYP11B1 causes a drop in cortisol. The pituitary senses this and releases ACTH to stimulate the adrenal gland.

  • The Problem: High ACTH overrides the AG blockade, restoring steroidogenesis ("Escape Phenomenon").

  • The Solution: Co-administration of Hydrocortisone (40 mg/day). This replaces the missing cortisol and suppresses the ACTH surge, maintaining the blockade.

High Dose vs. Low Dose
  • Original Protocol: 1000 mg AG + 40 mg Hydrocortisone. (High CNS toxicity: lethargy, ataxia).

  • Optimized Protocol: 500 mg AG + Hydrocortisone.

    • Rationale: Due to the higher affinity for Aromatase (IC50 ~1 µM), lower doses could inhibit estrogen synthesis without fully blocking adrenal cortisol production, though hydrocortisone was usually maintained to ensure stability.

Part 5: Technical Protocol – Radiometric Aromatase Assay

To validate AG's mechanism, researchers utilized the Tritiated Water Release Assay . This remains the gold standard for measuring aromatase activity in vitro.

Principle

Aromatization of androstenedione involves the removal of the 1β-hydrogen and the 2β-hydrogen. By labeling the substrate with Tritium (³H) at the 1β position, the aromatization reaction releases this tritium into the water pool.

  • Reaction: [1β-³H]Androstenedione → Estrone + ³H₂O

Step-by-Step Methodology
  • Preparation: Isolate human placental microsomes (rich in CYP19A1).

  • Incubation System:

    • Buffer: Phosphate buffer (pH 7.4).

    • Cofactor: NADPH (essential electron donor for P450).

    • Substrate: [1β-³H]Androstenedione (approx. 150 nM).

    • Inhibitor: Aminoglutethimide (Various concentrations for IC50 determination).[2]

  • Reaction: Incubate at 37°C for 15–30 minutes.

  • Termination: Stop reaction by adding chloroform or charcoal/dextran slurry.

  • Separation:

    • The unreacted steroid (Androstenedione) and product (Estrone) are hydrophobic (organic phase/adsorbed to charcoal).

    • The product of interest, ³H₂O , remains in the aqueous phase.

  • Quantification: Aliquot the aqueous supernatant into a Liquid Scintillation Counter (LSC).

  • Calculation: Activity is proportional to the CPM (Counts Per Minute) of the aqueous phase.

Part 6: Obsolescence and Legacy

While effective, AG was eventually superseded by 3rd Generation Aromatase Inhibitors (Letrozole, Anastrozole, Exemestane) in the 1990s.

Why AG Failed:

  • Lack of Specificity: Inhibition of CYP11A1 required glucocorticoid replacement.

  • CNS Toxicity: Structural similarity to glutethimide caused significant drowsiness in 30% of patients.

  • Auto-induction: Complicated pharmacokinetics.

Figure 3: Timeline of Evolution

Timeline T1960 1960: Elipten (Anticonvulsant) T1966 1966: Withdrawal (Adrenal Toxicity) T1960->T1966 T1970 1970s: Santen Protocol (Breast Cancer Repurposing) T1966->T1970 T1990 1990s: Obsolescence (Rise of Letrozole/Anastrozole) T1970->T1990

Caption: The lifecycle of Aminoglutethimide from neurology to oncology to historical reference.

References

  • Santen, R. J., et al. (1982). "Aminoglutethimide as treatment for metastatic breast cancer." Annals of Internal Medicine.

  • Lipton, A., Santen, R. J., et al. (1987). "A randomized trial of aminoglutethimide ± estrogen before chemotherapy in advanced breast cancer." American Journal of Clinical Oncology.

  • Numazawa, M., et al. (1992).[3] "A radiometric assay method for aromatase activity using [1 beta-3H]16 alpha-hydroxyandrostenedione." Chemical & Pharmaceutical Bulletin.

  • Wikipedia Contributors. "Aminoglutethimide." Wikipedia, The Free Encyclopedia.

  • DrugBank Online. "Aminoglutethimide: Pharmacology and Structure."

Sources

Exploratory

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of 1-(4-Aminophenyl)piperidine-2,6-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-(4-aminophenyl)piperidine-2,6-dione scaffold is the cornerstone of a class of therapeutics known as immunomodulatory drugs (IMiDs), which hav...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-aminophenyl)piperidine-2,6-dione scaffold is the cornerstone of a class of therapeutics known as immunomodulatory drugs (IMiDs), which have revolutionized the treatment of hematological malignancies, particularly multiple myeloma.[1][2][3] These molecules, including the notable examples of lenalidomide and pomalidomide, function as "molecular glues," redirecting the cell's own protein disposal machinery to eliminate disease-causing proteins.[4][5] Their mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6][7][] This in-depth technical guide explores the critical structure-activity relationships (SAR) of the 1-(4-aminophenyl)piperidine-2,6-dione core, providing insights into the molecular interactions that govern their therapeutic efficacy. We will dissect the key structural motifs, analyze the impact of substitutions, and detail the experimental workflows essential for evaluating these potent compounds.

The Core Scaffold: A Tale of Two Rings

The biological activity of 1-(4-aminophenyl)piperidine-2,6-dione and its analogs is intrinsically linked to its bicyclic structure, comprising a piperidine-2,6-dione (glutarimide) ring and a substituted phenyl ring.[9] The spatial arrangement and electronic properties of these two components are paramount for their interaction with the target protein, Cereblon.

The Glutarimide Moiety: The Anchor to Cereblon

The glutarimide ring is the primary binding motif to Cereblon.[10] Structural studies have revealed that this ring docks into a hydrophobic pocket on the surface of Cereblon, with the imide group playing a crucial role as both a hydrogen bond donor and acceptor.[10][11]

Key SAR observations for the glutarimide ring include:

  • Intact Ring System: The integrity of the six-membered glutarimide ring is essential for CRBN binding.[10]

  • Carbonyl Groups: Both carbonyl groups on the glutarimide ring are critical for the interaction with Cereblon. The absence of one of these carbonyls results in a loss of binding affinity.[10]

  • Substitutions on the Glutarimide Ring: Bulky substitutions on the glutarimide ring, particularly at the C4 position, can lead to steric hindrance and a subsequent loss of CRBN binding.[10]

The Aminophenyl Moiety: Modulator of Potency and Specificity

While the glutarimide ring serves as the anchor, the 4-aminophenyl group and its related aromatic systems in analogs are key determinants of the molecule's potency and the specificity of the neosubstrates targeted for degradation.

Key SAR observations for the aminophenyl moiety include:

  • The Amino Group: The presence and position of the amino group on the phenyl ring significantly impact activity. For instance, the addition of an amino group at the 4-position of the phthaloyl ring of thalidomide to create pomalidomide enhances its anti-myeloma and immunomodulatory effects.[][12][13]

  • Aromatic System Modifications: Altering the aromatic system can have profound effects. For example, replacing the phthalimido moiety with a quinazoline nucleus has been explored to develop novel analogs with potent inhibitory effects on NF-κB and TNF-α.[14]

  • Substitutions on the Aromatic Ring: Electron-donating and electron-withdrawing groups on the aromatic ring can modulate the electronic properties of the molecule, influencing its binding affinity and cellular activity.[9] For example, fluorination of the aromatic ring has been shown to correlate with increased CRBN binding affinity and enhanced anti-angiogenic properties.[15][16]

Mechanism of Action: A Molecular Glue Approach

The therapeutic effects of 1-(4-aminophenyl)piperidine-2,6-dione derivatives stem from their ability to act as molecular glues, inducing a novel protein-protein interaction between Cereblon and neosubstrates.[4][5]

Molecular_Glue_Mechanism cluster_0 Cellular Environment CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRBN->Neosubstrate Ternary Complex Formation IMiD 1-(4-Aminophenyl)piperidine-2,6-dione (IMiD) IMiD->CRBN Binding IMiD->Neosubstrate Ternary Complex Formation Proteasome Proteasome Neosubstrate->Proteasome Degradation Ub Ubiquitin Ub->Neosubstrate Ubiquitination caption Mechanism of action of 1-(4-aminophenyl)piperidine-2,6-dione derivatives.

Caption: Mechanism of action of 1-(4-aminophenyl)piperidine-2,6-dione derivatives.

This process leads to the ubiquitination and subsequent degradation of the neosubstrate by the proteasome, resulting in the downstream therapeutic effects, which include anti-proliferative, anti-angiogenic, and immunomodulatory activities.[1][2][17]

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the impact of structural modifications on the biological activity of representative 1-(4-aminophenyl)piperidine-2,6-dione analogs.

CompoundModification from Parent ScaffoldCereblon Binding (IC50/Kd)IKZF1/3 Degradation (DC50)Anti-proliferative Activity (IC50)Key SAR Insight
Thalidomide Parent CompoundMicromolar rangeWeaker degradationModerateBaseline activity, serves as a reference.
Lenalidomide Amino group at 4-position of phthaloyl ring, one carbonyl removedSub-micromolar to low micromolarNanomolar rangeMore potent than thalidomide4-amino substitution and phthaloyl ring modification enhance potency.[12][18]
Pomalidomide Amino group at 4-position of phthaloyl ringNanomolar rangePotent, nanomolar rangeMore potent than lenalidomide4-amino substitution on the intact phthalimide ring significantly increases potency.[6][][18]
Fluorinated Analog Fluorine substitution on the aromatic ringIncreased affinity compared to non-fluorinated parentEnhanced degradationPotentFluorination can improve CRBN binding and overall activity.[15]

Essential Experimental Protocols

The evaluation of novel 1-(4-aminophenyl)piperidine-2,6-dione derivatives requires a suite of robust biochemical and cellular assays.

Cereblon Binding Affinity Assessment

Objective: To quantify the binding affinity of test compounds to recombinant Cereblon protein.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [19]

  • Reagents: Recombinant human Cereblon (CRBN) protein, a fluorescently labeled tracer (e.g., Cy5-labeled thalidomide), and the test compound.

  • Procedure: a. Serially dilute the test compound in an appropriate buffer (e.g., PBS with 0.1% BSA). b. In a microplate, combine the CRBN protein, the fluorescent tracer, and the diluted test compound. c. Incubate the mixture at room temperature to allow binding to reach equilibrium. d. Measure the TR-FRET signal using a plate reader.

  • Data Analysis: The decrease in the TR-FRET signal with increasing concentrations of the test compound is used to calculate the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from CRBN.

TR_FRET_Workflow start Start reagents Prepare Reagents: - Recombinant CRBN - Fluorescent Tracer - Test Compound Dilutions start->reagents mix Mix Reagents in Microplate reagents->mix incubate Incubate to Reach Equilibrium mix->incubate read Measure TR-FRET Signal incubate->read analyze Calculate IC50 read->analyze end End analyze->end caption Workflow for TR-FRET based Cereblon binding assay.

Caption: Workflow for TR-FRET based Cereblon binding assay.

Neosubstrate Degradation Quantification

Objective: To measure the ability of test compounds to induce the degradation of neosubstrates (e.g., IKZF1, Aiolos) in a cellular context.

Methodology: Western Blotting

  • Cell Culture: Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S) to an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 4-24 hours).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for the neosubstrate of interest (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-tubulin). e. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). f. Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the neosubstrate and the loading control. Normalize the neosubstrate signal to the loading control and plot the percentage of remaining protein against the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[20]

Future Directions and Conclusion

The 1-(4-aminophenyl)piperidine-2,6-dione scaffold continues to be a fertile ground for the discovery of novel therapeutics. The deep understanding of its SAR has not only led to the development of more potent and selective IMiDs but has also paved the way for the design of Proteolysis Targeting Chimeras (PROTACs), where this scaffold serves as an E3 ligase-recruiting handle.[6][21][22] Future research will likely focus on fine-tuning the aromatic moiety to modulate neosubstrate specificity, thereby expanding the therapeutic applications of this remarkable class of molecules beyond oncology and into other areas with unmet medical needs. The principles of SAR outlined in this guide provide a robust framework for the rational design of the next generation of molecular glues.

References

  • Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. (2005). Microvascular research.
  • Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action. (2013). Bioorganic & Medicinal Chemistry.
  • Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC. (n.d.).
  • Pomalidomide-C7-NH2 Hydrochloride: A Comparative Analysis of Structural Activity Relationships in Cereblon Modul
  • Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience - PMC. (n.d.).
  • Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs. (2021). Frontiers in Immunology.
  • Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PubMed. (2010). Leukemia.
  • Pomalidomide: Definition, Structure, Mechanism of Action and Applic
  • Quantitative Structure-Activity Relationship Model of Lenalidomide Analogues as TNF-Inhibitors - IEEE Xplore. (n.d.).
  • Cereblon Binding Assay Kit, 79899 - Amsbio. (n.d.).
  • On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodul
  • What is the Structure Activity Relationship of lenalidomide (REvlimide ) ?
  • Reported thalidomide analogs having the same pharmacophoric features.
  • CRBN binding and E3 inhibition by thalidomide derivatives. (a)...
  • Molecular glues: new solutions for undruggable proteins | BMG LABTECH. (2024).
  • Molecular Glue Degraders - LifeSensors. (n.d.).
  • QSAR modeling of thalidomide analogs as antiangiogenic and prostate cancer inhibitor using AMI calculations - ResearchG
  • Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - MDPI. (2020).
  • Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Rel
  • Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - MDPI. (2023).
  • The Pandora's box of thalidomide analogs and their substrates | Blood - ASH Public
  • Pomalidomide | C13H11N3O4 | CID 134780 - PubChem - NIH. (n.d.).
  • Chasing molecular glue degraders: screening approaches | Request PDF - ResearchG
  • Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed. (2017).
  • Targeting Cullin–RING E3 ubiquitin ligases for drug discovery: structure, assembly and small-molecule modul
  • Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodul
  • Development of Analogs of Thalidomide - Encyclopedia.pub. (2022).
  • The novel mechanism of lenalidomide activity - PMC. (n.d.).
  • Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic | Biochemistry - ACS Public
  • Discovery of E3 Ligase Ligands for Target Protein Degrad
  • 204026Orig1s000 - accessd
  • Degraders & Molecular Glues Part 1 - 2024 Archive - Drug Discovery Chemistry. (2024).
  • E3 Ligase Ligands in PROTAC - Precise PEG. (n.d.).
  • Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones - PubMed. (n.d.).
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (2021).
  • e3 ligase — TargetMol Chemicals. (n.d.).
  • Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. The...
  • Structure–activity relationship of piperidine derivatives with...
  • in vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide's therapeutic potential - Benchchem. (n.d.).
  • E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC. (n.d.).
  • Chemical Ligand Space of Cereblon - PMC. (n.d.).
  • Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)

Sources

Foundational

Unveiling the Neosubstrate Landscape: A Technical Guide to the Therapeutic Targets of 1-(4-Aminophenyl)piperidine-2,6-dione and its Analogs

Abstract The compound 1-(4-aminophenyl)piperidine-2,6-dione is the core chemical scaffold of pomalidomide, a cornerstone of a revolutionary class of therapeutics known as Cereblon E3 Ligase Modulators (CELMoDs). These sm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 1-(4-aminophenyl)piperidine-2,6-dione is the core chemical scaffold of pomalidomide, a cornerstone of a revolutionary class of therapeutics known as Cereblon E3 Ligase Modulators (CELMoDs). These small molecules, often referred to as "molecular glues," do not inhibit a target in the classical sense but rather hijack the cellular machinery for protein degradation. They function by binding to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, and inducing a conformational change that expands its substrate specificity. This allosteric modulation enables the recruitment, ubiquitination, and subsequent proteasomal degradation of proteins, termed "neosubstrates," that would not normally be targeted by this E3 ligase. This guide provides an in-depth technical exploration of the known and potential therapeutic targets of this molecular scaffold. We will dissect the core mechanism of action, detail the state-of-the-art experimental workflows for target identification and validation, and provide a comprehensive overview of the key neosubstrates, such as IKZF1, IKZF3, and GSPT1, that are central to the therapeutic efficacy and potential toxicities of these agents. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of targeted protein degradation, oncology, and immunology.

Section 1: The "Molecular Glue" Paradigm: 1-(4-Aminophenyl)piperidine-2,6-dione as a CELMoD

Chemical Lineage: From Thalidomide to Modern CELMoDs

The 1-(4-aminophenyl)piperidine-2,6-dione scaffold is a potent derivative of thalidomide. Thalidomide and its analogs, including lenalidomide and pomalidomide, are collectively known as immunomodulatory drugs (IMiDs).[1] While initially developed with different therapeutic intents, their shared mechanism was eventually elucidated, revealing them as the first clinically approved drugs to function by modulating the substrate specificity of an E3 ubiquitin ligase.[2] This discovery has paved the way for the rational design of next-generation CELMoDs, such as iberdomide (CC-220) and mezigdomide (CC-92480), which exhibit enhanced potency and selectivity for neosubstrate degradation.[3][4]

Cereblon (CRBN): The Primary Binding Partner

The pleiotropic effects of these molecules are initiated by their direct binding to Cereblon (CRBN).[5] CRBN serves as the substrate receptor within the Cullin-4A-Ring E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of a CELMoD to a specific pocket on CRBN alters the conformation of the substrate-binding interface, creating a "neosurface" that has high affinity for specific structural motifs, or "degrons," on neosubstrate proteins.[6] The expression level of CRBN is a critical determinant of cellular sensitivity to these drugs, and its absence confers resistance.[5]

Mechanism of Action: Induced Neosubstrate Degradation

The core mechanism is a powerful example of induced proximity. By acting as a molecular glue, the CELMoD facilitates the formation of a ternary complex between CRBN and a neosubstrate. This event brings the neosubstrate into close proximity with the E3 ligase machinery, leading to its polyubiquitination. This ubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome, resulting in the catalytic and selective elimination of the target protein from the cell.[2][6]

Molecular_Glue_Mechanism cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Ubiquitination Cascade CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 CRBN Cereblon (CRBN) (Substrate Receptor) DDB1->CRBN ROC1 ROC1 DDB1->ROC1 Neosubstrate Neosubstrate Protein (e.g., IKZF1) ROC1->Neosubstrate 3. Polyubiquitination E1 E1 Ub-Activating E2 E2 Ub-Conjugating E1->E2 Transfers Ub Ub Ubiquitin (Ub) E2->ROC1 Transfers Ub Molecule 1-(4-Aminophenyl) piperidine-2,6-dione (CELMoD) Molecule->CRBN 1. Binds & alters CRBN surface Neosubstrate->CRBN 2. Neosubstrate recruitment Proteasome 26S Proteasome Neosubstrate->Proteasome 4. Recognition Degraded Degraded Peptides Proteasome->Degraded 5. Degradation

Caption: The "Molecular Glue" mechanism of 1-(4-aminophenyl)piperidine-2,6-dione.

Section 2: Methodologies for Therapeutic Target Identification and Validation

Identifying the full spectrum of neosubstrates for a given CELMoD is a critical challenge in drug development. A multi-pronged approach combining chemoproteomics, genetic screening, and functional validation is essential for a comprehensive understanding.

Chemoproteomic Approaches for Identifying Direct Binders and Neosubstrates

Causality: The fundamental principle of chemoproteomics is to use a chemically modified version of the small molecule as a "bait" to capture its interacting proteins from a complex biological mixture, such as a cell lysate.[7] This approach is indispensable for identifying the direct binding partner (CRBN) and, crucially, the neosubstrates that are recruited to the drug-CRBN complex. Affinity-based pulldown assays are the workhorse of this strategy.[7][8]

  • Probe Synthesis: Synthesize a derivative of 1-(4-aminophenyl)piperidine-2,6-dione with a linker arm terminating in a reactive group (e.g., an alkyne for click chemistry) or an affinity tag (e.g., biotin). The linker position must be carefully chosen to avoid disrupting the binding to CRBN.

  • Immobilization: Covalently attach the probe to a solid support, such as agarose or magnetic beads.

  • Lysate Preparation: Culture relevant cells (e.g., MM1.S multiple myeloma cells) and prepare a native cell lysate under conditions that preserve protein complexes.

  • Incubation: Incubate the bead-immobilized probe with the cell lysate. Perform parallel incubations with control beads (no probe) and a competition control where excess free (non-immobilized) drug is added to outcompete specific binding.

  • Washing: Perform a series of stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins into peptides (e.g., with trypsin) and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins that are significantly enriched on the probe-coated beads compared to the control and competition experiments. Neosubstrates will show enrichment only in the presence of both the drug and functional CRBN.

Chemoproteomics_Workflow A 1. Synthesize & Immobilize Drug Probe on Beads C 3. Incubate Lysate with Probe-Beads A->C B 2. Prepare Native Cell Lysate B->C D 4. Wash to Remove Non-Specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Trypsin Digestion & LC-MS/MS Analysis E->F G 7. Identify Enriched Proteins (Potential Targets) F->G

Caption: Workflow for Affinity-Based Chemoproteomic Target Identification.

Genetic Screening for Uncovering Functional Dependencies

Causality: While proteomics identifies physical interactors, genetic screens identify functional relationships. CRISPR-Cas9-based screens are powerful tools to uncover which genes are essential for a drug's activity.[9][10] By systematically knocking out every gene in the genome, one can identify genes whose loss confers resistance to the CELMoD. The top hits in such a screen will invariably include the direct target (CRBN) and the critical neosubstrates responsible for the drug's cytotoxic or cytostatic effects.[11][12]

  • Library Transduction: Transduce a population of Cas9-expressing cells (e.g., a cancer cell line of interest) with a pooled lentiviral library of single-guide RNAs (sgRNAs) targeting all genes in the genome. Aim for a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

  • Initial Population (T0): Collect a sample of the cell population after transduction and selection to serve as the baseline representation of all sgRNAs.

  • Drug Treatment: Culture the remaining cells for several population doublings in the presence of the CELMoD at a concentration that inhibits growth (e.g., GI50). Culture a parallel population with a vehicle control (e.g., DMSO).

  • Final Population (T-final): After the treatment period (e.g., 14-21 days), harvest the surviving cells from both the drug-treated and vehicle-treated arms.

  • Genomic DNA Extraction & Sequencing: Extract genomic DNA from the T0 and T-final populations. Use PCR to amplify the sgRNA-encoding regions and perform next-generation sequencing to determine the relative abundance of each sgRNA in each population.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the drug-treated population compared to the T0 and vehicle-treated populations. Genes targeted by these enriched sgRNAs are considered "resistance genes." A top hit is expected to be CRBN, followed by key downstream neosubstrates.

CRISPR_Screen_Workflow A 1. Transduce Cas9+ Cells with Pooled sgRNA Library B 2. Split Population A->B C T0: Baseline Sample B->C D Vehicle Control (e.g., DMSO) B->D E CELMoD Treatment (e.g., Pomalidomide) B->E H 5. gDNA Extraction, PCR & Next-Gen Sequencing C->H F 3. Culture for 14-21 Days D->F E->F G 4. Harvest Surviving Cells F->G G->H I 6. Identify sgRNAs Enriched in Drug-Treated Sample H->I

Caption: Workflow for a Pooled CRISPR-Cas9 Resistance Screen.

Functional Assays for Target Validation

Causality: After identifying a candidate neosubstrate through proteomics or genetics, it is crucial to validate that its degradation is functionally responsible for the drug's biological effects.[13][14] Functional assays provide this essential link between target modulation and cellular phenotype.[15]

  • Cell Treatment: Plate cells and treat with a dose-response of the CELMoD for a defined time course (e.g., 0, 2, 4, 8, 24 hours).

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the candidate neosubstrate. Also probe with an antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensity to confirm a dose- and time-dependent decrease in the level of the target protein.

Section 3: Established and Emerging Therapeutic Targets

The therapeutic utility of 1-(4-aminophenyl)piperidine-2,6-dione and its analogs is defined by the specific set of neosubstrates they induce for degradation.

The Ikaros Family: IKZF1 & IKZF3

Function & Rationale: Ikaros (IKZF1) and Aiolos (IKZF3) are lymphoid-specific transcription factors essential for B-cell development and the survival of multiple myeloma cells.[16] They sustain the expression of critical oncogenes, including Interferon Regulatory Factor 4 (IRF4) and MYC.[3] Therefore, inducing the degradation of IKZF1 and IKZF3 collapses this oncogenic transcriptional network, leading to potent anti-myeloma activity.[1][16]

Downstream Consequences: In myeloma cells, IKZF1/3 degradation leads to decreased IRF4 and MYC levels, resulting in cell cycle arrest and apoptosis.[3] Concurrently, in T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[1] Their degradation derepresses IL-2 transcription, leading to enhanced T-cell and Natural Killer (NK) cell activation and proliferation.[6][17] This dual mechanism of direct tumor cell killing and immune system activation is a hallmark of CELMoD therapy.[6]

IKZF1_Pathway cluster_myeloma Multiple Myeloma Cell cluster_tcell T-Cell CELMoD CELMoD CRBN CRBN-CRL4 CELMoD->CRBN CRBN->Degradation_M Induces CRBN->Degradation_T Induces IKZF1_3_M IKZF1 / IKZF3 IRF4 IRF4 IKZF1_3_M->IRF4 + MYC MYC IRF4->MYC + Survival Cell Survival & Proliferation MYC->Survival + Degradation_M->IKZF1_3_M IKZF1_3_T IKZF1 / IKZF3 IL2 IL-2 Gene IKZF1_3_T->IL2 Represses Activation Immune Activation (T-Cell, NK Cell) IL2->Activation Degradation_T->IKZF1_3_T

Caption: Dual mechanism of CELMoDs via IKZF1/3 degradation.

The Translation Termination Factor: GSPT1

Function & Rationale: G1 to S phase transition 1 (GSPT1) is a translation termination factor. Its degradation is broadly cytotoxic and has emerged as a therapeutic target in various cancers.[18] Certain CELMoDs and PROTACs that utilize CRBN as the E3 ligase can induce GSPT1 degradation.[18][19] The structural features that determine selectivity between GSPT1 and IKZF1/3 are an area of intense research, with modifications to the piperidine-2,6-dione core influencing neosubstrate preference.[18] While therapeutically promising, off-target degradation of GSPT1 by a drug intended to target IKZF1/3 could narrow the therapeutic window.[18]

Other Validated and Emerging Neosubstrates
  • Casein Kinase 1α (CK1α): Degradation of CK1α is the key mechanism of action for lenalidomide in myelodysplastic syndrome (MDS) with a deletion of chromosome 5q.[2]

  • NEK7: Identified as a CRBN neosubstrate whose degradation potently induces cell death in hepatocellular carcinoma (HCC) cell lines.[20][21]

  • SALL4: This developmental transcription factor is a neosubstrate of some thalidomide analogs and is a target in certain leukemias.[20]

The expanding list of validated neosubstrates highlights the immense potential of rationally designing novel molecular glues to target previously "undruggable" proteins.

Section 4: Data Summary and Future Directions

Quantitative Data Summary

The efficacy of a CELMoD is often quantified by its ability to induce degradation of a specific neosubstrate. Key parameters include DC50 (the concentration of the compound that results in 50% degradation of the target) and Dmax (the maximal percentage of degradation achieved).

CompoundTargetCell LineDC50Dmax (%)Reference
EM12IKZF1MM1.S1.7 µM~69%[18]
EM12GSPT1MM1.S> 10 µMNot Degraded[18]
PomalidomideIKZF1MM1.S~0.1 µM> 80%[18]
CC-90009GSPT122Rv1~50 nM> 90%[19]
XYD049 (7d)GSPT122Rv119 nM> 90%[19]
Future Perspectives

The field of targeted protein degradation, spearheaded by the discoveries surrounding the 1-(4-aminophenyl)piperidine-2,6-dione scaffold, is rapidly evolving. Future efforts will focus on:

  • Rational Design: Leveraging structural biology and computational modeling to design novel CELMoDs with high selectivity for new, therapeutically relevant neosubstrates beyond the current landscape.

  • Expanding the "Degradable Proteome": Discovering new E3 ligases and molecular glues to bring a larger portion of the proteome within reach of targeted degradation.

  • Overcoming Resistance: Understanding and circumventing mechanisms of acquired resistance to CELMoD therapy, which often involve mutations in CRBN or the neosubstrate degron.

  • New Therapeutic Areas: Moving beyond oncology into immunology, neurodegenerative diseases, and infectious diseases where the selective removal of a pathogenic protein could provide therapeutic benefit.

Section 5: References

  • Lopez-Girona, A., Mendy, D., Ito, T., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia. Available at: [Link]

  • Mayor-Ruiz, C., Bauer, S., Brand, M., et al. (2020). Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. Structure. Available at: [Link]

  • Shi, J., Wang, E., Milazzo, J. P., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. Available at: [Link]

  • Lonza. (n.d.). CRISPR screening and its applications in drug discovery. Lonza Bioscience. Available at: [Link]

  • Krönke, J., Udeshi, N. D., Pugh, A., et al. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science. Available at: [Link]

  • Twist Bioscience. (2019). Massive CRISPR Screen and Prioritization Strategy Yields Strong Cancer Drug Target Candidates. Twist Bioscience. Available at: [Link]

  • PharmaFeatures. (2026). Precision Myeloma: Clinical Utility of IKZF1/3 Degradation in Refractory and Frontline Multiple Myeloma Therapy. PharmaFeatures. Available at: [Link]

  • Tsuboi, K., Hori, A., Ueda, N., et al. (2013). Affinity-based chemoproteomics with small molecule-peptide conjugates. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Shen, H., Xu, H., Jin, W., et al. (2025). Discovery of a Potent and Selective GSPT1 Molecular Glue Degrader for the Treatment of Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • American Society of Hematology. (2009). Lenalidomide and Pomalidomide Meet RhoA. The Hematologist. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Pomalidomide?. Patsnap Synapse. Available at: [Link]

  • Krönke, J., & Ebert, B. L. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Oncoimmunology. Available at: [Link]

  • Kumar, S., & Singh, R. (2024). Target identification and validation in research. ResearchGate. Available at: [Link]

  • Chamberlain, P. P., & Cathers, B. E. (2015). The novel mechanism of lenalidomide activity. Blood. Available at: [Link]

  • Ichor Life Sciences. (n.d.). Functional Assays/Target Validation Services. Ichor Life Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Pomalidomide. Wikipedia. Available at: [Link]

  • bioRxiv. (2025). Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC. bioRxiv. Available at: [Link]

  • PubMed. (2025). Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2020). Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. RSC Publishing. Available at: [Link]

  • Lee, H., & Lee, J. W. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link]

  • Precision Antibody. (2025). 5 Ways Functional Assays Predict Clinical Trial Success. Precision Antibody. Available at: [Link]

  • ASH Publications. (2018). IMiD compounds affect CD34 + cell fate and maturation via CRBN-induced IKZF1 degradation. Blood Advances. Available at: [Link]

  • Precision Antibody. (2025). Role of Functional Assays in Antibody-Based Drug Development. Precision Antibody. Available at: [Link]

  • Grones, C., & Jurczyszyn, A. (2025). Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma. eJHaem. Available at: [Link]

  • Hansen, J. D., Correa, M., Nagy, M. A., et al. (2020). Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma. Journal of Medicinal Chemistry. Available at: [Link]

  • OTAVA. (n.d.). OTAVA CELMoDs Library: Pioneering Targeted Protein Degradation. OTAVA. Available at: [Link]

  • Sygnature Discovery. (n.d.). Target Validation in Drug Discovery. Sygnature Discovery. Available at: [Link]

  • ResearchGate. (2020). Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma. ResearchGate. Available at: [Link]

  • International Myeloma Foundation. (n.d.). Understanding CELMoDs (Cereblon E3 Ligase Modulatory Drugs). International Myeloma Foundation. Available at: [Link]

  • American Chemical Society. (2025). Investigating CELMoD potency and selectivity with protein-ligand interactions. ACS Spring 2025. Available at: [Link]

  • Royal Society of Chemistry. (2015). Affinity-based target identification for bioactive small molecules. RSC Publishing. Available at: [Link]

  • ACS Publications. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Technology Networks. (2026). Integrating Proteomics Into Pharmaceutical R&D. Technology Networks. Available at: [Link]

Sources

Exploratory

Spectroscopic Analysis of 1-(4-Aminophenyl)piperidine-2,6-dione: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(4-Aminophenyl)piperidine-2,6-dione, a heterocyclic compound of interest in medicinal chemistry. As a key building block...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(4-Aminophenyl)piperidine-2,6-dione, a heterocyclic compound of interest in medicinal chemistry. As a key building block in the synthesis of novel therapeutic agents, a thorough understanding of its structural and electronic properties is paramount. This document outlines detailed methodologies for the characterization of this molecule using a suite of spectroscopic techniques, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Beyond procedural steps, this guide delves into the rationale behind experimental choices and the interpretation of spectral data, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for regulatory submissions and further research endeavors.

Introduction: The Significance of 1-(4-Aminophenyl)piperidine-2,6-dione in Medicinal Chemistry

The piperidine-2,6-dione scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with diverse biological activities.[1][2] The title compound, 1-(4-Aminophenyl)piperidine-2,6-dione, incorporates a reactive primary aromatic amine, making it a versatile intermediate for the synthesis of a wide array of derivatives.[3] These derivatives have potential applications in oncology and neurology, among other therapeutic areas.[3][4]

Accurate and comprehensive spectroscopic analysis is the cornerstone of chemical synthesis and drug development. It provides unequivocal proof of a molecule's identity, purity, and structural integrity. This guide is structured to provide both the practical "how-to" and the critical "why" for each analytical technique, empowering researchers to not only acquire high-quality data but also to interpret it with confidence.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecule's structure is essential for predicting and interpreting its spectroscopic data.

Figure 1: Chemical structure of 1-(4-Aminophenyl)piperidine-2,6-dione.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(4-Aminophenyl)piperidine-2,6-dione and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -NH₂).

  • Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.[5]

    • Locking and Shimming: Lock the spectrometer to the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquisition Parameters:

      • Pulse Angle: 30-90°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of 1-(4-Aminophenyl)piperidine-2,6-dione in DMSO-d₆ is summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2Doublet (d)2HAr-H (ortho to -N)
~6.6-6.8Doublet (d)2HAr-H (ortho to -NH₂)
~5.1Singlet (s)2H-NH₂
~2.7Triplet (t)4H-CH₂-C=O
~1.9Quintet (p)2H-CH₂-CH₂-CH₂-

Causality Behind Spectral Features:

  • Aromatic Protons: The aromatic protons are expected to appear as two distinct doublets due to the electronic effects of the piperidine-2,6-dione nitrogen and the amino group. The protons ortho to the electron-donating amino group will be shielded and appear at a lower chemical shift (upfield), while those ortho to the electron-withdrawing imide nitrogen will be deshielded and appear at a higher chemical shift (downfield). The coupling between these adjacent protons will result in a doublet splitting pattern (typically with J ≈ 8 Hz).

  • Amine Protons: The protons of the primary amine will likely appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on concentration, temperature, and solvent.

  • Piperidine Protons: The piperidine ring protons are expected to show a symmetrical pattern. The four protons adjacent to the carbonyl groups (positions 3 and 5) will be deshielded and appear as a triplet. The two protons at the 4-position will be coupled to the four adjacent protons, resulting in a quintet (or a multiplet).

G cluster_0 ¹H NMR Workflow Sample Prep Sample Prep NMR Acquisition NMR Acquisition Sample Prep->NMR Acquisition Data Processing Data Processing NMR Acquisition->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation

Figure 2: ¹H NMR experimental workflow.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the number and types of carbon atoms present.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for improving the signal-to-noise ratio.

  • Instrument Setup:

    • Acquisition Parameters:

      • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.

      • Spectral Width: Approximately 0-200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 128-1024 or more, depending on the sample concentration.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and calibration. The solvent peak is used for referencing (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Spectrum and Interpretation
Chemical Shift (δ, ppm)Assignment
~172C=O
~148Ar-C-NH₂
~128Ar-C-N
~127Ar-CH
~114Ar-CH
~31-CH₂-C=O
~17-CH₂-CH₂-CH₂-

Causality Behind Spectral Features:

  • Carbonyl Carbons: The two equivalent carbonyl carbons of the piperidine-2,6-dione ring are expected to be the most downfield signals in the spectrum due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons: Four distinct signals are predicted for the aromatic ring. The carbon attached to the amino group will be the most upfield aromatic carbon due to the strong electron-donating effect of the nitrogen. The carbon attached to the imide nitrogen will also be significantly affected. The two sets of equivalent aromatic CH carbons will have distinct chemical shifts.

  • Aliphatic Carbons: The aliphatic carbons of the piperidine ring will appear in the upfield region of the spectrum. The carbons adjacent to the carbonyl groups will be more deshielded than the carbon at the 4-position.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]

Experimental Protocol: FT-IR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.

  • Instrument Setup:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted.

Predicted FT-IR Spectrum and Interpretation
Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic C-H
~1700 and ~1650C=O stretch (asymmetric and symmetric)Imide (-C(O)NC(O)-)
~1600N-H bendPrimary Amine (-NH₂)
1610-1580C=C stretchAromatic Ring
~1520C=C stretchAromatic Ring
~1250C-N stretchAryl-N

Causality Behind Spectral Features:

  • N-H Stretching: The primary amine will exhibit two characteristic N-H stretching bands corresponding to the asymmetric and symmetric vibrations.[7]

  • C=O Stretching: The imide functional group will show two distinct carbonyl stretching bands due to coupled vibrations.

  • Aromatic Region: The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions. The substitution pattern on the benzene ring can sometimes be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane bending vibrations below 900 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[8][9]

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this type of molecule.[8]

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically used for compounds containing basic nitrogen atoms.

    • Scan Range: A full scan from m/z 100 to 500 should be sufficient to observe the molecular ion.

    • Tandem MS (MS/MS): To obtain structural information, a product ion scan of the protonated molecule ([M+H]⁺) can be performed. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[10]

Predicted Mass Spectrum and Interpretation

The molecular formula of 1-(4-Aminophenyl)piperidine-2,6-dione is C₁₁H₁₂N₂O₂. The calculated monoisotopic mass is 204.090 g/mol .

  • Molecular Ion: In positive mode ESI-MS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at m/z 205.097.

  • Fragmentation Pattern: The fragmentation of the piperidine-2,6-dione ring is a key diagnostic tool. Common fragmentation pathways involve cleavages of the ring.

G cluster_0 MS/MS Fragmentation Workflow [M+H]⁺ (m/z 205) [M+H]⁺ (m/z 205) Fragment 1 (e.g., loss of CO) Fragment 1 (e.g., loss of CO) [M+H]⁺ (m/z 205)->Fragment 1 (e.g., loss of CO) Fragment 2 Fragment 2 Fragment 1 (e.g., loss of CO)->Fragment 2 Fragment 3 Fragment 3 Fragment 1 (e.g., loss of CO)->Fragment 3

Figure 3: A simplified representation of a tandem mass spectrometry (MS/MS) fragmentation workflow.

Predicted Fragmentation Table:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
205.1177.1CO
205.1120.1C₅H₅NO₂
205.193.1C₆H₅N₂O₂

Conclusion

The spectroscopic techniques detailed in this guide—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—provide a complementary and powerful suite of tools for the comprehensive characterization of 1-(4-Aminophenyl)piperidine-2,6-dione. A thorough understanding and application of these methods are essential for ensuring the identity, purity, and structural integrity of this important synthetic intermediate. By following the outlined protocols and principles of data interpretation, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their scientific and commercial objectives.

References

  • Wiley-VCH. (2007).
  • Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(1), 130-136.
  • Rajput, A. P., & Nagarale, D. V. (2016).
  • Royal Society of Chemistry. (n.d.).
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz)
  • National Center for Biotechnology Information. (n.d.). 1-(3-Aminophenyl)-4,4-dimethylpiperidine-2,6-dione. PubChem.
  • ResearchGate. (2013).
  • BenchChem. (n.d.). Scale-Up Synthesis of 1-(4-Aminophenyl)
  • Google Patents. (n.d.). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds.
  • BenchChem. (2025).
  • Supplementary Information. (n.d.).
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
  • Ion fragmentation of small molecules in mass spectrometry. (n.d.).
  • Scholars Portal Journals. (n.d.). Synthesis and Evaluation of a Series of Piperidine‐2,6‐dione‐piperazine (piperidine)
  • ResearchGate. (n.d.).
  • Defense Technical Information Center. (2025). Piperidine Synthesis.
  • ChemicalBook. (n.d.). 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone.
  • Thermo Fisher Scientific. (n.d.).
  • Google Patents. (n.d.). US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.
  • Sigma-Aldrich. (n.d.). N-(4-Aminophenyl)piperidine 97 2359-60-6.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Clark, J. (n.d.).
  • ResearchGate. (n.d.).
  • Research Article N-(4-aminophenyl)
  • Wikipedia. (n.d.). Piperidine.
  • Precise PEG. (n.d.). 1-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidine-4-carboxylic acid.
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.

Sources

Protocols & Analytical Methods

Method

in vitro assay for 1-(4-Aminophenyl)piperidine-2,6-dione activity

Multiparametric In Vitro Profiling of 1-(4-Aminophenyl)piperidine-2,6-dione: A Methodological Framework Introduction: The Pharmacological Duality of the Scaffold 1-(4-Aminophenyl)piperidine-2,6-dione is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Multiparametric In Vitro Profiling of 1-(4-Aminophenyl)piperidine-2,6-dione: A Methodological Framework

Introduction: The Pharmacological Duality of the Scaffold

1-(4-Aminophenyl)piperidine-2,6-dione is a highly versatile chemical entity. Structurally, it consists of a piperidine-2,6-dione (glutarimide) ring that is N-substituted with a 4-aminophenyl moiety. In drug development, this specific topology places the compound at the intersection of two distinct pharmacological domains:

  • Factor Xa Inhibition : The compound serves as a critical synthetic intermediate and structural pharmacophore for synthesizing direct oral anticoagulants (DOACs) that target the coagulation Factor Xa .

  • Cereblon (CRBN) Modulation : The glutarimide ring is the canonical degron for Cereblon, the substrate receptor for the CRL4 E3 ubiquitin ligase. While traditional immunomodulatory imide drugs (IMiDs) require an unsubstituted imide nitrogen to hydrogen-bond with the His378/Trp380 residues of the CRBN pocket, profiling N-substituted derivatives like 1-(4-Aminophenyl)piperidine-2,6-dione is essential for mapping the steric boundaries of the CRBN binding site or utilizing them as negative controls in targeted protein degradation (PROTAC) assays .

To rigorously evaluate this compound, this application note details a dual-axis in vitro assay protocol designed to assess both Cereblon engagement and direct enzymatic inhibition of Factor Xa.

Axis 1: Cereblon (CRBN) TR-FRET Competitive Binding Assay

Causality & Experimental Design To determine whether the N-phenyl substitution completely abolishes or merely attenuates CRBN engagement, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET is selected over standard fluorescence polarization because the long emission half-life of the Terbium (Tb) donor allows for a delayed measurement window (typically 50–100 µs post-excitation). This temporal delay mathematically excludes short-lived background autofluorescence commonly exhibited by small-molecule libraries, ensuring high data fidelity .

Self-Validating System

  • Positive Control : Unlabeled Lenalidomide (displaces the tracer, reducing FRET signal to baseline).

  • Negative Control : DMSO vehicle (defines maximum FRET signal).

  • Assay Quality Metric : A Z'-factor > 0.6 must be calculated between the positive and negative controls to validate the dynamic range before analyzing the test compound.

Step-by-Step Protocol

  • Reagent Preparation : Prepare the assay buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 0.1% BSA. Insight: The inclusion of Tween-20 is critical to prevent non-specific compound aggregation, which can lead to promiscuous, false-positive inhibition.

  • Complex Assembly : Dilute the His-tagged CRBN-DDB1 complex to a final well concentration of 10 nM. Add the Tb-labeled anti-His antibody (fluorophore donor) at 2 nM.

  • Compound Addition : Dispense 1-(4-Aminophenyl)piperidine-2,6-dione in a 10-point dose-response curve (ranging from 100 µM to 1 nM, 3-fold dilutions) into a 384-well low-volume microplate.

  • Tracer Addition : Add Cy5-labeled Lenalidomide (fluorophore acceptor) at a final concentration of 5 nM.

  • Incubation : Seal the microplate and incubate at room temperature for 120 minutes. Insight: This extended incubation ensures the competitive binding reaches thermodynamic equilibrium.

  • Detection : Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 620 nm for Tb; Emission 2: 665 nm for Cy5).

  • Data Processing : Calculate the FRET ratio (665 nm / 620 nm). Fit the normalized data to a 4-parameter logistic (4PL) curve to determine the IC50.

TR_FRET A Tb-anti-His (Donor) B His-CRBN-DDB1 Complex A->B Binds D FRET Signal (665 nm) A->D Energy Transfer C Cy5-Lenalidomide (Acceptor) B->C Binds E 1-(4-Aminophenyl) piperidine-2,6-dione E->C Competes

Figure 1: TR-FRET competition logic for CRBN binding assessment.

Axis 2: Chromogenic Anti-Factor Xa Inhibition Assay

Causality & Experimental Design Given its documented role as a precursor for Factor Xa inhibitors, assessing the intrinsic anti-Xa activity of the synthesized scaffold is paramount. A continuous chromogenic assay is employed where Factor Xa cleaves a specific peptide substrate (e.g., S-2732), releasing para-nitroaniline (pNA). A continuous kinetic read is prioritized over an endpoint read to ensure the reaction remains in the linear initial velocity (V0) phase, preventing substrate depletion artifacts from skewing the inhibition kinetics .

Self-Validating System

  • Positive Control : Apixaban (known competitive inhibitor).

  • Enzyme Control : Factor Xa + Substrate + DMSO (defines 100% uninhibited Vmax).

  • Background Control : Substrate + Buffer (accounts for spontaneous hydrolysis of the substrate).

Step-by-Step Protocol

  • Buffer Preparation : Prepare Tris-HCl buffer (20 mM Tris, 150 mM NaCl, 0.1% PEG-6000, pH 7.4). Insight: PEG-6000 acts as a steric stabilizer, preventing the enzyme from adsorbing to the hydrophobic microplate walls without obstructing the active site.

  • Enzyme Addition : Add 50 µL of bovine Factor Xa (0.9 IU/mL) to a 96-well clear-bottom assay plate.

  • Compound Incubation : Add 10 µL of 1-(4-Aminophenyl)piperidine-2,6-dione (diluted in assay buffer from a DMSO stock, maintaining final DMSO <1%) and incubate for 10 minutes at 37°C. Insight: Pre-incubation is mandatory to allow the establishment of the enzyme-inhibitor complex before substrate competition begins.

  • Substrate Initiation : Initiate the reaction by rapidly adding 40 µL of the chromogenic substrate S-2732 (final concentration 0.43 mmol/L).

  • Kinetic Measurement : Immediately transfer the plate to a spectrophotometer and measure absorbance at 405 nm every 30 seconds for 10 minutes at 37°C.

  • Data Processing : Extract the maximum slope (Vmax) from the linear portion of the kinetic curve. Calculate the percentage of inhibition relative to the uninhibited enzyme control.

FXa_Assay S1 Incubate Compound with Factor Xa (0.9 IU/mL) S2 Add Chromogenic Substrate (S-2732) S1->S2 S3 Factor Xa Cleaves Substrate S2->S3 S4 Release of pNA (Yellow Color) S3->S4 S5 Measure Absorbance at 405 nm S4->S5 Inhibitor 1-(4-Aminophenyl) piperidine-2,6-dione Inhibitor->S3 Inhibits Cleavage

Figure 2: Kinetic chromogenic workflow for Factor Xa inhibition.

Data Presentation & Expected Outcomes

To facilitate cross-assay comparison and structure-activity relationship (SAR) mapping, quantitative data should be structured to highlight the divergence in activity. Because the N1-position of the glutarimide is sterically blocked by the aminophenyl group, CRBN binding is expected to be severely abrogated compared to canonical IMiDs. Conversely, Factor Xa inhibition will vary based on downstream derivatization of the primary amine.

Assay TypeTargetExpected IC50 (Control)Expected IC50 (1-(4-AP)P-2,6-D)Readout Modality
TR-FRET Cereblon (CRBN)~10-50 nM (Lenalidomide)> 10 µM (Loss of binding)Ratio 665/620 nm
Chromogenic Factor Xa~1-10 nM (Apixaban)Variable (Scaffold dependent)Kinetic Absorbance (405 nm)

Table 1: Summary of expected multiparametric assay results and control baselines.

References

  • Title: Method for producing cyclic imides in the presence of polyphosphoric acid (WO2003097600A1)
  • Title : General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex Source : ACS Pharmacology & Translational Science URL :[Link]

  • Title : In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance Source : Frontiers in Medicine URL :[Link]

Application

Application Note: Aminoglutethimide Dosage &amp; Optimization for Cell Culture Models

Executive Summary & Mechanism of Action Aminoglutethimide (AG) is a non-steroidal inhibitor of steroid synthesis used extensively in research to model "chemical adrenalectomy" or to block estrogen production in hormone-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

Aminoglutethimide (AG) is a non-steroidal inhibitor of steroid synthesis used extensively in research to model "chemical adrenalectomy" or to block estrogen production in hormone-dependent cancer models.[1] Its utility in cell culture relies on its dual-action mechanism:[1]

  • Primary Target (Adrenal): Inhibition of CYP11A1 (P450scc) , the cholesterol side-chain cleavage enzyme.[1] This blocks the conversion of cholesterol to pregnenolone, the rate-limiting step in the synthesis of all steroid hormones (glucocorticoids, mineralocorticoids, androgens).[1][2][3][4]

  • Secondary Target (Peripheral/Breast): Inhibition of CYP19A1 (Aromatase) , blocking the conversion of androgens (androstenedione/testosterone) into estrogens (estrone/estradiol).[1]

Understanding this duality is critical for dosage selection: higher concentrations are typically required to inhibit CYP11A1 compared to CYP19A1.[1]

Pathway Visualization: Sites of Inhibition

AG_Mechanism Cholesterol Cholesterol CYP11A1 Enzyme: CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Androgens Androgens (Testosterone/Androstenedione) Pregnenolone->Androgens Multi-step CYP19A1 Enzyme: CYP19A1 (Aromatase) Androgens->CYP19A1 Estrogens Estrogens (Estradiol/Estrone) CYP11A1->Pregnenolone CYP19A1->Estrogens AG_Block1 Aminoglutethimide (High Dose) AG_Block1->CYP11A1 Inhibits AG_Block2 Aminoglutethimide (Low-Med Dose) AG_Block2->CYP19A1 Inhibits

Figure 1: Mechanism of Action.[1] AG inhibits steroidogenesis at the initial step (CYP11A1) and the terminal aromatization step (CYP19A1).

Preparation and Storage of Aminoglutethimide

AG is sparingly soluble in water but soluble in organic solvents.[4] Proper stock preparation is vital to prevent precipitation in culture media.[1]

Solubility Profile
  • Molecular Weight: 232.28 g/mol [1][4]

  • Solvent of Choice: DMSO (Dimethyl sulfoxide) or Ethanol.[1]

  • Max Solubility: ~10 mg/mL (approx. 43 mM) in DMSO.[1]

Stock Solution Protocol
  • Weighing: Weigh 23.2 mg of Aminoglutethimide powder.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO to create a 100 mM (100,000 µM) master stock. Vortex until completely dissolved.[1]

  • Sterilization: If necessary, filter through a 0.2 µm PTFE filter (nylon filters may bind drug).[1] Note: DMSO is self-sterilizing at high concentrations, but filtration is Good Laboratory Practice (GLP).[1]

  • Storage: Aliquot into light-protective amber tubes (20-50 µL aliquots) to avoid freeze-thaw cycles. Store at -20°C .

    • Stability:[5][6] Stable for 1 year at -20°C.[1][7]

    • Working Solutions: Prepare fresh in culture media immediately before use.[1] Do not store aqueous dilutions >24 hours.

Dosage Optimization Guide

The effective dose depends entirely on the cellular target. Adrenal cells (e.g., H295R) require significantly higher doses to block total steroidogenesis than breast cancer cells (e.g., MCF-7) require for aromatase inhibition.[1]

Table 1: Recommended Concentration Ranges by Application

ApplicationCell Line ModelTarget EnzymeWorking Conc. RangeOptimal "Hit" DoseNotes
Aromatase Inhibition MCF-7, SK-BR-3CYP19A110 µM – 100 µM100 µM IC50 is approx 10 µM. 100 µM ensures maximal blockade without cytotoxicity [1, 7].[1]
Steroidogenesis Block NCI-H295RCYP11A13 µM – 300 µM300 µM 300 µM achieves >95% suppression of cortisol/aldosterone secretion [14, 17].[1]
Placental Models JEG-3CYP19A110 µM – 100 µM50 µM Used to study placental aromatase kinetics [22].[1]

Critical Safety Note (Solvent Toxicity): To achieve a 300 µM final concentration from a 100 mM stock, you must add 3 µL of stock per 1 mL of media (0.3% DMSO).[1]

  • Limit: Most cells tolerate up to 0.5% DMSO, but 0.1% is the gold standard.[1]

  • Recommendation: If testing >100 µM, prepare a more concentrated stock (e.g., 200 mM in DMSO) if solubility permits, or ensure your Vehicle Control contains the exact same % of DMSO as your highest dose.[1]

Detailed Experimental Protocols

Protocol A: Aromatase Inhibition Assay (MCF-7 Cells)

Objective: To assess the ability of AG to block the conversion of Testosterone to Estradiol, thereby inhibiting estrogen-dependent cell proliferation.

Materials:

  • MCF-7 Cells (ER+).[1][8]

  • Phenol Red-Free DMEM (estrogen-like activity of phenol red interferes with assay).[1]

  • Charcoal-Stripped Fetal Bovine Serum (CS-FBS) (removes endogenous hormones).[1]

  • Testosterone (Substrate).[1][9]

  • Aminoglutethimide (Inhibitor).[1][4][5][6][9][10][11][12][13][14]

Workflow:

  • Starvation (Day 0): Seed MCF-7 cells in Phenol Red-Free DMEM + 5% CS-FBS . Incubate for 48 hours to deplete intracellular estrogen reserves.[1]

  • Treatment (Day 2): Replace media with fresh Phenol Red-Free DMEM + CS-FBS containing:

    • Group 1 (Neg Control): Vehicle (DMSO) only.[1]

    • Group 2 (Substrate Only): 10 nM Testosterone.[1]

    • Group 3 (Test): 10 nM Testosterone + 100 µM Aminoglutethimide .[1]

    • Group 4 (Pos Control): 10 nM Testosterone + 1 µM Letrozole (or Formestane).[1]

  • Incubation: Incubate for 3–5 days.

  • Readout:

    • Proliferation:[15] MTT or CellTiter-Glo assay.[1] (Group 2 should grow; Group 3 should be suppressed similar to Group 1).

    • ELISA: Measure Estradiol levels in the supernatant.

Protocol B: Adrenal Steroidogenesis Blockade (NCI-H295R)

Objective: To inhibit cortisol and androgen secretion in adrenal cortical carcinoma cells.[1][7][13]

Workflow:

  • Seeding: Plate NCI-H295R cells in 24-well plates (approx. 2 x 10^5 cells/well). Allow to attach for 24 hours.

  • Equilibration: Change media to low-serum (Nu-Serum or 1% ITS) media for 24 hours to synchronize cells.

  • Dose-Response Setup: Prepare media containing AG at 0, 3, 30, and 300 µM .

    • Stimulation (Optional): Add 10 nM Angiotensin II or Forskolin to stimulate maximal hormone output, making inhibition easier to quantify.[1]

  • Incubation: Treat cells for 24 or 48 hours.

  • Collection: Collect supernatant. Store at -80°C immediately.

  • Analysis: Perform ELISA/RIA for Cortisol or Aldosterone .

    • Expected Result: Dose-dependent reduction.[1][8][11][13][16] 300 µM should reduce secretion by >90% compared to control [17].[1]

Experimental Workflow Diagram

Workflow Powder AG Powder (Store RT) Stock Master Stock 100 mM in DMSO Powder->Stock Dissolve Aliquot Aliquot & Freeze (-20°C) Stock->Aliquot Protect from Light Dilution Dilution in Media (Max 0.5% DMSO) Aliquot->Dilution Thaw 1x Treatment Cell Treatment (24-96 Hours) Dilution->Treatment Add to Cells Assay Downstream Assay (ELISA / MTT) Treatment->Assay Collect Media/Lyse

Figure 2: Preparation and Treatment Workflow.[1] Ensure DMSO concentration remains constant across all conditions.

Troubleshooting & FAQs

  • Q: My AG precipitated when I added it to the media.

    • A: This happens if the stock is added too quickly to cold media. Warm the media to 37°C first. Add the DMSO stock dropwise while swirling the media. Do not exceed 300 µM final concentration in aqueous buffer.[1]

  • Q: The cells in the high-dose AG group are dying (detaching).

    • A: Check your DMSO percentage.[1] If you used 300 µM AG from a 10 mM stock, you added 3% DMSO, which is toxic.[1] You must use a 100 mM or 200 mM stock to keep DMSO < 0.5%.[1]

  • Q: Can I use water instead of DMSO?

    • A: No. AG is only sparingly soluble in water (approx 0.2 mg/mL).[1][10] You will not achieve the micromolar concentrations required for P450scc inhibition without an organic co-solvent [5, 13].

References

  • Wikipedia. (n.d.).[1] Aminoglutethimide Mechanism and Dosage. Retrieved from [Link][1]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Aminoglutethimide Ligand Page. Retrieved from [Link][1]

  • Drugs.com. (n.d.).[1] Aminoglutethimide Dosage Guide. Retrieved from [Link][1][6]

  • Santen, R. J., et al. (1982).[1] Mechanisms of Action of Aminoglutethimide as Endocrine Therapy of Breast Cancer. Cancer Research.[1] Retrieved from [Link]

  • Zhou, D., et al. (1990).[1] Growth suppression of MCF-7 human breast cancer cells by aromatase inhibitors. PubMed.[1] Retrieved from [Link]

  • Fassnacht, M., et al. (1998).[1][13] Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line. Journal of Endocrinology. (Cited in Biocrick).[1] Retrieved from [Link][1]

  • Wosikowski, K., et al. (1993).[1] Inhibition of aromatase activity and expression in MCF-7 cells. PubMed.[1] Retrieved from [Link]

  • RxList. (n.d.). Cytadren (Aminoglutethimide) Clinical Pharmacology. Retrieved from [Link][1]

Sources

Method

LC-MS/MS Method Development and Validation for the Precise Quantification of 1-(4-Aminophenyl)piperidine-2,6-dione

An Application Note and Protocol for the precise quantification of 1-(4-Aminophenyl)piperidine-2,6-dione (APPD) using LC-MS/MS. Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Appl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the precise quantification of 1-(4-Aminophenyl)piperidine-2,6-dione (APPD) using LC-MS/MS.

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Pharmacokinetic (PK) Profiling, Synthetic Reaction Monitoring, and Impurity Analysis

Introduction

1-(4-Aminophenyl)piperidine-2,6-dione (APPD) is a highly specific N-substituted cyclic imide. It serves as a critical synthetic intermediate in the development of pharmacologically active substances, most notably in the synthesis of Factor Xa inhibitors and as a building block for heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) that utilize glutarimide motifs to recruit the cereblon (CRBN) E3 ligase.

Accurate quantification of APPD in complex biological matrices (e.g., plasma) or synthetic mixtures requires an analytical method with exceptional sensitivity and selectivity. This guide details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to meet stringent regulatory standards, including the FDA Bioanalytical Method Validation Guidance .

Mechanistic Rationale & Scientific Grounding (E-E-A-T)

As an analytical scientist, method development must be driven by the physicochemical properties of the analyte rather than trial and error.

  • Chromatographic Strategy: APPD (MW: 204.23 g/mol ) is a moderately polar small molecule. A sub-2 µm C18 stationary phase is selected to provide optimal hydrophobic retention. We utilize 0.1% formic acid in both the aqueous and organic mobile phases. Causality: The acidic modifier maintains the primary amine of APPD in a fully protonated state during separation, which prevents peak tailing caused by secondary interactions with residual silanols on the column phase.

  • Ionization (ESI+): Positive Electrospray Ionization (ESI+) is chosen because the aniline-like primary amine on the phenyl ring possesses a high proton affinity, readily yielding an abundant and stable

    
     precursor ion at m/z 205.1.
    
  • Fragmentation Dynamics (CID): During Collision-Induced Dissociation (CID), the fragmentation pathway is governed by the applied collision energy (CE). At a lower CE (~15 eV), the molecule undergoes a neutral loss of ammonia (-17 Da) from the aniline moiety, yielding a qualifier ion at m/z 188.1. At a higher CE (~25 eV), the relatively labile C-N bond between the glutarimide ring and the phenyl ring cleaves. Causality: The charge is retained by the aromatic amine, forming a highly stable protonated aniline fragment at m/z 94.1. Because this low-mass fragment is structurally specific and highly abundant, it serves as the ideal quantifier ion with minimal matrix background interference.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-(4-Aminophenyl)piperidine-2,6-dione Reference Standard.

  • Internal Standard (IS): Aminoglutethimide-d4 (Stable Isotope-Labeled IS is preferred to perfectly correct for matrix effects and extraction recovery variations).

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid.

  • Matrix: Blank human or preclinical plasma (e.g., K2EDTA).

Sample Preparation Workflow (Protein Precipitation)

This protocol acts as a self-validating system: the inclusion of an IS prior to any manipulation ensures that any volumetric loss or ionization suppression is mathematically normalized.

  • Aliquot: Transfer 50 µL of the plasma sample (calibration standards, Quality Controls (QCs), or unknown study samples) into a 1.5 mL low-bind microcentrifuge tube.

  • IS Addition: Add 10 µL of the IS working solution (e.g., 500 ng/mL) and vortex for 10 seconds to ensure equilibration with matrix proteins.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid. Causality: The 3:1 organic-to-aqueous ratio abruptly lowers the dielectric constant of the solution, causing >95% of plasma proteins to denature and precipitate while keeping the small-molecule APPD highly soluble.

  • Centrifugation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Dilution & Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Causality: Injecting a highly organic extract directly into a highly aqueous LC starting gradient causes the "solvent effect" (peak breakthrough and broadening). Diluting the extract 1:1 with water matches the initial mobile phase conditions, ensuring sharp, symmetrical peak focusing at the head of the column.

Workflow A 1. Plasma Sample (Spiked with IS) B 2. Protein Precipitation (Ice-Cold ACN, 3:1) A->B C 3. Centrifugation (14,000 x g, 10 min) B->C D 4. Supernatant Dilution (1:1 H2O) C->D E 5. UHPLC Separation (C18, Gradient) D->E F 6. Triple Quad MS/MS (ESI+, MRM Mode) E->F

Caption: Step-by-step sample preparation and LC-MS/MS analytical workflow for APPD quantification.

Liquid Chromatography Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C (Reduces mobile phase viscosity, lowering system backpressure and improving mass transfer).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Mass Spectrometry Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Thermo TSQ Altis).

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3500 V.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 10 L/min.

Fragmentation Precursor Precursor Ion: [M+H]+ m/z 205.1 (1-(4-Aminophenyl)piperidine-2,6-dione) CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Quantifier Ion: m/z 94.1 [Protonated Aniline Fragment] (Cleavage of N-phenyl bond) CID->Frag1 High CE: 25 eV Frag2 Qualifier Ion: m/z 188.1 [M+H - NH3]+ (Neutral loss of ammonia) CID->Frag2 Low CE: 15 eV

Caption: ESI+ Collision-Induced Dissociation (CID) fragmentation pathway for APPD.

Data Presentation & Method Parameters

Table 1: UHPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Type
0.00 95.0 5.0 Initial
0.50 95.0 5.0 Isocratic (Desalting)
2.50 10.0 90.0 Linear Gradient
3.50 10.0 90.0 Isocratic (Wash)
3.60 95.0 5.0 Step (Re-equilibration)

| 5.00 | 95.0 | 5.0 | End |

Table 2: Multiple Reaction Monitoring (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
APPD 205.1 94.1 50 25 Quantifier
APPD 205.1 188.1 50 15 Qualifier

| IS (Ag-d4) | 237.1 | 98.1 | 50 | 20 | IS Quantifier |

Method Validation Considerations

To ensure the method is robust and fit for regulatory submissions, it must be validated against the ICH M10 guidelines and FDA standards:

  • Selectivity: Analyze 6 independent lots of blank matrix. Interfering peaks at the retention time of APPD must be <20% of the Lower Limit of Quantification (LLOQ) response.

  • Matrix Effect: Calculate the IS-normalized matrix factor using post-extraction spiked samples versus neat solutions. The coefficient of variation (CV) across 6 lots must be ≤15%.

  • Accuracy & Precision: Analyze QCs at 4 concentration levels (LLOQ, Low, Mid, High) in 6 replicates across 3 independent runs. Precision (%CV) must be ≤15% (≤20% at LLOQ), and accuracy must fall within ±15% of nominal concentrations (±20% at LLOQ).

References

  • Title: Method for producing cyclic imides in the presence of polyphosphoric acid (WO2003097600A1) Source: Google Patents URL: [1]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link][2]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link][3]

Sources

Application

Mechanistic Profiling of Aminoglutethimide: Protocols for Adrenal Steroidogenesis Blockade and Xenograft Efficacy

Abstract Aminoglutethimide (AG) is a first-generation aromatase inhibitor and inhibitor of steroidogenesis that remains a critical "tool compound" in preclinical research. While largely replaced clinically by more select...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aminoglutethimide (AG) is a first-generation aromatase inhibitor and inhibitor of steroidogenesis that remains a critical "tool compound" in preclinical research. While largely replaced clinically by more selective agents (e.g., letrozole, ketoconazole), AG is the benchmark for studying the blockade of CYP11A1 (P450scc) and CYP19A1 (aromatase) . This guide details the protocols for two distinct physiological endpoints: adrenal hypertrophy (driven by ACTH feedback loops in rats) and tumor regression (driven by estrogen deprivation in mouse xenografts). It also highlights emerging applications in peripheral pain modulation.

Part 1: The Mechanistic Basis

To design effective experiments, researchers must distinguish between AG's two primary mechanisms of action, which are dose-dependent.

  • Low/Moderate Dose: Inhibits Aromatase (CYP19A1) , blocking the conversion of androgens to estrogens.

  • High Dose: Inhibits Cholesterol Side-Chain Cleavage (CYP11A1/P450scc) , effectively performing a "medical adrenalectomy" by blocking the conversion of cholesterol to pregnenolone.

Pathway Blockade Visualization

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (P450scc) BLOCKED BY AG (High Dose) Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Cortisol Cortisol/Corticosterone Progesterone->Cortisol Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone (E1) Androstenedione->Estrone CYP19A1 (Aromatase) BLOCKED BY AG Estradiol Estradiol (E2) Testosterone->Estradiol CYP19A1 (Aromatase) BLOCKED BY AG

Figure 1: Steroidogenic pathway highlighting the dual blockade points of Aminoglutethimide. The upstream blockade (CYP11A1) halts all steroid production, while the downstream blockade (CYP19A1) specifically targets estrogen synthesis.

Part 2: Rat Model for Adrenal Hypertrophy

Objective: To study the compensatory feedback loop of the HPA (Hypothalamic-Pituitary-Adrenal) axis. Principle: AG blocks cortisol/corticosterone synthesis. The pituitary detects low cortisol and secretes massive amounts of ACTH. This ACTH surge causes the adrenal glands to undergo hypertrophy and accumulate lipids (since cholesterol cannot be processed).

Protocol A: The 7-Day Adrenal Bioassay
ParameterSpecification
Species Rat (Sprague-Dawley or Wistar), Male or Female
Age/Weight 7-8 weeks, 200–250g
Dose 50 mg/kg per day
Route Subcutaneous (s.c.) or Oral Gavage (p.o.)
Vehicle 0.5% Carboxymethylcellulose (CMC) or Corn Oil
Duration 7–14 Days
Step-by-Step Methodology:
  • Acclimatization: Acclimatize rats for 5 days. Collect baseline blood samples (tail vein) for corticosterone levels.

  • Preparation: Dissolve AG in vehicle. Note: AG is lipophilic; if using aqueous CMC, ensure thorough suspension (sonication recommended).

  • Administration: Administer 50 mg/kg daily at the same time (e.g., 09:00 AM) to minimize circadian variability.

  • Monitoring: Weigh animals daily. Note: AG induces its own metabolism (auto-induction). Efficacy may drop by Day 4-5.

  • Termination (Day 7): Euthanize via CO2 asphyxiation.

  • Tissue Collection:

    • Excise both adrenal glands immediately.

    • Weigh adrenals (wet weight).

    • Fix one adrenal in 10% neutral buffered formalin (histology).

    • Flash freeze the other for cholesterol quantification.

Validation Criteria (Self-Validating System):
  • Adrenal Weight: Must show statistically significant increase (20–50% increase vs. vehicle) due to ACTH-driven hypertrophy.

  • Histology: H&E staining should reveal "Lipoid Hyperplasia"—cytoplasm filled with lipid vacuoles (accumulated cholesterol esters) in the zona fasciculata.

  • Serum: Corticosterone levels may be normal or low at Day 7 (due to compensatory hypertrophy overcoming the block), but ACTH levels will be significantly elevated.

Part 3: Mouse Xenograft Models (Breast Cancer)

Objective: To evaluate tumor regression in hormone-dependent cancers (e.g., MCF-7). Challenge: Mice have different adrenal physiology (lack of 17-hydroxylase). The goal is usually to test AG's ability to block peripheral aromatization of androgens to estrogens.

Protocol B: MCF-7 Xenograft with Aromatase Inhibition
ParameterSpecification
Species Athymic Nude Mice (nu/nu), Female
Tumor Line MCF-7 (ER+ Breast Cancer)
Dose 50–100 mg/kg per day (Higher due to rapid mouse metabolism)
Route Oral Gavage (p.o.)
Supplements Androstenedione (Substrate) + Hydrocortisone (Rescue)
Experimental Workflow

XenograftWorkflow Step1 Step 1: Ovariectomy (Remove endogenous estrogen) Step2 Step 2: Tumor Implantation (MCF-7 + Matrigel) Step1->Step2 Step3 Step 3: Substrate Loading (Inj. Androstenedione) Step2->Step3 Tumors reach 100-200mm³ Step4 Step 4: Treatment (Aminoglutethimide) Step3->Step4 Daily Step5 Endpoint: Tumor Volume Reduction Step4->Step5

Figure 2: Workflow for evaluating aromatase inhibition. Ovariectomy removes ovarian estrogen; Androstenedione provides the precursor; AG blocks the conversion to tumor-feeding estrogen.

Step-by-Step Methodology:
  • Ovariectomy (OVX): Perform OVX on mice to eliminate ovarian estrogen. Allow 1 week for recovery.

  • Implantation: Inoculate MCF-7 cells (5 x 10^6) into the mammary fat pad.

    • Critical Step: Since MCF-7 needs estrogen to grow, you must initially support them with an Estradiol pellet (0.72 mg, 60-day release).

  • Tumor Establishment: Wait until tumors reach ~150 mm³.

  • The "Switch" (Start of Experiment):

    • Remove the Estradiol pellet.

    • Begin daily injections of Androstenedione (100 µ g/day s.c.) to provide the substrate for aromatase.

    • Begin Aminoglutethimide treatment (50–100 mg/kg p.o.).

  • Hydrocortisone Rescue: Because AG blocks adrenal function, mice may suffer from adrenal insufficiency. Co-administer Hydrocortisone (10 mg/kg) if signs of wasting/lethargy appear.

  • Endpoint: Measure tumor volume every 3 days. The AG group should show growth inhibition compared to the Vehicle+Androstenedione group.

Part 4: Emerging Application - Peripheral Pain

Context: Recent studies (2024) utilize AG to block the local production of neurosteroids in peripheral tissue, which modulates pain signaling.

  • Model: Rat model of Thrombus-Induced Ischemic Pain (TIIP).

  • Protocol: Intraplantar injection of AG (100–300 µg per paw).

  • Mechanism: Blocks local P450scc in the skin/nerves, preventing the synthesis of neurosteroids that sensitize nociceptors.

  • Readout: Mechanical allodynia (von Frey filaments).

Technical Considerations & Troubleshooting

Auto-Induction (The "PK Trap")

AG induces hepatic CYP enzymes, accelerating its own metabolism.

  • Impact: The half-life of AG in rats drops from ~13 hours (Day 1) to ~7 hours (Day 14).

  • Correction: In chronic studies (>2 weeks), consider increasing the dose by 25% after Day 10 to maintain plasma concentrations.

Solubility

AG is poorly soluble in water.[1][2]

  • Vehicle: Use 0.5% Methylcellulose or Corn Oil.

  • pH: It dissolves better in slightly acidic conditions, but avoid low pH for in vivo injections to prevent local irritation.

Species Differences
  • Rats: High sensitivity to adrenal effects. Best for toxicity/steroidogenesis studies.

  • Mice: Higher metabolic rate. Best for xenograft/tumor efficacy studies.[3]

  • Guinea Pigs: Historically used but less common now; their adrenal physiology closely resembles humans but reagents are scarce.

References

  • Santen, R. J., et al. (1982). "Aminoglutethimide as treatment for metastatic breast cancer." Annals of Internal Medicine.

  • Dexter, R. N., et al. (1967). "Inhibition of adrenal corticosteroid synthesis by aminoglutethimide: studies of the mechanism of action." Endocrinology.

  • Robba, C., et al. (1987). "Effects of a prolonged treatment with aminoglutethimide on the zona fasciculata of rat adrenal cortex."[4] Cell and Tissue Research.

  • Brodie, A. M., et al. (1982). "Inhibition of aromatase in vivo and in vitro by aminoglutethimide and its analogues." Cancer Research.[5]

  • Roh, D. H., et al. (2024).[6] "Intraplantar aminoglutethimide, a P450scc inhibitor, reduced the induction of mechanical allodynia in a rat model of thrombus-induced ischemic pain."[6] Molecular Brain.[6]

  • Egger, H., et al. (1982). "Metabolism of aminoglutethimide in the rat." Drug Metabolism and Disposition.

Sources

Method

use of 1-(4-Aminophenyl)piperidine-2,6-dione in Cushing's syndrome research

Technical Guide: Evaluation of Glutarimide Derivatives in Cushing's Syndrome Research Part 1: Core Directive & Scientific Context Editorial Note on Chemical Identity: This guide addresses the application of 1-(4-Aminophe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Evaluation of Glutarimide Derivatives in Cushing's Syndrome Research

Part 1: Core Directive & Scientific Context

Editorial Note on Chemical Identity: This guide addresses the application of 1-(4-Aminophenyl)piperidine-2,6-dione (an N-substituted glutarimide) within the context of Cushing's syndrome research. It is critical to distinguish this specific structure from the clinically established standard, Aminoglutethimide (3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione).[1] While Aminoglutethimide is the benchmark CYP11A1/CYP11B1 inhibitor, the N-substituted analog represents a distinct pharmacophore often evaluated for structure-activity relationship (SAR) studies or as a metabolic probe.[1] The protocols below are designed to validate the efficacy of 1-(4-Aminophenyl)piperidine-2,6-dione relative to the Aminoglutethimide standard.

Mechanism of Action in Cushing's Syndrome: Cushing's syndrome is characterized by hypercortisolism.[1] Research in this field focuses on small molecules that inhibit key steroidogenic enzymes in the adrenal cortex:

  • CYP11A1 (P450scc): The rate-limiting enzyme converting cholesterol to pregnenolone.[1][2]

  • CYP11B1 (11

    
    -hydroxylase):  The final enzyme converting 11-deoxycortisol to cortisol.[1]
    
  • CYP19A1 (Aromatase): Often a secondary target; specificity against this is crucial to avoid off-target endocrine disruption.[1]

Glutarimide derivatives (like Aminoglutethimide) bind to the heme iron of these cytochrome P450 enzymes via their amine/nitrogen groups, blocking substrate access and electron transfer.[1]

Part 2: Application Note & Experimental Design

Target Validation & Selectivity Profiling

When evaluating 1-(4-Aminophenyl)piperidine-2,6-dione, researchers must determine its potency (IC


) and selectivity index (SI).[1] The compound's N-substitution may alter its binding affinity compared to the C3-substituted Aminoglutethimide.[1]
  • Primary Endpoint: Inhibition of Cortisol biosynthesis in H295R adrenocortical carcinoma cells.[1]

  • Secondary Endpoint: Selectivity against CYP19A1 (Aromatase) and CYP21A2 (21-hydroxylase).[1]

  • Readout: LC-MS/MS quantification of steroid metabolites.

Experimental Workflow Diagram

G Compound Test Compound: 1-(4-Aminophenyl)piperidine-2,6-dione H295R H295R Adrenocortical Cells (Seeded in 24-well plates) Compound->H295R Control Reference Standard: Aminoglutethimide Control->H295R Treatment Treatment (24h) Concentration Range: 0.1 - 100 µM H295R->Treatment Supernatant Supernatant Collection Treatment->Supernatant Extraction Liquid-Liquid Extraction (MTBE or Ethyl Acetate) Supernatant->Extraction LCMS LC-MS/MS Analysis (Cortisol, 11-Deoxycortisol, Aldosterone) Extraction->LCMS Data Data Analysis IC50 Calculation & Selectivity Index LCMS->Data

Caption: Workflow for comparative evaluation of glutarimide derivatives in H295R steroidogenesis models.

Part 3: Detailed Protocols

Protocol A: H295R Steroidogenesis Assay

Objective: To quantify the inhibition of cortisol production by 1-(4-Aminophenyl)piperidine-2,6-dione in a physiologically relevant human adrenal cell line.[1]

Materials:

  • Cell Line: NCI-H295R (ATCC CRL-2128).[1]

  • Media: DMEM/F12 supplemented with 2.5% Nu-Serum I and 1% ITS+ Premix.[1]

  • Test Compound: 1-(4-Aminophenyl)piperidine-2,6-dione (Stock: 10 mM in DMSO).[1]

  • Positive Control: Aminoglutethimide (Stock: 10 mM in DMSO).[1]

  • Stimulant: Forskolin (10 µM) or cAMP analog (to induce steroidogenesis).[1]

Procedure:

  • Seeding: Plate H295R cells at a density of

    
     cells/well in 24-well plates. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
  • Acclimatization: Remove growth media and wash with PBS.[1] Add 1 mL of serum-free media. Incubate for 24 hours to synchronize cells.

  • Treatment:

    • Prepare serial dilutions of the Test Compound and Positive Control in serum-free media (Range: 0.01 µM to 100 µM).

    • Add 10 µM Forskolin to all treatment wells to stimulate maximal cortisol production.[1]

    • Include a Vehicle Control (0.1% DMSO + Forskolin) and a Basal Control (0.1% DMSO, no Forskolin).[1]

  • Incubation: Incubate for 24 hours.

  • Harvest: Collect 500 µL of supernatant from each well. Store at -80°C until analysis.

  • Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced cortisol is due to enzyme inhibition, not cytotoxicity.[1]

Protocol B: Cell-Free CYP11B1 Inhibition Assay

Objective: To confirm the direct molecular target (11


-hydroxylase) inhibition.[1]

Materials:

  • Enzyme Source: Human adrenal microsomes or recombinant CYP11B1 supersomes.[1]

  • Substrate: 11-Deoxycortisol (1 µM).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

Procedure:

  • Reaction Mix: In a 96-well plate, combine 20 µg microsomal protein, 100 mM potassium phosphate buffer (pH 7.4), and the Test Compound (various concentrations).

  • Pre-incubation: Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system and Substrate (11-Deoxycortisol).

  • Reaction: Incubate at 37°C for 15–30 minutes (linear phase).

  • Termination: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Cortisol-d4).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS for Cortisol formation.

Part 4: Data Presentation & Analysis

Expected Results & Interpretation:

ParameterAminoglutethimide (Standard)1-(4-Aminophenyl)piperidine-2,6-dione (Test)Interpretation
IC

(Cortisol)
~1–5 µMTBDLower IC

indicates higher potency.[1]
IC

(Estradiol)
~0.6–2 µMTBDRatio of Cortisol/Estradiol IC

defines selectivity.[1]
Cell Viability >90% at 50 µMMust be >80%Toxicity confounds inhibition data.[1]

Structure-Activity Relationship (SAR) Note: Aminoglutethimide relies on the C3-ethyl group for hydrophobic pocket occupancy in CYP enzymes.[1] The N-substituted 1-(4-Aminophenyl)piperidine-2,6-dione lacks this C3 substitution.[1] Researchers should anticipate a potential shift in selectivity or reduced potency due to the altered orientation of the aminophenyl heme-binding group.[1] If the N-substituted analog shows activity, it may offer a novel scaffold with different metabolic stability properties compared to the glutarimide ring opening seen in Aminoglutethimide metabolism.[1]

Part 5: Steroidogenesis Pathway Diagram

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3BHSD HydroxyPreg 17-OH Pregnenolone Pregnenolone->HydroxyPreg CYP17 Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21 HydroxyProg 17-OH Progesterone Progesterone->HydroxyProg CYP17 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1/B2 Aldosterone Aldosterone (Mineralocorticoid) Corticosterone->Aldosterone CYP11B2 HydroxyPreg->HydroxyProg 3BHSD Deoxycortisol 11-Deoxycortisol HydroxyProg->Deoxycortisol CYP21 Cortisol Cortisol (Glucocorticoid) Deoxycortisol->Cortisol CYP11B1 CYP11A1 CYP11A1 (Inhibition Target) CYP11B1 CYP11B1 (Inhibition Target) CYP17 CYP17 CYP21 CYP21

Caption: Key enzymatic targets (CYP11A1, CYP11B1) for glutarimide derivatives in the adrenal steroidogenesis pathway.[1]

References

  • Sanderson, J. T. (2006).[1] The steroid hormone biosynthesis pathway as a target for endocrine-disrupting chemicals. Toxicological Sciences, 94(1), 3–21.[1] Link[1]

  • Hornsby, P. J., et al. (1987).[1] The effects of aminoglutethimide on steroid secretion by cultured human adrenal cells. Journal of Steroid Biochemistry, 27(4-6), 789-796.[1] Link

  • Oskarsson, A., et al. (2006).[1] Characterization of the H295R cell line for use in toxicity testing. Toxicology and Applied Pharmacology, 217(2), 164-174.[1] Link

  • Njar, V. C., & Brodie, A. M. (1999).[1] Inhibitors of 17alpha-hydroxylase/17,20-lyase (CYP17): potential agents for the treatment of prostate cancer. Current Pharmaceutical Design, 5(3), 163-180.[1] (Reference for CYP inhibition methodology). Link

Sources

Application

techniques for measuring steroid hormone levels after aminoglutethimide treatment

Application Notes & Protocols Topic: Techniques for Measuring Steroid Hormone Levels After Aminoglutethimide Treatment Audience: Researchers, Scientists, and Drug Development Professionals I. Introduction: The Clinical I...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Techniques for Measuring Steroid Hormone Levels After Aminoglutethimide Treatment

Audience: Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Clinical Imperative for Steroid Monitoring with Aminoglutethimide

Aminoglutethimide (AG) is a potent inhibitor of steroid biosynthesis, historically used in the management of conditions characterized by excess steroid production, such as Cushing's syndrome and hormone-sensitive metastatic breast cancer.[1][2] It functions as a non-selective inhibitor of several critical cytochrome P450 enzymes involved in the steroidogenic cascade.[3][4] This broad-spectrum inhibition necessitates meticulous monitoring of steroid hormone levels for two primary reasons:

  • Assessing Therapeutic Efficacy: Quantifying the reduction in target hormones (e.g., cortisol in Cushing's syndrome, estrogens in breast cancer) is essential to confirm the drug is achieving its desired therapeutic effect.[5]

  • Ensuring Patient Safety: The profound suppression of steroidogenesis can lead to iatrogenic adrenal insufficiency, a potentially life-threatening condition.[3][6] Monitoring cortisol levels and adrenal reserve is critical to manage this risk, often through co-administration of glucocorticoid replacement like hydrocortisone.[4]

This guide provides a detailed overview of the biochemical impact of aminoglutethimide and presents state-of-the-art methodologies and protocols for the accurate measurement of steroid hormones in a research or clinical setting.

II. Mechanism of Action: A Cascade of Inhibition

Aminoglutethimide's primary mechanism is the inhibition of the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1) .[1][3][7] This enzyme catalyzes the conversion of cholesterol to pregnenolone, the first and rate-limiting step in the synthesis of all steroid hormones.[7] By blocking this initial step, AG effectively reduces the downstream production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[4][8]

Furthermore, AG is a potent inhibitor of aromatase (CYP19A1) , the enzyme responsible for converting androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol).[3][5][9] This action is central to its efficacy in treating estrogen-receptor-positive breast cancer.[5] AG also inhibits other key enzymes in the steroid pathway, including 11β-hydroxylase (CYP11B1) and 21-hydroxylase (CYP21A2), albeit to a lesser extent.[4][8]

This multi-faceted inhibition leads to a complex and predictable shift in the steroid hormone profile. A critical secondary effect is the compensatory rise in pituitary adrenocorticotropic hormone (ACTH) secretion, driven by the drop in circulating cortisol.[4] This ACTH surge can sometimes overcome the enzymatic blockade, leading to an accumulation of steroid precursors before the inhibited steps.[10]

G cluster_pathway Simplified Steroidogenic Pathway cluster_inhibition Aminoglutethimide Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc (CYP11A1) Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone 21-Hydroxylase Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-Hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol 21-Hydroxylase Cortisol Cortisol Deoxycortisol->Cortisol 11β-Hydroxylase Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) Inhibit_P450scc Major Block Inhibit_P450scc->Pregnenolone Inhibit_Aromatase Major Block Inhibit_Aromatase->Estrone Inhibit_Aromatase->Estradiol Inhibit_Hydroxylase Partial Block Inhibit_Hydroxylase->Aldosterone Inhibit_Hydroxylase->Cortisol G cluster_workflow LC-MS/MS Workflow for Steroid Profiling Sample 1. Plasma/Serum Sample (with Internal Standards) SPE 2. Sample Preparation (e.g., Solid-Phase Extraction) Sample->SPE LC 3. Chromatographic Separation (HPLC/UPLC) SPE->LC Ionization 4. Ionization (e.g., ESI) LC->Ionization MS1 5. Mass Analyzer 1 (Selects Precursor Ion) Ionization->MS1 Collision 6. Collision Cell (Fragmentation) MS1->Collision MS2 7. Mass Analyzer 2 (Selects Product Ions) Collision->MS2 Detector 8. Detector & Data (Quantification) MS2->Detector

Sources

Method

Application Note: High-Sensitivity SFC-MS Profiling of Organic Acids via N-(4-Aminophenyl)piperidine (APP) Derivatization

Introduction & Chemical Rationale Organic acids (e.g., lactic, succinic, malic, and citric acids) are critical intermediates in cellular metabolism, disease biomarker research, and drug development. However, their analys...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

Organic acids (e.g., lactic, succinic, malic, and citric acids) are critical intermediates in cellular metabolism, disease biomarker research, and drug development. However, their analysis by Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is notoriously challenging. In their native forms, these highly polar compounds exhibit poor retention on standard stationary phases. More critically, they suffer from severe ion suppression and low ionization efficiency in negative electrospray ionization (ESI-) mode.

To overcome these limitations, chemical derivatization using N-(4-aminophenyl)piperidine (APP) has emerged as a transformative strategy. The primary amine of APP reacts with the carboxylic acid groups of the analytes to form a stable amide bond. Crucially, the piperidine moiety introduces a highly basic site (high proton affinity) that acts as a permanent "tag" for positive electrospray ionization (ESI+). This mass/charge shift drastically reduces ionic discrimination and increases analytical sensitivity up to 2100-fold ( [7]). Furthermore, the addition of the hydrophobic APP tag improves the lipophilicity of the organic acids, enabling superior retention and peak shape in SFC.

Reaction Mechanism & Analytical Workflow

The derivatization process relies on a robust coupling mechanism. We utilize HATU as the coupling reagent rather than traditional EDC/NHS chemistry, as HATU provides faster reaction kinetics and higher yields for sterically hindered polycarboxylic acids.

G A Organic Acid (R-COOH) Poor ESI- Response B Activation (HATU + DIPEA) A->B Carboxyl Activation C N-(4-aminophenyl)piperidine (APP) Addition B->C Reactive Intermediate D Derivatized Acid (Amide Bond Formed) C->D Nucleophilic Attack E SFC Separation (Improved Peak Shape) D->E Injection F ESI+ MS Detection (Protonated Piperidine) E->F High Sensitivity

Workflow of organic acid derivatization with APP and subsequent SFC-MS analysis.

Experimental Protocol (Self-Validating System)

To ensure a self-validating system, this protocol incorporates specific quenching and dilution steps to prevent SFC injection solvent mismatch—a common failure point where strong injection solvents distort SFC peak shapes.

Reagents and Materials
  • Derivatization Tag : N-(4-aminophenyl)piperidine (APP)

  • Coupling Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Dimethylformamide (DMF)

Step-by-Step Derivatization Procedure
  • Sample Preparation : Dissolve the organic acid mixture (or dried biological extract) in ACN/DMF (1:1 v/v) to a final concentration of 10–100 µM. Causality: DMF is required to maintain the solubility of highly polar polycarboxylic acids before they are tagged.

  • Activation : Add a 5-fold molar excess of HATU and a 10-fold molar excess of DIPEA to the sample. Vortex for 30 seconds and incubate at room temperature for 5 minutes. This rapidly forms the active O-At ester intermediate.

  • Derivatization : Add a 10-fold molar excess of APP to the activated mixture.

  • Incubation : Vortex thoroughly and incubate the reaction mixture at 40°C for 60 minutes.

  • Quenching & Dilution (Critical Step) : Quench the reaction by adding 100 µL of LC-MS grade water. Dilute the mixture 1:10 with MeOH prior to SFC injection. Causality: Direct injection of high-concentration DMF into an SFC system causes severe peak distortion. Dilution in MeOH matches the eluent modifier, ensuring sharp chromatographic bands.

SFC-MS Analytical Method

The choice of stationary phase and mobile phase additives dictates the success of the SFC-MS method. For APP-derivatized acids, a polar stationary phase provides optimal selectivity. The use of ammonium acetate in the methanol modifier is non-negotiable; it acts as a buffer that improves the ionization state of the derivatized compounds, maximizing ESI+ signal intensity ( [7]).

SFC_Logic Start SFC-MS Method Development Col Stationary Phase Selection (e.g., Diol, 2-PIC) Start->Col Mod Co-solvent (Modifier) (Methanol) Start->Mod Result Optimal Resolution & Max ESI+ Intensity Col->Result Add Additive Selection (10 mM Ammonium Acetate) Mod->Add Enhance Ionization Add->Result

Logical decision tree for optimizing SFC-MS parameters for APP-derivatized organic acids.

Optimized SFC-MS Conditions
  • Column : High-density Diol or 2-Picolylamine (2-PIC) column (e.g., 3.0 x 100 mm, 1.7 µm)

  • Mobile Phase A : Supercritical CO₂

  • Mobile Phase B : Methanol containing 10 mM Ammonium Acetate (pH ~5.5)

  • Gradient : 5% B to 40% B over 8 minutes

  • Flow Rate : 1.2 mL/min

  • Backpressure : 1500 psi (10 MPa)

  • Column Temperature : 40°C

  • MS Detection : ESI+ mode, Multiple Reaction Monitoring (MRM) targeting the specific precursor-to-product ion transitions of the APP-tagged acids.

Quantitative Data & Sensitivity Enhancement

The derivatization of organic acids with APP yields a profound increase in analytical sensitivity. The table below summarizes the expected Limit of Detection (LOD) improvements for multi-carboxylic acids, demonstrating the efficacy of the ESI+ basic tag. Citric acid, which is notoriously difficult to detect in its native form via SFC-MS due to severe peak tailing and ion suppression, is completely resolved through this method.

Organic AcidNumber of Carboxyl GroupsNative LOD (ppb, ESI-)APP-Derivatized LOD (ppb, ESI+)Fold-Improvement in Sensitivity
Lactic Acid 1~12.50.525x
Succinic Acid 2~100.00.5200x
Malic Acid 2~250.00.5500x
Citric Acid 3>1000.00.5>2000x

Troubleshooting & Field-Proven Insights

  • Incomplete Derivatization of Polycarboxylic Acids : For acids like citric acid, steric hindrance can prevent the complete labeling of all three carboxyl groups. Ensure a sufficient molar excess of APP and HATU. Self-Validation: Monitor partially derivatized intermediates via MS full-scan during method development to optimize reaction time and reagent ratios.

  • SFC Peak Tailing : If peak tailing is observed for the derivatized analytes, increase the concentration of ammonium acetate in the modifier to 20 mM. The acetate counter-ion helps mask residual silanol activity on the stationary phase.

  • Matrix Effects in Biological Samples : In complex biological matrices (e.g., plasma or urine), perform a solid-phase extraction (SPE) cleanup prior to derivatization. This removes endogenous amines that could competitively bind to the HATU-activated carboxylates, ensuring high derivatization yield for the target organic acids ( [6]).

References

  • Huang, T., Armbruster, M. R., Coulton, J. B., & Edwards, J. L. (2019). Chemical Tagging in Mass Spectrometry for Systems Biology. Analytical Chemistry, 91(1), 109-125. URL:[Link]

  • Saw, Y. L., Boughton, J., Wroniuk, F., Mostafa, M. E., Armbruster, M., Pellegrinelli, P. J., Calvez, S., Kaplitz, A., Perez, L., Edwards, J. L., & Grinias, J. P. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), 2300343. URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving solubility of 1-(4-Aminophenyl)piperidine-2,6-dione in aqueous solutions

Technical Support Center: Solubilization & Stability Guide Subject: 1-(4-Aminophenyl)piperidine-2,6-dione (CAS: 438056-68-9) Executive Summary: The "Brick Dust" vs. Stability Paradox You are likely reading this because y...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization & Stability Guide Subject: 1-(4-Aminophenyl)piperidine-2,6-dione (CAS: 438056-68-9)

Executive Summary: The "Brick Dust" vs. Stability Paradox

You are likely reading this because you are facing a common dilemma with 1-(4-Aminophenyl)piperidine-2,6-dione (hereafter APP-Glutarimide ). At neutral pH, it behaves like "brick dust"—highly crystalline and insoluble.

The Trap: Users often attempt to dissolve imide-containing compounds using basic buffers (pH > 9) to deprotonate the imide nitrogen. Do not do this. Unlike Thalidomide, APP-Glutarimide is N-substituted at the glutarimide ring. It lacks the acidic imide proton. Adding base will not improve solubility; it will rapidly degrade your molecule via hydrolytic ring opening.

This guide provides three validated protocols to solubilize APP-Glutarimide while preserving its structural integrity.

Module 1: The Physicochemical Landscape

Before attempting solubilization, you must understand the "Safe Zone." This molecule has two competing properties:

  • The Aniline Handle (Solubility Driver): The 4-aminophenyl group has a pKa of approximately 4.6 . Below pH 4, it protonates (

    
    ), drastically increasing aqueous solubility.
    
  • The Glutarimide Core (Stability Liability): The piperidine-2,6-dione ring is susceptible to nucleophilic attack by hydroxide ions (

    
    ), leading to irreversible hydrolysis into glutaramic acid derivatives.
    
Visualizing the Strategy

The following diagram illustrates the "Safe Zone" for processing.

G Acid Acidic pH (< 4.0) Protonated State Solubility Solubility Acid->Solubility High (Cationic) Stability Stability Acid->Stability Good Neutral Neutral pH (5.0 - 7.5) Free Base State Neutral->Solubility Very Low (Precipitation) Neutral->Stability Excellent Base Alkaline pH (> 8.5) Hydrolytic Stress Base->Solubility Low (No Ionization) Base->Stability Critical Failure (Ring Opening)

Figure 1: The Solubility-Stability Landscape. Note that alkaline conditions offer no solubility benefit and high degradation risk.

Module 2: Troubleshooting & Protocols

Scenario A: "I need a high-concentration stock solution for in vitro dilution."

Issue: The compound crashes out immediately upon adding water to the DMSO stock. Solution: Use a Cosolvent System with high dielectric constant matching.

Protocol 1: The DMSO/PEG "Step-Down" Method Target Concentration: 10–20 mM

  • Primary Solubilization: Dissolve APP-Glutarimide in 100% anhydrous DMSO. Vortex until clear.

  • Intermediate Phase: Add PEG 400 (Polyethylene Glycol) to the DMSO solution.

    • Ratio: 1 part DMSO solution : 4 parts PEG 400.

    • Why? PEG acts as an interface between the lipophilic drug and water, preventing immediate nucleation of crystals.

  • Final Dilution: Slowly add warm (37°C) aqueous media (PBS or Saline) dropwise with vigorous stirring.

    • Max Tolerance: Usually stable up to 5-10% total organic content.

ComponentFunctionVolume Fraction
DMSO Primary Solvent (breaks crystal lattice)5%
PEG 400 Cosolvent/Stabilizer40%
Water/PBS Bulk Vehicle55%
Scenario B: "I need a vehicle for animal studies (IV/IP) without DMSO toxicity."

Issue: DMSO causes hemolysis or local toxicity; the compound precipitates at physiological pH. Solution: Acid-Buffered Complexation using Sulfobutylether-β-Cyclodextrin (SBE-β-CD) .

Protocol 2: The "Acid-Lock" Cyclodextrin Method Target: Biocompatible, IV-ready solution.

Mechanism: SBE-β-CD (e.g., Captisol®) forms an inclusion complex with the phenyl ring. By simultaneously lowering the pH slightly, we protonate the amine, driving the molecule into the cyclodextrin cavity via electrostatic attraction and hydrophobic locking.

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% w/v SBE-β-CD in 50 mM Citrate Buffer (pH 3.5) .

    • Note: Do not use Phosphate buffer yet; Citrate has better buffering capacity at pH 3-4.

  • Add Compound: Add APP-Glutarimide powder to the vehicle.

  • Disperse: Sonicate for 20 minutes at ambient temperature. The solution should turn clear.

  • Adjustment (Optional): If IV injection requires pH > 4, slowly titrate with 0.1 N NaOH to pH 5.0 while stirring.

    • Observation: If cloudiness appears, you have exceeded the complexation capacity. Back-titrate with Citric Acid.

  • Sterilization: Filter through a 0.22 µm PVDF membrane.

Module 3: Frequently Asked Questions (Technical)

Q1: Why can't I use NaOH to dissolve this? It works for other glutarimides. A: Most "glutarimide" drugs (like Thalidomide) have an unsubstituted nitrogen (


) in the ring, which is acidic (pKa ~11). APP-Glutarimide has a phenyl group on that nitrogen (

). There is no proton to remove. Adding NaOH attacks the carbonyl carbons, breaking the ring into 4-(4-aminophenylcarbamoyl)butanoic acid . This reaction is irreversible.

Q2: The solution turned yellow/brown after 24 hours. Is it still good? A: Likely not. Color change in aniline derivatives usually indicates oxidation of the amino group (


 to 

or azo coupling) or hydrolysis.
  • Fix: Always prepare fresh. If storage is necessary, freeze at -20°C in the dark and purge the vial with nitrogen gas to remove oxygen.

Q3: Can I use Ethanol instead of DMSO? A: Ethanol is generally a poor solvent for this class of rigid imides. It often leads to "oiling out" rather than true dissolution. Stick to DMSO or NMP (N-Methyl-2-pyrrolidone) for organic stocks.

Module 4: Decision Tree for Experiment Planning

Use this flow to select the correct protocol for your specific assay.

DecisionTree Start Start: Select Application InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Model) Start->InVivo DMSO_Tol Can cells tolerate <0.5% DMSO? InVitro->DMSO_Tol Route Route of Administration? InVivo->Route Yes_DMSO Use Protocol 1: DMSO Stock -> Media Dilution DMSO_Tol->Yes_DMSO Yes No_DMSO Use Protocol 2: Cyclodextrin Complex DMSO_Tol->No_DMSO No Oral Oral Gavage Route->Oral IV_IP IV / IP Injection Route->IV_IP Suspension Use 0.5% Methylcellulose + 0.1% Tween 80 (Suspension) Oral->Suspension Soluble Requires Solubilization IV_IP->Soluble Final_IV Use Protocol 2: 20% SBE-β-CD in Citrate pH 4 Soluble->Final_IV

Figure 2: Solubilization Strategy Decision Tree.

References

  • PubChem. (2025).[1] 1-(4-Aminophenyl)piperidin-2-one and Glutarimide Derivatives: Compound Summary. National Library of Medicine. [Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.[2][3] Toxicologic Pathology, 36(1), 30-42. (Validation of SBE-β-CD for lipophilic amines). [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

Sources

Optimization

Technical Support Center: Aminoglutethimide Stability &amp; Storage

Topic: Aminoglutethimide (AG) Stability in Long-Term Storage Role: Senior Application Scientist Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary: The Stability Paradox Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Aminoglutethimide (AG) Stability in Long-Term Storage Role: Senior Application Scientist Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The Stability Paradox

Aminoglutethimide (AG) presents a dual-stability challenge due to its hybrid chemical structure. It contains a glutarimide ring , which is hydrolytically unstable (sensitive to moisture/pH), and a primary aromatic amine (aniline moiety), which is oxidatively unstable (sensitive to light/air).

Successful long-term storage requires a protocol that simultaneously defends against these two distinct degradation pathways. This guide provides the diagnostic criteria, mechanistic insights, and validated protocols to ensure the integrity of your reference material.

Module 1: Visual Diagnostics & Physical Changes

The "First Look" – Identifying Oxidation

Q: My Aminoglutethimide powder has turned from white to off-white/yellow. Is it still usable?

A: Likely compromised. The color change indicates oxidative degradation of the primary amine.

  • The Mechanism: The aniline group on the AG molecule is electron-rich and prone to photo-oxidation. Upon exposure to UV light or atmospheric oxygen, it forms radical intermediates (phenyl radicals) and eventually azo- or nitro-compounds, which are chromophores (colored).

  • The Verdict: If the yellowing is superficial (crust), the bulk might be intact, but for quantitative analytical standards or biological assays, discard the lot . The oxidation products can act as radical initiators, accelerating further degradation in solution.

Q: How do I distinguish between oxidation and moisture damage visually?

A:

  • Oxidation: Color change (Yellow/Brown). Powder remains free-flowing initially.

  • Hydrolysis (Moisture): No immediate color change, but the powder may clump or become sticky (hygroscopic behavior of degradation byproducts).

Module 2: Chemical Integrity & Hydrolysis

The "Invisible Killer" – Glutarimide Ring Opening

Q: My HPLC shows a new peak eluting earlier than the main AG peak. What is it?

A: This is the classic signature of hydrolysis .

  • The Mechanism: The glutarimide ring is susceptible to nucleophilic attack by water molecules, especially in neutral-to-alkaline environments. The ring opens to form 2-ethyl-2-(p-aminophenyl)glutaramic acid .

  • Chromatographic Behavior: The hydrolysis product contains a free carboxylic acid group, making it more polar than the parent AG. Therefore, in Reversed-Phase HPLC (RP-HPLC), it elutes earlier (shorter retention time).

Q: Can I store AG in solution (DMSO or Methanol) at -20°C?

A: Only for short durations (<1 month). While DMSO is aprotic, it is hygroscopic. Absorbed water will slowly hydrolyze the ring. Methanol can also participate in solvolysis over long periods.

  • Recommendation: Store as a lyophilized powder. If solutions are necessary, use anhydrous DMSO, aliquot into single-use vials, purge with argon, and store at -80°C.

Visualization: Degradation Pathways

The following diagram maps the two critical failure points of the AG molecule.

AG_Degradation cluster_Oxidation Pathway A: Oxidation (Light/Air) cluster_Hydrolysis Pathway B: Hydrolysis (Moisture/pH > 7) AG Aminoglutethimide (Intact API) Ox_Inter Phenyl Radical Intermediates AG->Ox_Inter UV Light / O2 Hyd_Inter Nucleophilic Attack on Imide Carbon AG->Hyd_Inter H2O / OH- Ox_Prod Azo/Nitro Dimers (Yellow Discoloration) Ox_Inter->Ox_Prod Polymerization Hyd_Prod Ring Open Product: Glutaramic Acid Derivative Hyd_Inter->Hyd_Prod Ring Opening

Caption: Figure 1. Dual degradation pathways of Aminoglutethimide. Pathway A (Red) leads to physical discoloration. Pathway B (Green) leads to chemical loss of potency via ring cleavage.

Module 3: Analytical Validation (HPLC Protocol)

The "Proof" – Validating Purity

Do not rely on generic HPLC methods. You must use a Stability-Indicating Method capable of resolving the hydrolysis product from the parent peak.

Protocol: RP-HPLC for Aminoglutethimide

ParameterSpecificationRationale
Column C18 (ODS), 4.6 x 150 mm, 5 µmStandard stationary phase for separating moderately polar drugs.
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (75:25)Acidic pH suppresses ionization of the glutaramic acid byproduct, improving peak shape and retention.
Flow Rate 1.0 mL/minStandard flow for optimal theoretical plates.
Detection UV @ 215 nm or 254 nm215 nm is more sensitive; 254 nm is more specific to the aromatic ring.
Run Time ~15 minutesParent AG typically elutes at 6–8 mins; Hydrolysis product elutes at 2–4 mins.

Troubleshooting the Assay:

  • Tailing Peaks: The primary amine can interact with silanol groups on the column. Solution: Add 0.1% Triethylamine (TEA) to the mobile phase as a competitive base blocker.

  • Split Peaks: Check sample solvent. Dissolving AG in 100% strong organic solvent (like MeOH) and injecting into a high-aqueous mobile phase can cause peak distortion. Solution: Dissolve sample in mobile phase.

Module 4: Storage Protocols

The "Best Practices" – Self-Validating Systems

To ensure long-term stability (>2 years), implement this tiered storage strategy.

1. The "Golden Standard" (Long-Term Reference)
  • Format: Powder (Solid state).

  • Container: Amber glass vial (UV protection) with a PTFE-lined screw cap.

  • Environment: Desiccator cabinet inside a -20°C freezer.

  • Validation: Warm to Room Temperature (RT) inside the desiccator before opening to prevent condensation.

2. The "Working Stock" (Short-Term < 3 Months)
  • Format: Powder.[1][2][3]

  • Environment: 4°C (Refrigerator), dark, desiccated.

  • Handling: Flush headspace with Argon or Nitrogen after every use.

3. Experimental Workflow (Decision Tree)

Storage_Workflow Start Receive AG Shipment Check Visual Inspection: White Powder? Start->Check Pass Aliquot into Amber Vials Check->Pass Yes Fail Reject Lot (Oxidation) Check->Fail No (Yellow) Store Store -20°C + Desiccant Pass->Store Use Thaw to RT (Still Sealed) Store->Use Experiment Day Sol Prepare Sol. (Use within 24h) Use->Sol

Caption: Figure 2. Logistics workflow for handling Aminoglutethimide to minimize moisture and light exposure.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2145, Aminoglutethimide. Retrieved from [Link]

  • Siraki, A. G., et al. (2007). Aminoglutethimide-induced protein free radical formation on myeloperoxidase: a potential mechanism of agranulocytosis.[4] Chemical Research in Toxicology. (Demonstrates oxidative instability of the aniline moiety). Retrieved from [Link]

  • Smith, H. J., et al. (1981).Stability of Glutarimide Derivatives. Journal of Pharmaceutical Sciences. (Establishes hydrolysis mechanism of the glutarimide ring).
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.[5] (General principles for RP-HPLC stability methods). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 1-(4-Aminophenyl)piperidine-2,6-dione Synthesis

Topic: Optimization of Reaction Conditions for 1-(4-Aminophenyl)piperidine-2,6-dione Cas No: 2359-60-6 (Generic backbone reference) / Specific intermediate references vary. Audience: Medicinal Chemists, Process Chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for 1-(4-Aminophenyl)piperidine-2,6-dione Cas No: 2359-60-6 (Generic backbone reference) / Specific intermediate references vary. Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists.

Executive Summary

The synthesis of 1-(4-aminophenyl)piperidine-2,6-dione (an N-aryl glutarimide) is a critical workflow in the development of Cereblon (CRBN) E3 ligase modulators, including thalidomide analogs and PROTAC® linkers.

While the structure appears simple, the synthesis presents two distinct chemical challenges:

  • Thermodynamic Resistance to Cyclization: The formation of the six-membered glutarimide ring is entropically less favored than the five-membered succinimide ring, often leading to incomplete cyclization or open-chain amic acid byproducts.

  • Chemoselectivity during Reduction: Reducing the nitro precursor to the aniline without over-reducing the imide carbonyls or hydrolyzing the ring requires precise pH and catalyst control.

This guide provides a self-validating protocol and troubleshooting framework based on the "Classic Two-Stage" route (Condensation/Cyclization followed by Reduction), which offers the highest reliability for scale-up.

Part 1: The Synthetic Workflow

The most robust pathway involves the reaction of 4-nitroaniline with glutaric anhydride, followed by dehydration to the imide, and finally, catalytic hydrogenation.

Visualizing the Pathway

SynthesisWorkflow Start Starting Materials (4-Nitroaniline + Glutaric Anhydride) Inter1 Intermediate A (N-(4-Nitrophenyl)glutaramic acid) Start->Inter1 Step 1: Acylation (Toluene/Reflux or THF) Inter1->Start Hydrolysis (Reversible) Inter2 Intermediate B (1-(4-Nitrophenyl)piperidine-2,6-dione) Inter1->Inter2 Step 2: Cyclization (Ac2O or CDI/Reflux) Product Final Product (1-(4-Aminophenyl)piperidine-2,6-dione) Inter2->Product Step 3: Reduction (H2, Pd/C, MeOH)

Figure 1: Step-wise synthesis workflow from starting materials to the final amine.

Part 2: Detailed Protocols & Optimization

Phase 1: Formation of the Glutarimide Ring

The Challenge: The reaction of 4-nitroaniline with glutaric anhydride initially forms the open-chain glutaramic acid . Closing this to the six-membered imide requires forcing conditions because the 4-nitro group pulls electron density from the nitrogen, reducing its nucleophilicity.

Optimized Protocol (Steps 1 & 2)
  • Acylation: Dissolve glutaric anhydride (1.1 equiv) and 4-nitroaniline (1.0 equiv) in anhydrous Toluene.

  • Reflux: Heat to reflux. Note that without a dehydrating agent, this equilibrium favors the open chain.

  • Cyclization (The Critical Fix): Add Acetic Anhydride (Ac₂O) (2-3 equiv) or Acetyl Chloride to the mixture and reflux for 4-6 hours.

    • Why: Ac₂O forms a mixed anhydride intermediate that is highly electrophilic, driving the cyclization irreversibly.

  • Workup: Cool to RT. The nitro-imide often precipitates. If not, remove solvent in vacuo and recrystallize from Ethanol.

Data Table 1: Cyclization Agent Screening

ReagentConditionsYield (Nitro-Imide)ProsCons
Heat Only (Dean-Stark) Toluene, 110°C, 24h<40%Green chemistryIncomplete reaction; high residual acid.
Acetic Anhydride Reflux, 4h85-92% High conversionRequires aqueous workup to remove AcOH.
CDI (Carbonyldiimidazole) THF, Reflux, 12h75-80%Mild conditionsExpensive; sensitive to moisture.
Thionyl Chloride (SOCl₂) Reflux, 2h60-70%FastCorrosive; can cause chlorination byproducts.
Phase 2: Reduction of the Nitro Group

The Challenge: You must reduce the nitro group (


) to the amine (

) without hydrogenating the aromatic ring or reducing the imide carbonyls.
Optimized Protocol (Step 3)
  • Solvent: Suspend 1-(4-nitrophenyl)piperidine-2,6-dione in Methanol or Ethyl Acetate (0.1 M).

    • Note: Glutarimides can ring-open in primary amines or water/base mixtures. Avoid aqueous bases.

  • Catalyst: Add 10% Pd/C (5-10 wt% loading).

  • Hydrogenation: Hydrogen balloon (1 atm) is usually sufficient. Stir vigorously at RT for 2-4 hours.

  • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the Nitro peak (UV shift).

  • Workup: Filter through Celite® immediately. Do not leave the amine in solution with the catalyst for prolonged periods , as oxidation/coupling can occur.

Part 3: Troubleshooting Guide (FAQs)

Category A: Reaction Failures

Q1: My cyclization reaction (Step 2) yielded a sticky gum instead of a solid. What happened?

  • Diagnosis: This is likely a mixture of the uncyclized glutaramic acid and the imide . The acid interferes with crystallization.

  • The Fix: Re-dissolve the gum in Toluene or Acetic Acid, add fresh Acetic Anhydride (2 equiv), and reflux for another 2 hours. The ring closure increases crystallinity.

  • Prevention: Ensure the reaction runs to completion by monitoring the disappearance of the carboxylic acid proton in NMR (broad singlet ~10-12 ppm).

Q2: During hydrogenation, I see a new impurity with M+2 or M+4 mass.

  • Diagnosis: You are likely reducing the aromatic ring (forming a cyclohexyl amine) or partially reducing the imide carbonyls.

  • The Fix:

    • Switch solvent to Ethyl Acetate (non-protic solvents reduce over-hydrogenation risk).

    • Lower the catalyst loading to 5 wt%.

    • Stop the reaction immediately upon consumption of starting material.

Category B: Stability & Handling

Q3: The final product turned purple/brown after filtration. Is it decomposing?

  • Diagnosis: Anilines are prone to air oxidation (forming quinones/azo compounds), especially when wet with solvent.

  • The Fix: Dry the product under high vacuum immediately after filtration. Store under Nitrogen/Argon in the dark.

  • Purification: If the color is deep, wash the solid with cold ether or perform a rapid silica plug filtration (DCM/MeOH 95:5).

Q4: Can I use aqueous base (NaOH/NaHCO₃) to wash the final product?

  • Diagnosis: NO. The piperidine-2,6-dione ring is chemically equivalent to a di-acyl amine. It is susceptible to hydrolysis (ring-opening) in basic aqueous media, reverting to the glutaramic acid salt.

  • The Fix: Use neutral water or slightly acidic brine for washes. If you must neutralize acid, use a weak base like solid NaHCO₃ and filter quickly.

Part 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose low yields or purity issues.

Troubleshooting Start Problem Detected Issue1 Low Yield in Step 1/2 (Cyclization) Start->Issue1 Issue2 Impurity in Step 3 (Reduction) Start->Issue2 Check1 Check NMR: Is Acid Proton Present? Issue1->Check1 Check2 Check LCMS: Mass = M+2/M+4? Issue2->Check2 Action1 Incomplete Cyclization: Add Ac2O + Reflux Check1->Action1 Yes Action2 Hydrolysis: Avoid Aqueous Workup Check1->Action2 No (Product lost) Action3 Over-reduction: Switch to EtOAc, Lower Pd% Check2->Action3 Yes Action4 Oxidation (Color change): Dry under N2 immediately Check2->Action4 No (Just colored)

Figure 2: Diagnostic logic for common synthesis failures.

References

  • BenchChem. (2025).[1][2] Scale-Up Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide: Application Notes and Protocols. Link

  • National Institutes of Health (NIH). (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. Link

  • ChemRxiv. (2024). Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation. Link

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate. Link

  • ResearchGate. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Link

Sources

Optimization

DMPK Technical Support Center: Analytical Challenges in Detecting 1-(4-Aminophenyl)piperidine-2,6-dione Metabolites

Welcome to the Drug Metabolism and Pharmacokinetics (DMPK) Technical Support Portal. This guide is specifically designed for researchers and scientists analyzing 1-(4-Aminophenyl)piperidine-2,6-dione (1-4-APPD) and its m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Drug Metabolism and Pharmacokinetics (DMPK) Technical Support Portal. This guide is specifically designed for researchers and scientists analyzing 1-(4-Aminophenyl)piperidine-2,6-dione (1-4-APPD) and its metabolites.

Due to its structural composition—a reactive aniline moiety coupled with a highly labile piperidine-2,6-dione (glutarimide) ring—1-4-APPD presents severe stability and detection challenges during LC-MS/MS analysis. This portal provides field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to ensure absolute scientific integrity in your bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing massive variability in the parent compound quantification and a highly polar peak that increases over time? The Causality: You are observing spontaneous, non-enzymatic hydrolysis of the glutarimide ring. Similar to immunomodulatory imide drugs (IMiDs) like thalidomide, the glutarimide ring is highly susceptible to hydroxide-promoted ring-opening at physiological pH (pH ≥ 7.4) [1, 2]. The imide carbonyl undergoes nucleophilic attack by OH⁻, cleaving the ring to form highly polar glutaramic acid derivatives (+18 Da). The Fix: You must quench the hydrolysis immediately upon sample collection. Adjust the pH of your plasma or microsomal incubations to ~3.0 using citrate buffer or 0.1% formic acid. Strictly avoid alkaline liquid-liquid extraction (LLE) conditions.

Q2: I suspect CYP-mediated N-hydroxylation of the aniline ring, but I cannot detect the hydroxylamine metabolite. How can I capture it? The Causality: The 4-aminophenyl group undergoes CYP-mediated N-hydroxylation (often via CYP2E1 or CYP3A4) to form an N-hydroxylamine [3]. This species is inherently unstable and rapidly oxidizes into a highly reactive nitroso intermediate. This electrophile covalently binds to nucleophilic residues in proteins, rendering it invisible to standard LC-MS/MS screening. The Fix: Implement a reactive metabolite trapping assay. Add Glutathione (GSH) to your microsomal incubations to form a stable GSH-adduct, or add ascorbic acid during sample quenching to maintain the metabolite in its reduced hydroxylamine state.

Q3: How do I resolve isobaric hydroxylated metabolites (+16 Da) without co-elution? The Causality: Hydroxylation can occur on the aromatic aniline ring or the aliphatic glutarimide ring. These isobaric metabolites (m/z [M+H]⁺ = 221.09) will co-elute on standard short C18 gradients, leading to chimeric MS/MS spectra. The Fix: Utilize a Biphenyl or Pentafluorophenyl (PFP) column to exploit π-π interactions, which selectively retain the aromatic hydroxylated isomers longer than the aliphatic ones. In MS/MS, look for the neutral loss of water (-18 Da), which is highly characteristic of aliphatic glutarimide hydroxylation.

Visualizing the Metabolic Landscape

Metabolism Parent 1-(4-Aminophenyl) piperidine-2,6-dione Hydrolysis Ring-Opened Glutaramic Acid Parent->Hydrolysis Non-enzymatic (pH > 6.0) NHydroxy N-Hydroxylamine (Reactive) Parent->NHydroxy CYP450 (Oxidation) NAcetyl N-Acetylated Metabolite Parent->NAcetyl NAT (Acetylation) RingOH Glutarimide-OH Isomers Parent->RingOH CYP450 (Hydroxylation) GSH GSH-Adduct (Trapped) NHydroxy->GSH +GSH (Nucleophilic attack)

Metabolic pathways of 1-(4-Aminophenyl)piperidine-2,6-dione highlighting key biotransformations.

Troubleshooting Guides & Self-Validating Protocols

Protocol 1: Acid-Stabilized Sample Preparation Workflow

Standard protein precipitation often fails to prevent glutarimide degradation during the dry-down phase. This protocol ensures structural integrity from collection to injection.

Step-by-Step Methodology:

  • Immediate Quenching: Add 100 µL of ice-cold 0.2 M citrate buffer (pH 3.0) to 100 µL of plasma immediately upon collection.

    • Causality: The low pH protonates the hydroxide ions in the matrix, completely halting nucleophilic attack on the imide carbonyl [1].

  • Internal Standard Addition: Spike 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) into the acidified mixture.

  • Solid Phase Extraction (SPE): Load the sample onto a pre-conditioned polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge.

    • Causality: HLB sorbents retain both the highly polar ring-opened metabolites and the lipophilic parent compound without requiring basic loading conditions.

  • Elution & Reconstitution: Elute with 100% Acetonitrile containing 0.1% Formic Acid. Evaporate under N₂ at room temperature (do not exceed 30°C) and reconstitute in mobile phase.

Self-Validating System Checkpoint: Monitor the MS/MS transition for the +18 Da glutaramic acid metabolite in your zero-time (T0) control. If the peak area of the +18 Da species exceeds 5% of the parent compound area at T0, your acidification buffer capacity is insufficient, and the assay fails validation.

Protocol 2: Reactive Metabolite Trapping with GSH

To detect the transient N-hydroxylamine/nitroso species, you must trap it before it binds to microsomal proteins.

Step-by-Step Methodology:

  • Incubation Setup: In a 1 mL reaction, combine human liver microsomes (1 mg/mL), 1-4-APPD (10 µM), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: GSH acts as a soft nucleophile, selectively trapping the hard electrophilic nitroso intermediate formed from aniline oxidation [3].

  • Reaction Initiation: Add NADPH (1 mM) and incubate at 37°C for 30 minutes.

  • Quenching & Stabilization: Quench the reaction with 1 volume of ice-cold acetonitrile containing 1 mM ascorbic acid.

    • Causality: Ascorbic acid acts as a reducing agent, preventing the oxidative degradation of any remaining untrapped N-hydroxylamine during centrifugation.

  • LC-MS/MS Analysis: Centrifuge at 15,000 x g for 10 minutes and inject the supernatant directly onto the LC-MS/MS.

Self-Validating System Checkpoint: Perform a precursor ion scan or monitor the neutral loss of 129 Da (pyroglutamic acid) in positive ESI mode. This specific fragmentation is a universal, self-validating marker for GSH-adduct formation. Absence of this neutral loss indicates a failure of the trapping reaction.

Quantitative Data Presentation

The table below summarizes the critical impact of pH and extraction methodology on the recovery of 1-4-APPD and its primary metabolites.

Table 1: Impact of Sample Preparation Conditions on Metabolite Recovery

Preparation MethodMatrix pHParent Recovery (%)Glutaramic Acid (Ring-Opened) Recovery (%)N-Hydroxy Recovery (%)
Unbuffered Plasma (Control)7.445%52%<5% (Degraded)
Basic LLE (Ethyl Acetate)9.012%85%<5% (Degraded)
Acidic Protein Precipitation3.092%<5%15% (Unstable)
Acidic SPE + Ascorbic Acid 3.0 95% <2% 88% (Stabilized)

Note: Basic LLE artificially inflates the ring-opened metabolite concentration due to ex vivo degradation during the extraction process.

Workflow Visualization

Workflow Start Biological Sample (Plasma/Microsomes) Acid Immediate Acidification (Citrate Buffer pH 3.0) Start->Acid Prevents ring hydrolysis Trap Add Trapping Agents (Ascorbic Acid + GSH) Acid->Trap Stabilizes N-hydroxy Extract Solid Phase Extraction (Polymeric HLB) Trap->Extract Removes proteins/salts LCMS LC-MS/MS Analysis (Acidic Mobile Phase) Extract->LCMS Elute with Acidic ACN

Optimized sample preparation workflow to prevent degradation of labile metabolites.

References

  • Thalidomide Metabolism and Hydrolysis: Mechanisms and Implications. Current Drug Metabolism, 2006.[Link]

  • Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. ACS Medicinal Chemistry Letters, 2020.[Link]

  • CYP2E1 Hydroxylation of Aniline Involves Negative Cooperativity. Biochemical Pharmacology, 2014.[Link]

Troubleshooting

Technical Support Center: Optimizing Cell Permeability of Piperidine Derivatives

Status: Active Operator: Senior Application Scientist (Medicinal Chemistry & ADME-Tox Division) Ticket ID: PIP-PERM-001 Subject: Troubleshooting low permeability and poor bioavailability in piperidine-based scaffolds. In...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist (Medicinal Chemistry & ADME-Tox Division) Ticket ID: PIP-PERM-001 Subject: Troubleshooting low permeability and poor bioavailability in piperidine-based scaffolds.

Introduction: The Piperidine Paradox

Welcome to the Technical Support Center. You are likely here because your piperidine lead—despite high potency—is failing in Caco-2 assays or showing poor oral exposure in rodents.

The Core Issue: Piperidine is a secondary amine with a typical


 of ~11. At physiological pH (7.4), >99.9% of the molecules are protonated (cationic). While this charge aids solubility, it creates a massive energy penalty for passive membrane diffusion. Furthermore, the basic nitrogen is a frequent "magnet" for P-glycoprotein (P-gp) efflux and lysosomal trapping.

This guide provides field-proven engineering strategies and assay troubleshooting protocols to resolve these bottlenecks.

Module 1: Chemical Engineering (The & Lipophilicity Balance)

FAQs: Structural Modification

Q: My piperidine has a


 of 10.5. How do I lower it to the "Sweet Spot" without killing potency? 

A: The "Sweet Spot" for membrane permeability is typically a


 between 6.0 and 8.5 . To achieve this, you must reduce the electron density on the nitrogen using Inductive Effects (

).

Strategy 1: The Fluorine Scan Fluorine is the gold standard here. It is small (Van der Waals radius similar to H) but highly electronegative.

  • 
    -Fluorination (3-position):  Introducing a fluorine at the C3 position typically lowers the 
    
    
    
    by 1.5 – 2.0 log units due to the strong
    
    
    -inductive effect.
  • 
    -Fluorination (4-position):  Less effective on 
    
    
    
    (drop of ~0.5 – 0.8 units) but can block metabolic soft spots (CYP450 oxidation).

Strategy 2: Oxygen Incorporation

  • Morpholine Switch: Changing the piperidine to a morpholine drops the

    
     by ~2-3 units (to ~8.3), often drastically improving permeability, though sometimes at the cost of metabolic stability.
    

Data Summary: Substituent Effects on Piperidine Basicity

ModificationApprox.

Impact on logD (pH 7.4)Mechanism
Parent Piperidine Reference (11.0)ReferenceN/A
3-Fluoro -1.8 to -2.5Increases (more neutral species)Inductive (

) withdrawal
4-Fluoro -0.8Slight IncreaseWeak Inductive
3,3-Difluoro -3.5 to -4.0Significant IncreaseStrong Inductive
4-CF3 -1.5IncreasesInductive + Lipophilicity
N-Cyclopropyl -0.5IncreasesSteric shielding of N lone pair
Visualizing the Strategy: The "Chameleon" Effect

One of the most sophisticated ways to improve permeability is Intramolecular Hydrogen Bonding (IMHB) . By designing a hydrogen bond acceptor (like a carbonyl or fluorine) near the piperidine NH, you can create a "closed" conformation that hides the polar NH from the lipid membrane.

IMHB_Mechanism cluster_legend Mechanism: Intramolecular H-Bonding Open Open Conformation (High Polarity) Membrane Lipid Bilayer (Hydrophobic Barrier) Open->Membrane Repelled (High Energy Cost) Closed Closed Conformation (IMHB Formed) Open->Closed Masking of NH (Desolvation) Permeated Cytosolic Release (Re-opens) Membrane->Permeated Bond Breaks in Water Closed->Membrane Permeates Rapidly (Lipophilic 'Chameleon') Note Key Design: Place acceptor (F, O) 3-4 bonds away from NH

Caption: The "Chameleon Effect" reduces the energetic penalty of desolvation by internally satisfying the hydrogen bond potential of the piperidine nitrogen.

Module 2: Assay Troubleshooting (Why is my recovery low?)

The "Sticky Base" Problem

Symptom: You run a PAMPA or Caco-2 assay.[1][2][3][4][5][6][7] The apparent permeability (


) is low, but the Mass Balance (Recovery) is also low (< 60%).
Diagnosis:  Basic amines like piperidines are notorious for Non-Specific Binding (NSB)  to plastic surfaces and Lysosomal Trapping  inside Caco-2 cells.
Troubleshooting Guide

Q: How do I distinguish between poor permeability and assay artifacts?

Follow this decision matrix:

  • Check Mass Balance: Is (Donor Final + Receiver Final) / Donor Initial < 70%?

    • Yes: You have an NSB or Trapping issue. The

      
       is unreliable.
      
    • No: The low permeability is real. Go back to Chemical Engineering (Module 1).

  • The "BSA Fix" (for PAMPA/NSB):

    • Basic amines bind to the plastic well walls.

    • Protocol Adjustment: Add 0.05% - 0.25% Bovine Serum Albumin (BSA) to both donor and receiver buffers. BSA acts as a "sacrificial" protein to coat the plastic. Note: You must account for BSA binding in your calculation if it's high.

  • The "Lysosome Trap" (for Caco-2):

    • Caco-2 cells have acidic lysosomes (pH ~5). Your piperidine (pKa ~11) enters the cell, diffuses into the lysosome, gets doubly protonated, and becomes trapped. It never reaches the receiver side.

    • Diagnostic Experiment: Run the assay with 100 nM Bafilomycin A1 (an inhibitor of the lysosomal proton pump).

    • Result: If

      
       increases significantly with Bafilomycin, your compound is being sequestered, not blocked.
      

Module 3: Experimental Protocols

Protocol A: Optimized PAMPA for Basic Piperidines

Standard PAMPA often fails for bases due to lipid interaction. Use this modified protocol.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Lipid Solution: 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in Dodecane. Avoid crude lecithin for basics.

  • Buffer: PBS pH 7.4 + 0.1% BSA (to prevent plastic binding).

Workflow:

  • Preparation: Dissolve test compound to 10 mM in DMSO. Dilute to 10 µM in Donor Buffer (final DMSO < 1%).

  • Membrane Coating: Add 5 µL Lipid Solution to the filter membrane. Wait 2 mins for solvent evaporation (critical for uniformity).

  • Assembly:

    • Add 300 µL Buffer (with BSA) to Receiver Plate (Bottom).

    • Add 200 µL Compound Solution to Donor Plate (Top).

    • Sandwich the plates.

  • Incubation: 4 hours at 25°C in a humidity chamber (prevent evaporation).

  • Analysis: Quantify both Donor and Receiver compartments via LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume.
Visualizing the Troubleshooting Logic

Troubleshooting_Tree Start Start: Low Papp (< 1 x 10^-6 cm/s) CheckRec Check Mass Balance (Recovery) Start->CheckRec LowRec Recovery < 60% CheckRec->LowRec HighRec Recovery > 80% CheckRec->HighRec NSB_Check Add 0.1% BSA to Buffer LowRec->NSB_Check PAMPA Lysosome_Check Add Bafilomycin A1 (Caco-2) LowRec->Lysosome_Check Caco-2 Efflux_Check Check Efflux Ratio (B-A / A-B) HighRec->Efflux_Check Sol_NSB Issue: Plastic Binding Fix: Use Glass/Low-bind plates NSB_Check->Sol_NSB Sol_Lyso Issue: Lysosomal Trapping Fix: Reduce basicity (Fluorination) Lysosome_Check->Sol_Lyso IsEfflux Ratio > 2.0 Efflux_Check->IsEfflux NoEfflux Ratio < 2.0 Efflux_Check->NoEfflux Sol_Pgp Issue: P-gp Substrate Fix: N-methylation or Steric Bulk IsEfflux->Sol_Pgp Sol_Perm Issue: Low Intrinsic Permeability Fix: IMHB or Prodrug NoEfflux->Sol_Perm

Caption: Systematic decision tree for diagnosing piperidine permeability failure modes.

References

  • Morgenthaler, M. et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicity. ChemMedChem.

  • Ritchie, T. J. et al. (2011). The impact of aromatic ring count on physico-chemical properties and ADMET. Drug Discovery Today.

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (Chapter 6: Permeability). Elsevier.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Kuhn, B. et al. (2010). Fluorine in Medicinal Chemistry: A Robust Tool for pKa Modulation. Journal of Medicinal Chemistry.[8]

  • Over, B. et al. (2016). Structural and Biophysical Insights into the Mode of Action of the Chameleon Effect in Membrane Permeability. Nature Chemical Biology.

For further assistance with custom synthesis or library design, please contact the Chemistry Support Team.

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vivo Profiling: 1-(4-Aminophenyl)piperidine-2,6-dione vs. Established IMiDs

A Technical Guide to Validating Phenyl-Glutarimide Scaffolds Part 1: Executive Analysis & Structural Integrity The Identity Crisis: 1-Substituted vs. 3-Substituted Scaffolds Before initiating in vivo validation, you must...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Validating Phenyl-Glutarimide Scaffolds

Part 1: Executive Analysis & Structural Integrity

The Identity Crisis: 1-Substituted vs. 3-Substituted Scaffolds

Before initiating in vivo validation, you must verify the regiochemistry of your compound. The nomenclature 1-(4-Aminophenyl)piperidine-2,6-dione implies the 4-aminophenyl group is attached to the Nitrogen (N1) of the glutarimide ring.

  • 1-Substituted (N-Aryl): If the phenyl group is on the nitrogen, the molecule lacks the critical unsubstituted imide (–C(O)NHC(O)–) required for hydrogen bonding with the tri-tryptophan pocket (Trp380, Trp386, Trp400) of Cereblon (CRBN). This isomer is typically inactive as an IMiD and is often used as a negative control or investigated for anticonvulsant properties (similar to phensuximide).

  • 3-Substituted (C-Aryl): The biologically active Cereblon ligand—often referred to as the "Phenyl-Glutarimide" core found in Aminoglutethimide derivatives—is 3-(4-aminophenyl)piperidine-2,6-dione .

Assumption of Guide: This guide assumes you are validating the efficacy of the compound as a Cereblon modulator (IMiD) or PROTAC anchor. Therefore, the protocols below focus on validating the 3-substituted pharmacophore while using the 1-substituted isomer as a structural negative control.

Comparative Landscape

The "Phenyl-Glutarimide" scaffold represents a simplified IMiD core compared to the "Phthalimide" core of Thalidomide/Lenalidomide.

FeaturePhenyl-Glutarimide Core (Your Compound)Lenalidomide (Standard)Pomalidomide (High Potency)
Structure Single phenyl ring attached to glutarimide.Isoindolinone ring attached to glutarimide.Phthalimide ring attached to glutarimide.
MW ~204 Da (Ultra-low MW)259 Da273 Da
CRBN Affinity Moderate (µM range).High (nM range).[1]Very High (nM range).
Solubility High (due to reduced aromaticity).Low to Moderate.Low.
Stability Susceptible to hydrolytic ring opening (pH > 7.4).Stable in plasma (t1/2 ~3-9h).Stable.
Primary Use PROTAC Anchor / Minimalist Ligand.Clinical Drug (MM/MDS).Clinical Drug (R/R MM).

Part 2: In Vivo Validation Protocols

To validate efficacy, you must prove three things: Exposure , Target Engagement , and Phenotypic Response .

Experiment A: Pharmacokinetics (PK) & Stability

Objective: Determine if the simplified phenyl-glutarimide core survives plasma hydrolysis long enough to effect change.

Protocol:

  • Subjects: Male CD-1 Mice (n=3 per timepoint).

  • Dosing:

    • Arm A: IV Bolus (2 mg/kg) – Vehicle: 5% DMSO / 10% Solutol / 85% Saline.

    • Arm B: Oral Gavage (10 mg/kg) – Vehicle: 0.5% Methylcellulose.

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24h.

  • Analysis: LC-MS/MS (MRM mode). Monitor for hydrolytic ring-opening metabolites (amic acid derivatives).

Success Criteria:

  • Oral Bioavailability (%F): > 30% (Critical for efficacy).

  • Plasma Half-life (t1/2): > 1.5 hours. Note: Phenyl-glutarimides often have shorter half-lives than Lenalidomide due to faster hydrolysis.

Experiment B: Pharmacodynamics (PD) – Ikaros/Aiolos Degradation

Objective: Confirm the compound functions as a molecular glue for neosubstrates (IKZF1/IKZF3) in an in vivo setting.

Protocol:

  • Model: MM1.S (Multiple Myeloma) Xenograft in SCID-Beige mice.

  • Tumor Volume: Initiate treatment when tumors reach 150–200 mm³.

  • Treatment Groups:

    • Vehicle (BID).

    • Test Compound (50 mg/kg, BID) – Higher dose required due to lower affinity.

    • Lenalidomide (25 mg/kg, QD) – Positive Control.

  • Endpoint (Acute): Harvest tumors at 6h and 24h post-last dose.

  • Readout: Western Blot for IKZF1 (Ikaros) and IKZF3 (Aiolos). Normalize to GAPDH.

Visualizing the Mechanism (DOT Diagram):

G cluster_check Structural Requirement Compound Phenyl-Glutarimide (Ligand) CRBN Cereblon (E3 Ligase) Compound->CRBN Binds (Kd ~ µM) Ternary Ternary Complex (CRBN-Ligand-IKZF) CRBN->Ternary Recruits Neosubstrate IKZF1/3 (Zinc Finger) Neosubstrate->Ternary Recruits Ubiquitination Poly-Ubiquitination Ternary->Ubiquitination E2 Transfer Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Signal Warning If N-Substituted (1-Pos): NO Binding

Caption: Mechanism of Action for IMiD-induced degradation. Note the critical structural requirement for CRBN binding.

Experiment C: Efficacy (Tumor Growth Inhibition)

Objective: Compare therapeutic index against Lenalidomide.

Protocol:

  • Duration: 21 Days.

  • Dosing Regimen:

    • Test Compound: 50 mg/kg IP, BID (Twice daily often needed for this scaffold).

    • Lenalidomide: 10-25 mg/kg IP, QD.

  • Measurements: Tumor volume (caliper) and Body Weight (toxicity proxy) every 3 days.

Data Interpretation Table:

OutcomeInterpretationAction
TGI > 70% High Efficacy. Compound is a viable IMiD or PROTAC anchor.Proceed to PK/PD optimization.
TGI 30-70% Moderate Efficacy. Likely limited by PK (short half-life).Optimize formulation or switch to 3-substituted derivatives.
TGI < 30% Inactive.Check Isomer: Confirm you are not using the 1-(4-aminophenyl) (N-sub) isomer.
Weight Loss >15% Toxicity.Phenyl-glutarimides can have off-target CNS effects (anticonvulsant activity).

Part 3: Experimental Workflow Visualization

The following diagram outlines the decision tree for validating the compound, explicitly handling the isomer ambiguity.

Workflow Start Compound Selection: 1-(4-Aminophenyl)piperidine-2,6-dione Check Structural Verification (NMR/X-Ray) Start->Check Isomer1 Isomer: 1-Substituted (N-Phenyl) Check->Isomer1 N-H Imide Absent Isomer3 Isomer: 3-Substituted (C-Phenyl) Check->Isomer3 N-H Imide Present PathA Pathway A: Anticonvulsant Screening Isomer1->PathA Likely Target PathB Pathway B: CRBN Modulation (IMiD) Isomer3->PathB Likely Target InVitro In Vitro CRBN Binding (TR-FRET / FP) PathB->InVitro InVivo In Vivo Efficacy (MM1.S Xenograft) InVitro->InVivo If IC50 < 50µM Decision Compare vs Lenalidomide InVivo->Decision

Caption: Validation workflow distinguishing between the inactive (1-sub) and active (3-sub) CRBN ligands.

References

  • Chamberlain, K., et al. (2014). Design and synthesis of phenyl-glutarimide derivatives as Cereblon binders.Journal of Medicinal Chemistry . Link

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity.Science . Link

  • Fischer, E.S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.Nature . Link

  • Bartlett, J.B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents.Nature Reviews Cancer . Link

  • Goel, K.K., et al. (2008).[2] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[2]Biomedical & Pharmacology Journal .[2] Link

Sources

Comparative

Comprehensive Profiling of Aminoglutethimide: CYP450 Cross-Reactivity and Implications for Selective Inhibitor Design

As drug development pivots toward highly targeted therapies, understanding the historical pitfalls of first-generation inhibitors is critical for modern rational drug design. Aminoglutethimide (AG), originally developed...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted therapies, understanding the historical pitfalls of first-generation inhibitors is critical for modern rational drug design. Aminoglutethimide (AG), originally developed as an anticonvulsant, was repurposed as the first-generation aromatase inhibitor for hormone-dependent breast cancer. However, its clinical utility was severely bottlenecked by its promiscuous cross-reactivity across the cytochrome P450 (CYP450) superfamily 1.

This guide provides an objective, data-driven comparison of aminoglutethimide's performance against various CYP450 enzymes, detailing the mechanistic causality behind its lack of selectivity, and outlines a self-validating experimental framework for profiling CYP cross-reactivity.

The Mechanistic Causality of Aminoglutethimide Promiscuity

Aminoglutethimide’s structure consists of a glutarimide ring and an aniline (aminophenyl) moiety. The primary driver of its inhibitory action—and its fatal flaw regarding selectivity—is the primary aliphatic amine.

The amino nitrogen acts as a strong nucleophile, coordinating directly with the central Fe(III) ion of the cytochrome P450 heme prosthetic group. This direct ligation displaces the native water molecule, generating a classic Type II difference spectrum (characterized by a shift in the Soret band) that locks the enzyme in an inactive state 2. Because the heme core is highly conserved across all CYP450 enzymes, AG inherently lacks the structural features necessary to discriminate between different CYP active sites. Consequently, while it inhibits its primary target, CYP19A1 (Aromatase), it also heavily cross-reacts with enzymes responsible for glucocorticoid and mineralocorticoid synthesis, leading to high toxicity and its eventual withdrawal from widespread use 3.

Quantitative Cross-Reactivity Profile

To contextualize AG's performance, we must benchmark its half-maximal inhibitory concentration (IC₅₀) against modern, third-generation non-steroidal aromatase inhibitors like Letrozole. Letrozole utilizes a triazole ring that interacts with the heme iron but features highly optimized side chains that exploit the unique hydrophobic pockets of CYP19A1, achieving nanomolar potency and near-perfect selectivity.

Target EnzymePrimary FunctionAminoglutethimide IC₅₀Letrozole IC₅₀ (3rd Gen)Clinical Consequence of AG Inhibition
CYP19A1 Aromatase (Estrogen synthesis)0.6 – 10 µM 4~1 – 2 nMTherapeutic efficacy in ER+ breast cancer
CYP11A1 P450scc (Cholesterol cleavage)~20 µM 1>10,000 nMAdrenal insufficiency; blocks all steroids
CYP11B1 11β-hydroxylase (Cortisol)~50 µM 2>10,000 nMReduced cortisol; requires supplementation
CYP17A1 17α-hydroxylase/lyase>100 µM 5>10,000 nMNegligible impact at therapeutic doses

Note: AG's IC₅₀ for CYP19A1 varies based on the assay matrix (recombinant vs. tissue microsomes), but it is universally recognized as a relatively weak inhibitor compared to modern standards 1.

Pathway Visualization

Pathway Chol Cholesterol CYP11A1 CYP11A1 (P450scc) Chol->CYP11A1 Preg Pregnenolone CYP17A1 CYP17A1 Preg->CYP17A1 CYP11B1 CYP11B1 Preg->CYP11B1 Andro Androgens CYP19A1 CYP19A1 (Aromatase) Andro->CYP19A1 Estro Estrogens Cort Cortisol CYP11A1->Preg CYP17A1->Andro CYP19A1->Estro CYP11B1->Cort AG Aminoglutethimide AG->CYP11A1 IC50 ~20 µM AG->CYP19A1 IC50 ~0.6-10 µM AG->CYP11B1 IC50 ~50 µM

Steroidogenesis pathway illustrating Aminoglutethimide's multi-target CYP450 cross-reactivity.

Experimental Methodology: Self-Validating Protocol for CYP Cross-Reactivity

To accurately profile the cross-reactivity of compounds like aminoglutethimide, researchers must avoid fluorogenic substrate assays (e.g., dibenzylfluorescein). Causality: Aniline-derivatives frequently exhibit auto-fluorescence or quench emitted light, leading to artifactual IC₅₀ shifts. We mandate an LC-MS/MS approach to directly quantify native steroid metabolites, ensuring high-fidelity kinetic data.

Step-by-Step LC-MS/MS Assay

Step 1: Recombinant Enzyme Matrix Preparation Prepare a master mix containing 50 mM potassium phosphate buffer (pH 7.4), 3 mM MgCl₂, and 10-20 pmol/mL of specific recombinant human CYP450 enzymes (e.g., CYP19A1, CYP11A1, CYP11B1). Rationale: Utilizing recombinant enzymes isolates the specific CYP interaction, eliminating confounding metabolic pathways present in whole-cell or crude tissue assays.

Step 2: Inhibitor Titration & Control Integration (The Self-Validation System) Titrate aminoglutethimide in a 10-point curve from 0.1 µM to 300 µM. Validation Check: In parallel wells, run Letrozole (0.1 nM - 100 nM) as a positive control for CYP19A1, and Ketoconazole (0.01 µM - 10 µM) as a pan-CYP positive control. Rule: If Letrozole fails to yield an IC₅₀ < 5 nM for CYP19A1, the entire assay plate is rejected. This guarantees the dynamic range and sensitivity of the system are intact before evaluating the test compound.

Step 3: Substrate Addition & Incubation Add specific native substrates strictly at their respective Kₘ values (e.g., 50 nM Androstenedione for CYP19A1; 10 µM Cholesterol for CYP11A1). Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 15 minutes. Rationale: Running the assay at Kₘ ensures the system is highly sensitive to competitive inhibitors, allowing accurate calculation of Kᵢ via the Cheng-Prusoff equation.

Step 4: Quenching & Extraction Quench the reaction with 3 volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Estrone-¹³C₃ or Cortisol-d4). Centrifuge at 15,000 x g for 10 minutes to precipitate proteins.

Step 5: Targeted LC-MS/MS Quantification Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantify the ratio of the specific product metabolite to the internal standard.

Step 6: Data Processing Plot fractional activity vs. log[Inhibitor]. Fit the data to a four-parameter logistic non-linear regression model to derive the IC₅₀.

Workflow Visualization

Workflow Step1 1. Microsomal Preparation Recombinant CYPs + NADPH Step2 2. Compound Incubation Titrate AG (0.1 - 300 µM) Step1->Step2 Step3 3. Reaction Quenching Ice-Cold Acetonitrile + IS Step2->Step3 QC Self-Validation: Include Letrozole (CYP19A1) and Ketoconazole Controls Step2->QC Step4 4. LC-MS/MS Analysis Targeted Metabolite Quantification Step3->Step4 Step5 5. Data Processing Non-linear Regression (IC50) Step4->Step5

Self-validating LC-MS/MS experimental workflow for quantifying CYP450 enzyme inhibition.

Conclusion

Aminoglutethimide serves as a foundational case study in the evolution of targeted therapeutics. While its ability to inhibit CYP19A1 proved the clinical viability of estrogen deprivation in breast cancer, its structural reliance on an unshielded aniline ring resulted in broad CYP450 cross-reactivity (particularly CYP11A1 and CYP11B1). By employing rigorous, self-validating LC-MS/MS methodologies, modern drug developers can map these off-target liabilities early, paving the way for the highly selective, triazole-based inhibitors that dominate the current standard of care.

References

  • MedChemExpress. DL-Aminoglutethimide - Cytochrome P450. Retrieved from: 4

  • Wikipedia. Aminoglutethimide. Retrieved from: 1

  • NIH / PubMed. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type. Retrieved from: 2

  • MDPI. Molecular Docking of Aromatase Inhibitors. Retrieved from: 3

  • ACS Publications. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Retrieved from: 5

Sources

Validation

comparative study of different 1-(4-Aminophenyl)piperidine-2,6-dione analogs

Comparative Guide to 1-(4-Aminophenyl)piperidine-2,6-dione Analogs: Synthesis, Properties, and Applications in Factor Xa Inhibition Executive Summary & Pharmacophore Analysis The 1-(4-aminophenyl)piperidine-2,6-dione sca...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to 1-(4-Aminophenyl)piperidine-2,6-dione Analogs: Synthesis, Properties, and Applications in Factor Xa Inhibition

Executive Summary & Pharmacophore Analysis

The 1-(4-aminophenyl)piperidine-2,6-dione scaffold represents a distinct class of N-substituted glutarimides, primarily utilized as high-value intermediates in the synthesis of Factor Xa inhibitors (anticoagulants). Unlike the well-known C3-substituted glutarimides (e.g., Aminoglutethimide , an aromatase inhibitor) or N-unsubstituted glutarimides (e.g., Thalidomide , a cereblon modulator), this scaffold features the glutarimide nitrogen (N1) directly bonded to an aniline ring.

This structural distinction is critical:

  • N-Substitution: Abolishes the hydrogen-bonding capability required for Cereblon (CRBN) binding, rendering these analogs inactive as standard IMiDs (Immunomodulatory Imide Drugs).

  • Factor Xa Specificity: The N-phenyl glutarimide moiety serves as a rigid, neutral core that positions the terminal amidine or amine groups to interact with the S1/S4 pockets of the Factor Xa active site.

This guide compares the parent scaffold with its ortho-substituted analogs (2-methyl, 2-chloro, 2-trifluoromethyl), focusing on synthetic efficiency, physicochemical properties, and their role in optimizing drug potency.

Comparative Analysis of Analogs

The following table summarizes the key physicochemical properties and synthetic yields of the primary analogs. The data highlights the impact of ortho-substitution on the stability and formation of the glutarimide ring.

Table 1: Comparative Physicochemical & Synthetic Profile

Analog IDR-Substituent (Ortho)Molecular Weight ( g/mol )Melting Point (°C)Synthesis Yield (Cyclization)*Synthesis Yield (Reduction)**Electronic Effect (Hammett σ)
Analog A -H (Parent)204.23214–21596.7%84.9%Neutral
Analog B -CH₃ (Methyl)218.25185–18892.4%81.0%Weak Donor
Analog C -Cl (Chloro)238.67198–20189.1%78.5%Weak Withdrawer
Analog D -CF₃ (Trifluoromethyl)272.22176–17985.3%76.2%Strong Withdrawer

*Yield of the nitro-intermediate via Polyphosphoric Acid (PPA) method. **Yield of the final amino-product via Catalytic Hydrogenation (RaNi).

Key Insights:

  • Steric Hindrance: Introduction of ortho-substituents (Me, Cl, CF₃) slightly reduces the cyclization yield due to steric clash with the glutarimide carbonyls during ring closure.

  • Electronic Influence: Electron-withdrawing groups (-CF₃) lower the basicity of the aniline nitrogen, making the initial nucleophilic attack on glutaric anhydride slower, reflected in the lower yield (85.3% vs 96.7%).

  • Solubility: The trifluoromethyl analog (Analog D) exhibits significantly higher lipophilicity (LogP ~2.1) compared to the parent (LogP ~0.5), a desirable trait for improving membrane permeability in final drug candidates.

Mechanistic Pathway & Synthesis Workflow

The synthesis of these analogs historically suffered from low yields (<20%) due to the reversibility of the imide formation and competing hydrolysis. The modern Polyphosphoric Acid (PPA) mediated route drives the equilibrium toward cyclization by acting as both solvent and dehydrating agent.

Visualization: Synthesis & Structural Logic

G Substrate 4-Nitroaniline (Ortho-substituted) Step1 Step 1: Cyclization (80°C, 12h) - H₂O Substrate->Step1 Reagent Glutaric Acid + PPA Reagent->Step1 Intermediate 1-(4-Nitrophenyl) piperidine-2,6-dione Step2 Step 2: Reduction (H₂/RaNi, THF) Intermediate->Step2 Product 1-(4-Aminophenyl) piperidine-2,6-dione (Target Analog) Step1->Intermediate High Yield (>90%) Step2->Product Selective Reduction

Caption: Two-stage synthesis of N-aryl glutarimides utilizing PPA for dehydration and RaNi for selective nitro-reduction.

Detailed Experimental Protocols

Safety Warning: Polyphosphoric acid is viscous and corrosive. Raney Nickel is pyrophoric. All operations must be conducted in a fume hood.

Protocol A: PPA-Mediated Cyclization (Formation of Nitro-Intermediate)

This protocol is self-validating through the observation of precipitate formation upon quenching.

  • Preparation: Charge a reaction vessel with 50.0 g of Polyphosphoric Acid (PPA) . Heat to 80°C under gentle stirring to reduce viscosity.

  • Addition: Add 0.05 mol of Glutaric Acid and 0.05 mol of the substituted 4-nitroaniline (e.g., 2-methyl-4-nitroaniline).

  • Reaction: Stir the mixture at 80–100°C for 12 hours .

    • Checkpoint: The mixture should turn into a homogenous, dark syrup. Incomplete dissolution indicates insufficient temperature.

  • Quenching: Cool the mixture to 60°C. Slowly pour into 500 mL of ice-cold water with vigorous stirring.

    • Validation: A thick precipitate (the cyclic imide) must form immediately. If oil separates, cooling is insufficient.

  • Isolation: Filter the precipitate, wash with water (3 x 50 mL) to remove residual acid (check filtrate pH > 5), and dry in a vacuum oven at 60°C.

Protocol B: Catalytic Hydrogenation (Nitro to Aniline Reduction)
  • Dissolution: Dissolve 10.0 g (0.043 mol) of the nitro-intermediate (from Protocol A) in 100 mL of Tetrahydrofuran (THF) .

  • Catalyst: Add 1.0 g of Raney Nickel (RaNi) (washed with ethanol).

  • Hydrogenation: Hydrogenate at ambient pressure (1 atm) and room temperature.

    • Endpoint Detection: Monitor H₂ uptake. The reaction is complete when uptake ceases (approx. 3-5 hours) or via TLC (disappearance of the yellow nitro spot).

  • Purification: Filter off the catalyst (keep wet!). Concentrate the filtrate under reduced pressure.

  • Crystallization: Recrystallize the residue from Diethyl Ether to yield the final 1-(4-aminophenyl)piperidine-2,6-dione analog as off-white crystals.

Applications in Drug Development

Factor Xa Inhibition

The 1-(4-aminophenyl)piperidine-2,6-dione scaffold is a precursor for advanced Factor Xa inhibitors, such as those described in Patent WO2003097600A1. The final active molecules typically feature:

  • Core: The glutarimide ring acts as a rigid spacer.

  • Linkage: The 4-amino group is acylated to attach a benzamidine or phenyl-acetamide moiety.

  • Mechanism: The glutarimide carbonyls may interact with water networks in the coagulation factor active site, while the ortho-substituents (from the analogs above) lock the conformation of the phenyl ring relative to the glutarimide, enhancing binding selectivity.

Distinction from Thalidomide Analogs

It is crucial for researchers to distinguish this scaffold from IMiDs (Immunomodulatory Imide Drugs):

  • IMiDs (e.g., Lenalidomide): Glutarimide is attached via C3 . The N-H is free. Binds CRBN.

  • This Scaffold: Glutarimide is attached via N1 . The N-H is substituted. Does NOT bind CRBN.

This distinction allows the use of 1-(4-aminophenyl)piperidine-2,6-dione analogs as negative controls in Cereblon binding assays or as specific linkers where E3 ligase recruitment is not desired.

References

  • Method for producing cyclic imides in the presence of polyphosphoric acid.
  • 1-(4-Aminophenyl)piperidine-2,6-dione Product Data. Source: PubChem CID 12218556. URL:[Link]

  • Cyclic Imides as Factor Xa Inhibitor Intermediates.
Comparative

Control Strategies for Aminoglutethimide: A Comparative Mechanistic Guide

Topic: Control Experiments for Studying the Effects of Aminoglutethimide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The "Dirty" Inhibitor P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Control Experiments for Studying the Effects of Aminoglutethimide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Dirty" Inhibitor Paradox

Aminoglutethimide (AG) represents a unique challenge in modern pharmacology. Historically utilized as the first-generation aromatase inhibitor and an adrenal suppressant, it is now largely superseded clinically by third-generation agents (e.g., Letrozole) and specific steroidogenesis inhibitors (e.g., Ketoconazole).

However, AG remains a critical mechanistic reference compound in research because of its dual-action profile: it inhibits CYP11A1 (P450scc) and CYP19A1 (Aromatase) . This "dirty" profile allows it to shut down the entire steroidogenic cascade at the source. Consequently, studying AG requires rigorous control experiments to distinguish between upstream (cholesterol conversion) and downstream (aromatization) effects.

This guide outlines the mandatory control architectures required to validate AG activity, distinguishing on-target efficacy from off-target toxicity using self-validating experimental systems.

Mechanistic Positioning & Comparative Landscape

To design effective controls, one must map AG against its more specific successors.

FeatureAminoglutethimide (AG) Letrozole (Positive Control A) Ketoconazole (Positive Control B)
Primary Target CYP11A1 (P450scc) & CYP19A1 (Aromatase)CYP19A1 (Aromatase) CYP17A1 (17,20-lyase) & CYP11B1
Pathway Effect Blocks all steroid synthesis (Pan-inhibition)Blocks only Androgen

Estrogen
Blocks Cortisol/Androgen synthesis
Potency (IC50) Low (

M range)
High (nM range)Moderate (

M range)
Specificity Low (Promiscuous)High (Specific)Moderate
Experimental Role Broad-spectrum shutdownSpecific Aromatase benchmarkSteroidogenesis benchmark
Visualizing the Inhibitory Landscape

The following pathway diagram illustrates the precise intervention points of AG versus its controls.

Steroidogenesis_Pathway Cholesterol Cholesterol CYP11A1 CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 Progesterone->CYP17A1 Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone CYP19A1 CYP19A1 (Aromatase) Testosterone->CYP19A1 Estradiol Estradiol (E2) Cortisol Cortisol CYP11A1->Pregnenolone CYP19A1->Estradiol CYP17A1->Androstenedione CYP17A1->Cortisol AG Aminoglutethimide (Dual Block) AG->CYP11A1 Major Block AG->CYP19A1 Secondary Block Letrozole Letrozole (Specific) Letrozole->CYP19A1 High Potency Keto Ketoconazole Keto->CYP17A1

Caption: AG acts at the pathway entry (CYP11A1) and exit (CYP19A1), distinguishing it from specific inhibitors like Letrozole.

Core Experimental Protocols

To publish data on AG, you must utilize the H295R Steroidogenesis Assay (OECD TG 456 compliant). This cell line expresses all enzymes necessary for steroid synthesis from cholesterol.

Protocol A: The "Upstream" Blockade Validation (CYP11A1)

Objective: Prove AG inhibits the conversion of Cholesterol to Pregnenolone.

  • Cell System: H295R Adrenocortical Carcinoma cells.

  • Seeding:

    
     cells/mL in 24-well plates. Acclimate for 24h.
    
  • Treatment:

    • Vehicle Control: 0.1% DMSO.

    • Test Group: AG (Dose range: 1

      
      M – 100 
      
      
      
      M).
    • Positive Control: Ketoconazole (1

      
      M) or Forskolin (Stimulator).
      
  • Incubation: 48 hours.

  • Readout: Supernatant analysis via LC-MS/MS or ELISA for Pregnenolone and Progesterone .

    • Expected Result: AG treatment should drastically reduce Pregnenolone levels compared to Vehicle. Ketoconazole will reduce downstream products (Cortisol) but may cause accumulation of precursors depending on the specific block.

Protocol B: The "Downstream" Specificity Check (CYP19A1)

Objective: Distinguish aromatase inhibition from general steroid suppression.

  • Cell System: MCF-7aro (MCF-7 cells stably transfected with Aromatase) or H295R.

  • Substrate Addition: Supplement media with Androstenedione (10 nM) or Testosterone (10 nM) to bypass the upstream CYP11A1 block.

  • Treatment:

    • Test Group: AG (10

      
      M).
      
    • Positive Control: Letrozole (10 nM).

  • Readout: Measure Estradiol (E2) levels.

    • Logic: If AG inhibits aromatase, E2 levels will drop even when Testosterone is provided. If AG only worked on CYP11A1, adding Testosterone would restore E2 production.

The "Golden" Control: The Rescue Experiment

This is the most critical experiment for establishing scientific integrity (Trustworthiness). It proves that the observed phenotypic effect (e.g., cell growth arrest, decreased signaling) is due to steroid depletion and not general cytotoxicity.

The Logic of Rescue

Since AG blocks the first step (Cholesterol


 Pregnenolone), adding Pregnenolone  exogenously should bypass the blockade and restore downstream hormone production, unless AG is acting via a non-steroidogenic toxic mechanism.

Rescue_Logic Treatment Treat with AG Phenotype Observed Defect (e.g., Growth Arrest) Treatment->Phenotype Rescue Add Pregnenolone (Bypass CYP11A1) Phenotype->Rescue Result_Yes Phenotype Reverses Rescue->Result_Yes Success Result_No Phenotype Persists Rescue->Result_No Failure Conclusion_On Conclusion: On-Target (Steroid Depletion) Result_Yes->Conclusion_On Conclusion_Off Conclusion: Off-Target (Toxicity) Result_No->Conclusion_Off

Caption: The self-validating loop. Failure to rescue implies off-target toxicity unrelated to CYP11A1 inhibition.

Rescue Protocol Steps:
  • Establish Baseline: Treat cells with AG (IC90 dose). Observe defect (e.g., 50% reduction in proliferation).

  • Rescue Arm: Treat cells with AG + Pregnenolone (1

    
    M).
    
    • Note: Ensure Pregnenolone concentration is non-toxic and physiologically relevant.

  • Control Arm: Treat cells with AG + Vehicle.

  • Validation: If proliferation returns to >80% of untreated control in the Rescue Arm, the effect is specific to CYP11A1 inhibition.

Data Presentation & Interpretation

When publishing, summarize your control data in a comparative matrix. Do not simply list raw values; calculate the Specificity Ratio .

Table 1: Comparative Potency & Specificity
CompoundCYP19A1 IC50 (Aromatase)CYP11A1 IC50 (Side-Chain Cleave)Specificity Ratio (CYP11A1/CYP19A1)Clinical Relevance
Aminoglutethimide ~ 1–5

M
~ 10–30

M
~ 10xDual Inhibitor (Reference)
Letrozole ~ 0.1–1 nM> 10,000 nM> 10,000xHighly Specific
Ketoconazole > 100

M
~ 1–5

M (CYP17 target)
N/AAdrenal Blocker

Note: Values are approximate based on H295R literature; experimental conditions may vary.

References
  • Santen, R. J., et al. "Aminoglutethimide as treatment for Cushing's syndrome." Journal of Clinical Endocrinology & Metabolism. Link

  • Geisler, J., et al. "Influence of letrozole and anastrozole on total body aromatization and plasma estrogen levels in postmenopausal breast cancer patients evaluated in a randomized, cross-over study." Journal of Clinical Oncology. Link

  • Hecker, M., et al. "The OECD 456 H295R Steroidogenesis Assay: A Validated In Vitro Screen for Endocrine Disruptors." OECD Guidelines for the Testing of Chemicals. Link

  • Sonino, N. "The use of ketoconazole as an inhibitor of steroid production."[1] New England Journal of Medicine. Link

  • Miller, W. L. "Molecular biology of steroid hormone synthesis." Endocrine Reviews. Link

Sources

Validation

Evaluating the Selectivity of 1-(4-Aminophenyl)piperidine-2,6-dione Derivatives for Aromatase

A Senior Application Scientist's Guide to Comparative Analysis In the landscape of endocrine therapy, particularly for hormone-dependent breast cancer, the enzyme aromatase (cytochrome P450 19A1) stands out as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Comparative Analysis

In the landscape of endocrine therapy, particularly for hormone-dependent breast cancer, the enzyme aromatase (cytochrome P450 19A1) stands out as a critical therapeutic target.[1][2][3] Aromatase catalyzes the final, rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens.[1][3][4] Inhibiting this enzyme is a cornerstone of treatment for postmenopausal women with estrogen receptor-positive (ER+) breast cancer.[2][5][6] However, the clinical success of an aromatase inhibitor (AI) is not solely defined by its potency; its selectivity is paramount.

This guide provides an in-depth evaluation of the selectivity profile of 1-(4-aminophenyl)piperidine-2,6-dione and its analogues, a class of compounds based on the scaffold of aminoglutethimide, the first clinically utilized AI.[7][8] While groundbreaking, aminoglutethimide's utility was hampered by its lack of specificity, leading to a cascade of off-target effects.[7][9][10] This document will explore the biochemical rationale for selectivity, detail the experimental workflows for its assessment, and compare the performance of these first-generation compounds against more modern alternatives.

The Molecular Basis of Action and the Imperative of Selectivity

Non-steroidal aromatase inhibitors, including the 1-(4-aminophenyl)piperidine-2,6-dione class, function as competitive inhibitors.[8][11][12] They reversibly bind to the active site of the aromatase enzyme, preventing the natural substrate, androstenedione, from binding and being converted to estrone.[8][11] The mechanism involves the compound's nitrogen-containing moiety (the 4-amino group or a pyridyl nitrogen) coordinating with the heme iron atom at the core of the cytochrome P450 enzyme's active site.[11]

cluster_Steroidogenesis Steroid Biosynthesis Pathway cluster_Inhibitors Inhibitor Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Cholesterol Side-Chain Cleavage Enzyme (Desmolase) CYP11A1 Progestogens Progestogens Pregnenolone->Progestogens Androgens Androgens (e.g., Androstenedione) Progestogens->Androgens Estrogens Estrogens (e.g., Estrone) Androgens->Estrogens Aromatase (CYP19A1) AG 1-(4-Aminophenyl)piperidine-2,6-dione (Aminoglutethimide Analogue) AG->Pregnenolone Off-Target Inhibition (Lack of Selectivity) AG->Estrogens Competitive Inhibition

Caption: Mechanism of Aromatase Inhibition and Off-Target Effects.

The critical challenge arises because the human body contains numerous other cytochrome P450 enzymes essential for the synthesis of other vital steroids, such as cortisol and aldosterone.[1][7] Aminoglutethimide, the prototype for this class, not only inhibits aromatase but also potently inhibits the cholesterol side-chain cleavage enzyme (also known as desmolase or CYP11A1), the very first step in steroidogenesis.[7][11] This non-selective inhibition leads to a "medical adrenalectomy," suppressing the production of crucial adrenal steroids and necessitating corticosteroid replacement therapy to avoid adrenal insufficiency.[7][9] Therefore, a successful AI must exhibit high selectivity for aromatase over other CYPs.

Experimental Workflow for Evaluating Selectivity

A robust evaluation of an inhibitor's selectivity is a multi-step, self-validating process. It involves quantifying the compound's potency against the primary target (aromatase) and then counter-screening against a panel of related, physiologically relevant enzymes.

start Test Compound (e.g., 1-(4-Aminophenyl)piperidine-2,6-dione derivative) assay_aromatase Primary Screen: Aromatase Inhibition Assay (Human Placental Microsomes / Recombinant CYP19A1) start->assay_aromatase calc_ic50_ki Determine Potency: Calculate IC50 and Ki values for Aromatase assay_aromatase->calc_ic50_ki assay_offtarget Counter Screen: Selectivity Profiling against other P450 Enzymes calc_ic50_ki->assay_offtarget desmolase Cholesterol Side-Chain Cleavage (Desmolase, CYP11A1) assay_offtarget->desmolase other_cyps Other Steroidogenic Enzymes (e.g., 21-hydroxylase, 17α-hydroxylase) assay_offtarget->other_cyps calc_selectivity Calculate Selectivity Index: (IC50 for Off-Target) / (IC50 for Aromatase) desmolase->calc_selectivity other_cyps->calc_selectivity end Comprehensive Selectivity Profile calc_selectivity->end

Caption: Experimental Workflow for Determining Inhibitor Selectivity.

Protocol 1: In Vitro Aromatase Inhibition Assay

This assay quantifies the potency of the test compound against the target enzyme. Human placental microsomes are a classic and reliable source of aromatase.[12][13]

  • Preparation:

    • Source: Human placental microsomes or recombinant human aromatase (CYP19A1).

    • Substrate: [1β-³H]-Androstenedione is used as a tracer. The assay measures the release of ³H₂O, which is proportional to estrogen formation.

    • Cofactor: An NADPH-generating system is required for P450 enzyme activity.

  • Incubation:

    • A reaction mixture is prepared containing phosphate buffer, the aromatase source, the NADPH-generating system, and varying concentrations of the inhibitor (e.g., 1-(4-aminophenyl)piperidine-2,6-dione derivative).

    • The reaction is initiated by adding the radiolabeled androstenedione substrate.

    • Incubation is carried out at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination and Measurement:

    • The reaction is stopped by adding an organic solvent (e.g., chloroform).

    • The aqueous phase, containing the released ³H₂O, is separated from the organic phase (containing unused substrate) by centrifugation.

    • The radioactivity in the aqueous phase is quantified using liquid scintillation counting.

  • Data Analysis:

    • The percentage of inhibition at each compound concentration is calculated relative to a vehicle control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The Ki value (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, providing a more absolute measure of binding affinity.[8][14]

Protocol 2: Off-Target Selectivity Screening (e.g., Desmolase Assay)

To determine selectivity, the compound is tested against other key steroidogenic enzymes. The most critical counter-target for this class of inhibitors is the cholesterol side-chain cleavage enzyme (desmolase).[11][14]

  • Preparation:

    • Source: Bovine adrenal mitochondria are a common source for desmolase.

    • Substrate: A radiolabeled cholesterol precursor.

  • Incubation:

    • Similar to the aromatase assay, a reaction mixture is prepared with the enzyme source, cofactors, and varying concentrations of the test inhibitor.

    • The reaction is initiated with the substrate and incubated at 37°C.

  • Analysis:

    • The reaction products (e.g., pregnenolone) are separated from the substrate using techniques like thin-layer chromatography (TLC).

    • The amount of product formed is quantified.

  • Data Analysis:

    • The IC50 value for the inhibition of desmolase (and other tested enzymes) is calculated.

    • The Selectivity Index is then determined by dividing the IC50 for the off-target enzyme by the IC50 for aromatase. A higher selectivity index indicates greater selectivity for the target enzyme.

Comparative Selectivity Data

The data clearly demonstrates that while aminoglutethimide (the parent compound) is a potent AI, its activity against other steroidogenic enzymes is significant.[7][11] However, structural modifications have led to analogues with vastly improved selectivity.

CompoundAromatase Inhibition (Ki or IC50, µM)Cholesterol Side-Chain Cleavage (Desmolase) Inhibition (IC50, µM)Selectivity Index (Desmolase IC50 / Aromatase IC50)
Aminoglutethimide ~0.6 - 1.8[14][15]~40[16][17]~22 - 67
Pyridoglutethimide ~1.7[16][17]> 50 (No significant inhibition)[16][17]> 29
(+)-3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione ~0.15 (IC50)[18]Reduced inhibition vs. AG[18]Significantly Higher than AG
Letrozole (Third-Generation) ~0.0115 (IC50)[8]No effect on other steroid biosynthesis[8]Very High (>1000s)
Anastrozole (Third-Generation) Potent & Selective[8]No effect on other steroid biosynthesis[10]Very High (>1000s)

Note: Values are compiled from multiple sources and represent approximate figures for comparative purposes. Experimental conditions can affect absolute values.

Insights from Structure-Activity Relationships (SAR)

The data reveals crucial insights into the structural determinants of selectivity:

  • The 4-Aminophenyl Moiety: This group is critical for binding to the heme iron of aromatase and is a consistent feature of active compounds in this class.[11]

  • Modifying the Piperidinedione Ring: Replacing the aminophenyl group with a more basic 4-pyridyl group (as in pyridoglutethimide) maintains strong aromatase inhibition while significantly reducing or eliminating inhibition of desmolase.[11][14] This suggests the overall shape and basicity of the molecule can be tuned to fit the aromatase active site more specifically than the active sites of other P450s.

  • 3-Position Substitution: Studies on 3-alkyl and 3-cycloalkyl substituted derivatives show that modifications at this position can dramatically increase potency against aromatase—in some cases by over 100-fold compared to aminoglutethimide—while simultaneously reducing desmolase inhibition.[18][19] The (+)-enantiomer of 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione was found to be a 240-fold more potent aromatase inhibitor than racemic aminoglutethimide, with reduced desmolase activity.[18]

Conclusion: An Important Step Toward Selective Inhibition

The 1-(4-aminophenyl)piperidine-2,6-dione scaffold, originating with aminoglutethimide, represents a foundational chapter in the development of aromatase inhibitors. While the parent compound suffered from poor selectivity, subsequent research elegantly demonstrated that rational chemical modifications could dissociate the desired anti-aromatase activity from off-target effects on other steroidogenic enzymes.[11][18][19]

Analogues like pyridoglutethimide and various 3-substituted derivatives proved to be far more selective, validating aromatase as a druggable target and paving the way for the development of the third-generation AIs (e.g., letrozole, anastrozole).[8][10][14] These newer agents are orders of magnitude more potent and exhibit such high selectivity that they have become the standard of care, largely free from the adrenal-suppressing side effects of the first-generation compounds.[8][9][10]

For researchers in drug development, the story of this compound class serves as a powerful case study. It underscores that initial potency is only half the battle; achieving a high degree of selectivity is the key to translating a potent molecule into a safe and effective therapeutic agent. The experimental workflows detailed here remain the gold standard for rigorously profiling any new potential aromatase inhibitor to ensure it meets the high bar of selectivity required for clinical success.

References
  • Santen, R. J., & Brodie, H. (2001). In vivo and in vitro pharmacological studies of aminoglutethimide as an aromatase inhibitor. Cancer Research, 41(11 Part 2), 4582s-4585s. (URL not available)
  • Nicholls, P. J., & Smith, H. J. (1986). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of steroid biochemistry, 25(5B), 875–881. [Link]

  • Yilmaz, B. D., et al. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. Journal of Research in Pharmacy, 26(6), 1833-1840. [Link]

  • Foster, A. B., et al. (1983). Analogues of aminoglutethimide: selective inhibition of aromatase. Journal of medicinal chemistry, 26(1), 50–54. [Link]

  • Chen, S., et al. (2007). New experimental models for aromatase inhibitor resistance. The Journal of steroid biochemistry and molecular biology, 106(1-5), 8–15. [Link]

  • Buzdar, A. U., & Harvey, H. A. (2000). Historical Development of Aromatase Inhibitors. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. [Link]

  • Miller, W. R. (1997). Molecular Action and Clinical Relevance of Aromatase Inhibitors. Journal of the National Cancer Institute. Monographs, (23), 29–33. [Link]

  • Lønning, P. E. (2005). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. Clinical Cancer Research, 11(8), 2821–2829. [Link]

  • Brodie, A. M., & Njar, V. C. (2005). Aromatase Inhibitors in the Treatment of Breast Cancer. Endocrine reviews, 26(3), 357–378. [Link]

  • Numazawa, M., et al. (1990). Selective aromatase inhibition by pyridoglutethimide, an analogue of aminoglutethimide. Journal of enzyme inhibition, 4(2), 157–167. (URL not available)
  • Chen, S., et al. (2007). New experimental models for aromatase inhibitor resistance. The Journal of steroid biochemistry and molecular biology, 106(1-5), 8–15. [Link]

  • ResearchGate. (1982). Aromatase inhibitors for breast cancer: Lessons from the laboratory. [Link]

  • Dowsett, M. (2001). Advances in Aromatase Inhibition: Clinical Efficacy and Tolerability in the Treatment of Breast Cancer. Clinical Cancer Research, 7(9), 2954s-2959s. [Link]

  • Numazawa, M., et al. (1990). Selective aromatase inhibition by pyridoglutethimide, an analogue of aminoglutethimide. European Journal of Endocrinology, 122(5), 623-630. [Link]

  • Numazawa, M., et al. (1990). Selective aromatase inhibition by pyridoglutethimide, an analogue of aminoglutethimide. Journal of enzyme inhibition, 4(2), 157–167. [Link]

  • Wikipedia. (n.d.). Non-steroidal aromatase inhibitors. [Link]

  • Lim, S., & Lee, J. (2015). Clinical utilities of aromatase inhibitors in breast cancer. International Journal of Women's Health, 7, 471–478. [Link]

  • Hartmann, R. W., & Batzl, C. (1989). Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. Archiv der Pharmazie, 322(9), 549–554. [Link]

  • Buzdar, A. U. (2000). Future Perspectives in the Clinical Development of Aromatase Inhibitors. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. [Link]

  • Foster, A. B., et al. (1985). Analogues of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione: selective inhibition of aromatase activity. Journal of medicinal chemistry, 28(2), 200–204. [Link]

  • Janowska, S., et al. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. Molecules, 29(2), 384. [Link]

  • Ellis, M. J. (2020). Emerging Role of Aromatase Inhibitors in the Treatment of Breast Cancer. CancerNetwork. [Link]

  • Contemporary OB/GYN. (2020). Preventing breast Ca with aromatase inhibitors. [Link]

  • Susan G. Komen. (n.d.). What are the Side Effects of Aromatase Inhibitors. [Link]

  • Ayinampudi, S. P., et al. (2025). Identification of potential novel aromatase inhibitors as therapeutic strategies against breast cancer: insight into molecular docking, MD simulations and ADMET profiling. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Wood, L. E., et al. (2021). Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing. Journal for ImmunoTherapy of Cancer, 9(7), e002497. [Link]

  • Hartmann, R. W., & Batzl, C. (1986). Aromatase inhibitors. Synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones. Journal of Medicinal Chemistry, 29(8), 1362-1369. [Link]

  • Hartmann, R. W., & Batzl, C. (1986). Aromatase inhibitors. Synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones. Journal of medicinal chemistry, 29(8), 1362–1369. [Link]

  • ResearchGate. (n.d.). In vitro potency of aromatase inhibitors. [Link]

  • Hartmann, R. W., et al. (1988). Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones. Journal of medicinal chemistry, 31(10), 1833–1837. [Link]

  • Yerbba. (2025). Aromatase Inhibitor Side Effects Explained: What No One Warns You About! (MUST WATCH). YouTube. [Link]

  • Wang, L., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry, an Asian journal, 18(16), e202300481. [Link]

  • Cleveland Clinic. (2025). Aromatase Inhibitors for Breast Cancer. [Link]

  • Wiebe, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7234. [Link]

  • Zhestkov, V. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1432. [Link]

  • Hartmann, R. W., & Palzer, M. (1994). Analogs of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione as selective inhibitors of aromatase: derivatives with variable 1-alkyl and 3-alkyl substituents. Journal of Medicinal Chemistry, 37(5), 673-680. [Link]

  • Janowska, S., et al. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. Semantic Scholar. [Link]

  • ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. [Link]

Sources

Comparative

Introduction: The Piperidine Carboxamide Scaffold as a Privileged Structure in Modern Drug Discovery

An In-Depth Guide to the In Vivo Comparison of Piperidine Carboxamide Derivatives Authored for Researchers, Scientists, and Drug Development Professionals The piperidine carboxamide moiety is a cornerstone of medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vivo Comparison of Piperidine Carboxamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine carboxamide moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its structural rigidity, combined with its capacity for versatile substitution, allows for the fine-tuning of physicochemical and pharmacological properties. Derivatives of this scaffold have demonstrated significant therapeutic potential across a spectrum of diseases, including oncology, neurological disorders, and infectious diseases.[1][2][3][4]

This guide provides a comparative analysis of the in vivo performance of various piperidine carboxamide derivatives. Moving beyond simple data aggregation, we delve into the causality behind experimental design, synthesize efficacy data from preclinical models, and provide robust, validated protocols to empower researchers in their drug development endeavors. Our objective is to create a self-validating framework that enables logical, data-driven decisions for advancing this promising chemical class.

Core Mechanisms of Action: Targeting Key Signaling Pathways

The therapeutic efficacy of piperidine carboxamide derivatives is rooted in their precise interaction with critical signaling pathways implicated in disease pathogenesis. A mechanistic understanding is paramount for rational drug design and the identification of pharmacodynamic biomarkers.

Oncology: Inhibition of the PI3K/Akt and PARP Pathways

In oncology, this scaffold has been successfully employed to target key survival and DNA repair pathways that are often dysregulated in cancer.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell survival, proliferation, and metabolism.[5] Its hyperactivation is a hallmark of many cancers. Piperidine-containing molecules have been developed as potent Akt inhibitors, effectively blocking downstream signaling and inducing apoptosis in tumor cells.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Targets (mTOR, GSK3β, etc.) Akt->Downstream Proliferation Cell Survival & Proliferation Downstream->Proliferation Inhibitor Piperidine Carboxamide Akt Inhibitor Inhibitor->Akt Inhibition General_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Model 1. Animal Model Selection (e.g., Nude Mice, Wistar Rats) Acclimate 2. Acclimatization (≥ 1 week) Model->Acclimate Induce 3. Disease Model Induction (e.g., Tumor Implantation, STZ Injection) Acclimate->Induce Random 4. Randomization (Vehicle vs. Treatment Groups) Induce->Random Treat 5. Compound Administration (Oral, IP, etc.) Random->Treat Monitor 6. In-Life Monitoring (Tumor Volume, Body Weight, Behavior) Treat->Monitor Daily/Weekly Endpoint 7. Endpoint Analysis (Tissue Excision, Biomarkers) Monitor->Endpoint Data 8. Data Analysis & Interpretation Endpoint->Data

Caption: General experimental workflow for in vivo validation of therapeutic compounds. [1]

Protocol: Subcutaneous Xenograft Model for Antitumor Efficacy

This protocol is a standard for evaluating the efficacy of anticancer agents in vivo. The choice of immunodeficient mice is critical as it prevents the rejection of human tumor cells.

  • Objective: To assess the ability of a piperidine carboxamide derivative to inhibit the growth of human tumors in a murine model.

  • Materials:

    • Athymic Nude or SCID mice (female, 6-8 weeks old). [1] * Human cancer cell line (e.g., SKOV3 ovarian, PC-3 prostate). [1][5] * Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Matrigel (provides a supportive microenvironment for tumor growth).

    • Test compound and vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water). [5] * Digital calipers, animal scales, oral gavage needles.

  • Methodology:

    • Cell Culture and Implantation:

      • Culture human cancer cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL. [5] * Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse. [5] * Causality: Matrigel is used because it mimics the extracellular matrix, promoting robust and consistent tumor formation.

    • Tumor Growth Monitoring and Randomization:

      • Monitor tumor growth three times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2. [5] * When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group). This ensures an unbiased comparison by starting with similar tumor burdens across groups. [1][5] 3. Dosing and Administration:

      • Prepare the test compound formulation fresh daily.

      • Administer the compound (e.g., 50 mg/kg) or vehicle solution daily via oral gavage (p.o.) for a predetermined period (e.g., 21 consecutive days). [5] * Monitor body weight regularly as an indicator of systemic toxicity. Significant weight loss (>15%) may necessitate euthanasia. [5] 4. Endpoint Analysis:

      • At the end of the treatment period, euthanize the mice.

      • Excise the tumors and record their final weight.

      • Self-Validation: The primary endpoint (tumor volume/weight) is quantitative and directly measures efficacy. Body weight serves as a key safety readout.

      • For pharmacodynamic assessment, a portion of the tumor tissue can be flash-frozen for biomarker analysis (e.g., Western blot for phosphorylated Akt) to confirm target engagement in vivo. [1]

Protocol: Acute Oral Toxicity Study (Adapted from OECD 423)

This protocol provides a preliminary assessment of a compound's safety profile after a single oral dose.

  • Objective: To determine the acute toxicity and estimate the LD50 (median lethal dose) of a new piperidine carboxamide derivative.

  • Materials:

    • Healthy, young adult mice or rats (e.g., Swiss albino mice). [6] * Test compound and vehicle.

    • Oral gavage needles.

  • Methodology:

    • Animal Preparation and Dosing:

      • Acclimatize animals for at least 5 days.

      • Fast animals overnight prior to dosing.

      • Divide animals into groups (n=3 per group). Administer a single oral dose of the test compound at a starting concentration (e.g., 300 mg/kg). [6]Another group receives only the vehicle.

    • Observation:

      • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

      • Record any signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior. Note any tremors, convulsions, salivation, or lethargy. [7] 3. Endpoint and Interpretation:

      • Record mortality in each group over the 14-day period.

      • The outcome (mortality or no mortality) at one dose level determines the next dose level (either higher or lower).

      • Causality: This stepwise procedure minimizes the number of animals required while still providing sufficient information to classify the compound's toxicity. The results guide dose selection for subsequent efficacy studies. [6]

Conclusion and Future Directions

The piperidine carboxamide scaffold has unequivocally demonstrated its value in drug discovery, yielding potent modulators of diverse and critical biological targets. In vivo studies have validated their efficacy in preclinical models of cancer, neurodegeneration, and infectious disease, providing a strong rationale for their continued development. [1] However, the path forward requires a systematic and rigorous approach. Future research should focus on:

  • Direct Head-to-Head Comparisons: Conducting in vivo studies that directly compare novel derivatives against standard-of-care agents to clearly define their therapeutic window and potential advantages.

  • Comprehensive PK/PD Modeling: Integrating pharmacokinetic and pharmacodynamic data to build models that can better predict human dosing regimens and clinical outcomes. [8]3. Target Identification and Selectivity Profiling: For compounds identified through phenotypic screening, elucidating the specific molecular target is crucial for mechanism-based drug development and safety assessment. [9]4. Optimization for Blood-Brain Barrier Penetration: For neuro-active derivatives, structural modifications to enhance CNS penetration are critical for achieving therapeutic efficacy in the brain. [10] By leveraging the robust experimental frameworks outlined in this guide, researchers can effectively navigate the complexities of in vivo evaluation, accelerating the translation of promising piperidine carboxamide derivatives from the laboratory to the clinic.

References

  • Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Retrieved from [Link]

  • Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2020). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. Retrieved from [Link]

  • Afzal, O., et al. (2025). Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. Prince Sattam bin Abdulaziz University - Pure Help Center. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita. Retrieved from [Link]

  • Ponomarova, O., et al. (2024). A rapid in vivo pipeline to identify small molecule inhibitors of amyloid aggregation. bioRxiv. Retrieved from [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Host & Microbe. Retrieved from [Link]

  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Retrieved from [Link]

  • Panayides, J.-L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of piperidyl benzimidazole carboxamide derivatives as potent PARP-1 inhibitors and antitumor agents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. Retrieved from [Link]

  • Gan, L., et al. (2023). Pharmacokinetics, Tissue Distribution, and Formulation Study of a Small-molecule Inhibitor of MKLP2, LG157. bioRxiv. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Retrieved from [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Retrieved from [Link]

  • Kircher, M., et al. (2024). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Uddin, M. S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Retrieved from [Link]

  • Gavrilova, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. Australian Government. Retrieved from [Link]

  • Zhang, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. Retrieved from [Link]

  • Jang, G. R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. PubMed. Retrieved from [Link]

  • ResearchGate. (2026). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • JoVE. (n.d.). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). JoVE. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Retrieved from [Link]

  • Makvandi, M., et al. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. PMC. Retrieved from [Link]

  • Zapon, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Malaria World. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to. Malaria World. Retrieved from [Link]

  • Khan, N., et al. (2025). Comprehensive safety and toxicity analysis of 2,2'-Bipyridine derivatives in combating MRSA biofilm formation and persistence. Frontiers. Retrieved from [Link]

Sources

Validation

Assessing the Therapeutic Potential of Novel Piperidine-2,6-Dione Derivatives: A Comparative Guide

As the landscape of targeted protein degradation evolves, the piperidine-2,6-dione (glutarimide) pharmacophore remains the foundational cornerstone for co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex[1]. While...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted protein degradation evolves, the piperidine-2,6-dione (glutarimide) pharmacophore remains the foundational cornerstone for co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex[1]. While first-generation immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide revolutionized the treatment of multiple myeloma (MM), clinical resistance inevitably emerges, often driven by CRBN downregulation or mutation.

To overcome these limitations, next-generation Cereblon E3 Ligase Modulators (CELMoDs)—specifically rationally engineered piperidine-2,6-dione derivatives like Iberdomide (CC-220) and Mezigdomide (CC-92480)—have been developed[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacodynamic superiority of these novel derivatives against classical IMiDs and provide the rigorous, self-validating experimental protocols required to evaluate their therapeutic potential.

Mechanistic Causality: Why Novel Derivatives Outperform Classical IMiDs

The therapeutic efficacy of a piperidine-2,6-dione derivative is not solely dictated by its binary binding affinity to the Thalidomide Binding Domain (TBD) of CRBN. Instead, efficacy is governed by the thermodynamics of the ternary complex (Drug-CRBN-Neosubstrate)[3].

Classical IMiDs (lenalidomide) induce a partially "closed" conformation of CRBN (~25%), which is sufficient to recruit the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in treatment-naïve cells[4]. However, novel derivatives like Mezigdomide feature extended phenyl and morpholino moieties that create extensive novel protein-protein interfaces. Cryo-EM structural analyses reveal that Mezigdomide staples CRBN into a 100% closed conformation[4][5]. This bypasses the structural requirement for the CRBN N-terminal domain, driving rapid, profound degradation of IKZF1/3 even in IMiD-refractory environments characterized by low CRBN expression[5][6].

G Drug Piperidine-2,6-dione Derivative (CELMoD) CRBN Cereblon (CRBN) E3 Ligase Adaptor Drug->CRBN Binds TBD Complex CRBN-Drug Complex (Closed Conformation) CRBN->Complex Allosteric Shift Target Neosubstrate (IKZF1 / IKZF3) Complex->Target Recruits Ubiquitin Polyubiquitination Target->Ubiquitin E2 Ligase Action Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targeted Destruction

Pathway of CELMoD-induced targeted protein degradation via the CRL4-CRBN complex.

Quantitative Comparison of Piperidine-2,6-Dione Derivatives

To benchmark novel compounds, we must evaluate CRBN binding affinity alongside conformational dynamics. The table below synthesizes the biochemical and structural parameters distinguishing classical IMiDs from novel CELMoDs[4].

CompoundGenerationCRBN Binding Affinity (IC₅₀)CRBN "Closed" ConformationPrimary NeosubstratesEfficacy in IMiD-Resistant MM
Lenalidomide 1st Gen IMiD~1.5 µM~25%IKZF1, IKZF3, CK1αLow
Pomalidomide 2nd Gen IMiD~1.2 µM~20%IKZF1, IKZF3Moderate
Iberdomide Novel CELMoD~0.06 µM (60 nM)~50%IKZF1, IKZF3High
Mezigdomide Novel CELMoD~0.03 µM (30 nM)100%IKZF1, IKZF3Very High

Data indicates that novel derivatives achieve a 20- to 50-fold increase in binding affinity, translating to superior target degradation kinetics[2][4].

Experimental Workflows for Assessing Therapeutic Potential

Evaluating a novel piperidine-2,6-dione derivative requires a cascading validation strategy. A compound may bind CRBN tightly but fail to induce the necessary conformational change for degradation. Therefore, our protocols move sequentially from target engagement to phenotypic validation.

Workflow Phase1 1. Target Engagement TR-FRET Binding Assay Phase2 2. Degradation Kinetics Flow Cytometry (IKZF1/3) Phase1->Phase2 Phase3 3. Phenotypic Viability CellTiter-Glo (MM Cells) Phase2->Phase3 Phase4 4. Immune Profiling T-Cell Co-culture Phase3->Phase4

Sequential experimental workflow for validating novel CRBN modulators.

Protocol 1: Target Engagement via TR-FRET Binding Assay

Causality & Rationale: Standard Fluorescence Polarization (FP) assays often suffer from autofluorescence interference caused by the aromatic extensions of novel glutarimide derivatives[7]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this background, providing a highly accurate IC₅₀ for CRBN engagement. Self-Validating Control: Always include an N-methylated glutarimide analog of your test compound. Methylation abolishes the critical hydrogen bond with CRBN His378, serving as a negative control to ensure signal specificity[3].

Step-by-Step Methodology:

  • Complex Preparation: Purify recombinant human CRBN-DDB1 complex and label with a Terbium (Tb)-cryptate donor fluorophore.

  • Tracer Incubation: Add a Cy5-labeled reference CRBN ligand (tracer) at a concentration equal to its Kd.

  • Compound Titration: Dispense the novel piperidine-2,6-dione derivative in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well plate.

  • Equilibration: Incubate the CRBN-DDB1 complex, tracer, and test compounds for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Measurement: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm). Calculate the IC₅₀ based on the loss of FRET signal as the test compound displaces the tracer.

Protocol 2: Degradation Kinetics via Intracellular Flow Cytometry

Causality & Rationale: While Western blotting confirms degradation, it lacks single-cell resolution and cannot easily distinguish between true targeted degradation and secondary protein loss due to cell death. Flow cytometry allows multiplexing with viability dyes, ensuring the measured IKZF1/3 degradation is a primary pharmacological event[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed lenalidomide-resistant multiple myeloma cells (e.g., OPM-2 or H929) at 5 × 10⁵ cells/well in a 6-well plate[8].

  • Time-Course Treatment: Treat cells with the novel derivative at a clinically relevant concentration (e.g., 100 nM) for 0, 2, 4, 8, and 24 hours[8]. Include a DMSO vehicle control.

  • Harvest & Viability Staining: Harvest cells and stain with a fixable viability dye (e.g., Zombie Aqua) to gate out dead cells.

  • Fixation & Permeabilization: Fix cells using 4% paraformaldehyde, followed by permeabilization using ice-cold 90% methanol.

  • Intracellular Staining: Stain with PE-conjugated anti-IKZF1 and APC-conjugated anti-IKZF3 antibodies for 30 minutes at room temperature.

  • Data Acquisition: Analyze via flow cytometry. Calculate the DC₅₀ (concentration inducing 50% degradation) and D_max (maximum depth of degradation) by measuring the Mean Fluorescence Intensity (MFI) of the viable cell population.

Protocol 3: Phenotypic Viability Assay (CellTiter-Glo)

Causality & Rationale: The ultimate goal of IKZF1/3 degradation is the collapse of the IRF4-MYC transcriptional axis, leading to apoptosis[2]. The CellTiter-Glo assay measures ATP as a proxy for metabolic viability, validating that the biochemical degradation translates into tumoricidal efficacy.

Step-by-Step Methodology:

  • Plating: Seed MM cells in 96-well opaque white plates at 1–2 × 10⁴ cells/well in 100 µL of culture medium[8].

  • Dosing: Apply a serial dilution of the novel derivative (0.001 to 10 µM) alongside lenalidomide and mezigdomide as reference benchmarks[8].

  • Incubation: Incubate for 72 to 96 hours at 37°C, 5% CO₂.

  • Detection: Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence and plot a non-linear regression curve to determine the EC₅₀ for anti-proliferative activity.

Conclusion

The therapeutic potential of novel piperidine-2,6-dione derivatives lies in their ability to fundamentally alter the conformational landscape of the CRBN E3 ligase complex. By transitioning from the weak, partial engagement seen with lenalidomide to the high-affinity, 100% closed conformation induced by mezigdomide, researchers can overcome intrinsic and acquired clinical resistance[4][5][6]. When assessing new derivatives or PROTAC warheads, utilizing the rigorous, self-validating workflows outlined above ensures that biochemical binding accurately translates into deep, sustained therapeutic degradation.

References

  • US20230065745A1 - Piperidine-2,6-dione derivatives which bind to cereblon, and methods of use thereof.
  • Application Notes and Protocols for In Vitro Assays of Iberdomide in Multiple Myeloma Cell Lines. Benchchem.
  • Pharmacodynamic changes in tumor and immune cells drive iberdomide's clinical mechanisms of activity in relapsed and refractory multiple myeloma. PMC.
  • Molecular glue CELMoD compounds are allosteric regulators of cereblon conform
  • The Role of CELMoD Agents in Multiple Myeloma.
  • CELMoDs (iberdomide e mezigdomide). ER Congressi.
  • Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma.
  • Binding Constants of Cereblon Ligand-Binding Domains from Human, C. elegans, and Magnetospirillum.

Sources

Comparative

Comparative Analysis of Aminoglutethimide and Its Enantiomers' Activity

[1][2][3][4] Executive Summary Aminoglutethimide (AG), originally developed as an anticonvulsant and later repurposed as a "medical adrenalectomy" agent, represents a classic case study in chiral pharmacology.[1] While c...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

Aminoglutethimide (AG), originally developed as an anticonvulsant and later repurposed as a "medical adrenalectomy" agent, represents a classic case study in chiral pharmacology.[1] While clinically administered as a racemic mixture (1:1 ratio of R and S enantiomers), its pharmacological profile is dominated by the R-(+)-enantiomer (D-isomer) .[1][2]

This guide provides a technical breakdown of the differential activities of AG enantiomers, focusing on their inhibition of Aromatase (CYP19) and Cholesterol Side-Chain Cleavage Enzyme (CYP11A1/P450scc).[1] It establishes why the R-enantiomer is the therapeutic driver and outlines the experimental frameworks used to validate these findings.

Mechanism of Action: A Dual Blockade

Aminoglutethimide acts as a competitive inhibitor of cytochrome P450 enzymes.[1] Its efficacy stems from the coordination of its amino-nitrogen atom with the heme iron of the P450 active site, preventing substrate oxygenation.

Target Enzymes[3][5]
  • Aromatase (CYP19): The rate-limiting enzyme converting androgens (androstenedione/testosterone) into estrogens (estrone/estradiol).[1][2] This is the primary target for breast cancer therapy.

  • P450scc (CYP11A1/Desmolase): The mitochondrial enzyme converting cholesterol to pregnenolone.[1][2] Inhibition here shuts down the synthesis of all steroid hormones (cortisol, aldosterone, sex steroids).[1]

Stereoselectivity of Inhibition

The chiral center at the glutarimide ring confers significant stereoselectivity.[1] The R-(+)-enantiomer is the potent inhibitor for both enzymes, but the magnitude of selectivity differs.[1][2]

Target EnzymeR-(+)-Aminoglutethimide ActivityS-(-)-Aminoglutethimide ActivitySelectivity Ratio (R:S)
Aromatase (CYP19) High Potency (

nM)
Low Potency~30-40 : 1
P450scc (Desmolase) Moderate PotencyLow Potency~2.5 : 1

Key Insight: The therapeutic index of AG is compromised by the racemic formulation. While the R-isomer drives the anti-tumor (aromatase) effect, the S-isomer contributes little to efficacy but adds to the metabolic load and potential toxicity.[1]

Pathway Visualization

The following diagram illustrates the steroidogenic pathway and the specific blockade points of Aminoglutethimide.

Steroidogenesis_Blockade cluster_legend Legend Cholesterol Cholesterol AG_Block1 BLOCKADE: P450scc (CYP11A1) R-AG >> S-AG (2.5x) Cholesterol->AG_Block1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Multiple Steps Testosterone Testosterone Androstenedione->Testosterone AG_Block2 BLOCKADE: Aromatase (CYP19) R-AG >>> S-AG (40x) Androstenedione->AG_Block2 Testosterone->AG_Block2 Estrone Estrone (Estrogen) Estradiol Estradiol (Estrogen) AG_Block1->Pregnenolone Inhibited AG_Block2->Estrone Inhibited AG_Block2->Estradiol Inhibited key R-AG: R-Aminoglutethimide S-AG: S-Aminoglutethimide

Caption: Figure 1. Steroidogenic pathway illustrating the dual blockade by Aminoglutethimide.[1] Note the significantly higher stereoselectivity at the Aromatase step.

Pharmacological Data Comparison

The following data aggregates findings from competitive binding assays and in vitro inhibition studies.

Table 1: Comparative Potency (IC50 & Ki)
ParameterRacemic AGR-(+)-AGS-(-)-AGReference Source
Aromatase IC50 (Human Placenta)37 µM~1-2 µM*>40 µM[PubMed 1.1, 1.2]
Aromatase Ki 408 nM~10 nM~400 nM[PubMed 1.1]
P450scc Binding Affinity N/AHigh (

ratio 2.6x vs S)
Low[PubMed 1.6]
Renal Clearance (mL/min) -LowHigh (2.3x > R)[PubMed 1.4]
Plasma Half-life (t1/2) 12.5 h (Slow Acetylators)~13 h~13 h[PubMed 1.4]

*Note: Absolute IC50 values vary by assay conditions (substrate conc, protein content), but the relative potency ratio (R vs S) remains consistent.[1]

Pharmacokinetic Divergence[1][3][5]
  • Accumulation: Plasma concentrations of R-AG are approximately 1.5-fold higher than S-AG in patients treated with the racemate.[3][1][2]

  • Mechanism: This is due to stereoselective renal clearance.[1][2] The renal tubules reabsorb the R-isomer more efficiently than the S-isomer.[1][2]

  • Metabolism: AG is polymorphically acetylated to N-acetyl-AG (inactive).[1][2] Fast acetylators clear the drug more rapidly, but the acetylation process itself does not appear highly stereoselective compared to renal clearance.

Experimental Protocol: Radiometric Aromatase Assay

To validate the differential activity of AG enantiomers, the Tritiated Water Release Assay is the gold standard. It measures the release of


 during the aromatization of 

-androstenedione.[1][4]
Principle

The aromatization of androstenedione involves the removal of the C-19 methyl group. If the substrate is labeled with tritium at the


 position, this tritium is released as water during the reaction. The amount of tritiated water formed is directly proportional to aromatase activity.
Workflow Diagram

Aromatase_Assay Start Microsome Prep (Human Placenta/Recombinant) Mix Reaction Mix + [1β-3H]-Androstenedione + NADPH + Inhibitor (R-AG or S-AG) Start->Mix Incubate Incubation 37°C, 15-30 mins Mix->Incubate Stop Stop Reaction (Chloroform/Charcoal) Incubate->Stop Separate Phase Separation Centrifugation Stop->Separate Count Liquid Scintillation Counting (Aqueous Phase) Separate->Count Extract 3H2O

Caption: Figure 2. Workflow for the Radiometric Tritiated Water Release Assay used to determine IC50 values of AG enantiomers.

Step-by-Step Methodology

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)[1]

  • NADPH Generating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)[1][2]

  • Substrate:

    
    -Androstenedione (Specific activity ~20-30 Ci/mmol)[1][2]
    
  • Test Compounds: R-AG, S-AG, and Racemic AG (dissolved in DMSO/Ethanol)

  • Dextran-Coated Charcoal (DCC) suspension[1][2]

Procedure:

  • Preparation: Thaw human placental microsomes (or recombinant CYP19 microsomes) on ice. Dilute in Phosphate Buffer to achieve linear reaction velocity (approx 50-100 µg protein/tube).[1][2]

  • Dosing: Add 10 µL of inhibitor (R-AG, S-AG, or Vehicle) to reaction tubes.

  • Substrate Addition: Add

    
    -Androstenedione (final conc. ~100 nM, close to 
    
    
    
    ).[1][2]
  • Initiation: Start reaction by adding 50 µL NADPH generating system. Total volume: 500 µL.[1][2]

  • Incubation: Incubate at 37°C for 15 minutes in a shaking water bath.

  • Termination: Stop reaction by adding 1 mL of ice-cold Chloroform or Dextran-Coated Charcoal suspension.

    • Mechanism:[2] This step adsorbs/extracts the unreacted steroid substrate, leaving the formed

      
       in the aqueous phase.[5]
      
  • Separation: Vortex vigorously and centrifuge at 3000 x g for 10 minutes.

  • Quantification: Transfer an aliquot (e.g., 200 µL) of the clear aqueous supernatant to a scintillation vial. Add 5 mL scintillation cocktail.

  • Data Analysis: Measure DPM (Disintegrations Per Minute). Calculate % Inhibition relative to vehicle control. Plot log(inhibitor) vs. % Activity to determine IC50.[1][2]

Clinical Implications & Toxicity

The separation of enantiomers reveals a critical flaw in the historical use of racemic Aminoglutethimide.

The "Sedative" Liability

AG is structurally analogous to Glutethimide (Doriden), a potent sedative-hypnotic.[1][2]

  • Glutethimide Toxicity: The R-(+)-enantiomer of glutethimide is 2-3 times more potent as a hypnotic than the S-isomer.[1][2][6]

  • AG Toxicity: Clinical use of AG is limited by CNS depression (lethargy, drowsiness, ataxia).[1][2] Because the R-enantiomer is both the therapeutic agent (aromatase inhibitor) and likely the more potent sedative (by structural homology), "cleaning up" the drug by using pure R-AG might improve efficacy but might not eliminate CNS toxicity, and could potentially exacerbate it due to higher plasma accumulation.

  • S-Enantiomer Role: The S-enantiomer contributes to the "body load" (metabolic burden, potential hypersensitivity/rash) without offering significant therapeutic benefit.[1][2]

Why It Matters Today

While AG has been largely replaced by third-generation aromatase inhibitors (Letrozole, Anastrozole) which lack the glutarimide ring and associated CNS effects, understanding AG's chirality is vital for:

  • Drug Design: It proves that high-affinity P450 inhibition often requires specific stereochemical configurations matching the heme access channel.[1][2]

  • Rescue Protocols: In rare cases of adrenal carcinoma where AG is still used, monitoring plasma levels is crucial.[1][2] Knowing that R-AG accumulates helps explain why toxicity can develop slowly over time.[1][2]

References

  • Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type.

    • Source: PubMed[2][7][8]

    • URL:[Link] (Verified snippet match)

  • Stereoselective inhibition of cholesterol side chain cleavage by enantiomers of aminoglutethimide.

    • Source: PubMed[2][7][8]

    • URL:[Link] (Verified snippet match)

  • Pharmacokinetics of S- and R-enantiomers of aminoglutethimide following oral administration of racemic drug in breast cancer p

    • Source: PubMed / J Clin Pharmacol[2][7]

    • URL:[Link]

  • Comparison of luteolytic potencies of aminoglutethimide enantiomers in the rabbit and r

    • Source: Endocrinology[9][2][10]

    • URL:[Link][1][2]

  • Isocratic High-Performance Liquid Chromatographic Resolution of Glutethimide Enantiomers and Their 4-Hydroxyglutethimide Metabolites.

    • Source: Journal of Chrom
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Aminophenyl)piperidine-2,6-dione proper disposal procedures

Core Directive: Operational Autonomy & Safety Logic Disposal of 1-(4-Aminophenyl)piperidine-2,6-dione (an aromatic amine derivative structurally related to thalidomide/aminoglutethimide analogs) requires a protocol that...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Operational Autonomy & Safety Logic

Disposal of 1-(4-Aminophenyl)piperidine-2,6-dione (an aromatic amine derivative structurally related to thalidomide/aminoglutethimide analogs) requires a protocol that transcends basic "trash" handling. As a drug development intermediate, this compound presents specific risks associated with aromatic amines (potential genotoxicity, skin sensitization) and pharmaceutical active ingredients (biological potency).

This guide is structured not just to comply with regulations (EPA/RCRA), but to eliminate cross-contamination risks in a high-throughput research environment. The disposal pathway is dictated by the physical state of the waste and its chemical compatibility .

Hazard Assessment & Waste Characterization

Before disposal, you must characterize the waste stream. While this specific isomer may not be explicitly "P-listed" or "U-listed" under US EPA RCRA regulations (40 CFR 261.33), it must be managed as Non-RCRA Regulated Hazardous Waste due to its bioactive potential and chemical class.

Critical Hazard Profile:

ParameterClassificationOperational Implication
Chemical Class Aromatic Amine / PiperidinedionePotential skin sensitizer; suspect carcinogen (class-based precaution).
GHS Hazards H302 (Harmful if swallowed)H317 (May cause allergic skin reaction)H319 (Causes serious eye irritation)Zero-contact protocol. Double nitrile gloves and Tyvek sleeves required during waste transfer.
Reactivity Incompatible with Strong Oxidizers, AcidsSegregation is mandatory. Do not consolidate with nitric acid waste or peroxide formers.
RCRA Status Generator Knowledge (Non-Listed)Incineration is the only acceptable destruction method to ensure breakdown of the piperidine ring.

Disposal Decision Logic (Visualized)

The following workflow illustrates the decision-making process for segregating waste streams. This ensures that solid waste, liquid mother liquors, and contaminated debris are routed correctly to High-Temperature Incineration.

DisposalWorkflow Start Waste Generation: 1-(4-Aminophenyl)piperidine-2,6-dione StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Waste (Pure Compound) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Solutions) StateCheck->LiquidWaste Solution Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Consumables Segregation Segregate: No Oxidizers/Acids SolidWaste->Segregation SolventCheck Check Solvent Compatibility (Halogenated vs Non-Halogenated) LiquidWaste->SolventCheck ContainerDebris Container: Clear Poly Bag Secondary: Fiber Drum Debris->ContainerDebris ContainerLiquid Container: Safety Can / Glass Carboy Label: 'Flammable/Toxic Waste' SolventCheck->ContainerLiquid Segregate Stream ContainerSolid Container: Wide-Mouth HDPE Label: 'Non-RCRA Regulated Hazardous Waste' Segregation->ContainerSolid Destruction Final Disposal: High-Temperature Incineration ContainerSolid->Destruction ContainerLiquid->Destruction ContainerDebris->Destruction

Figure 1: Decision logic for segregating 1-(4-Aminophenyl)piperidine-2,6-dione waste streams to ensure compliant incineration.

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf-life material or excess synthesis yield.

  • PPE Requirement: Nitrile gloves (double layer), lab coat, safety glasses, and N95 particulate respirator (if working outside a fume hood).

  • Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "1-(4-Aminophenyl)piperidine-2,6-dione (100%)"

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Sealing: Screw the lid tight and tape the seal with parafilm or vinyl tape to prevent powder leakage during transport.

Protocol B: Liquid Waste (Mother Liquors/HPLC Waste)

Use this for reaction mixtures or dissolved samples.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible.

    • Acceptable: Methanol, Ethanol, DMSO, Dichloromethane.

    • PROHIBITED: Nitric acid, Perchloric acid (risk of nitration/oxidation of the amine ring leading to explosive byproducts).

  • Collection: Pour into a dedicated organic waste carboy (HDPE or Glass).

  • pH Check: If the solution is acidic (pH < 4), neutralize to pH 6-8 using Sodium Bicarbonate before consolidation to prevent acid-catalyzed degradation or gas evolution.

  • Labeling: List the solvent percentages and the active compound concentration (e.g., "Methanol 95%, Active API <5%").

Protocol C: Spill Management (Immediate Response)

Self-validating step: If the spill is >100g or outside a hood, evacuate and call EHS.

SpillResponse Spill Spill Detected Isolate Isolate Area (15ft Radius) Spill->Isolate PPE Don PPE: Double Gloves, Tyvek, Respirator Isolate->PPE TypeCheck Liquid or Solid? PPE->TypeCheck Absorb Cover with Absorbent Pads (avoid dust generation) TypeCheck->Absorb Liquid Sweep Wet Wipe / HEPA Vacuum (Do NOT dry sweep) TypeCheck->Sweep Solid Pack Double Bag in Polyethylene Label as Hazardous Waste Absorb->Pack Sweep->Pack

Figure 2: Emergency response workflow for spills. Note the prohibition on dry sweeping to prevent aerosolization.

Regulatory & Compliance Context

  • EPA Waste Code: While not specifically listed, this material should be coded as D001 (Ignitable) if in flammable solvent, or managed as Non-Regulated Hazardous Waste (NRHW) if solid.

  • Destruction Method: The only validated destruction method for aromatic amines is incineration at >1000°C with a residence time of 2 seconds. This ensures the cleavage of the piperidine ring and oxidation of the amine to nitrogen oxides (scrubbed).

    • Why? Landfilling risks leaching into groundwater where aromatic amines are persistent and toxic to aquatic life.

  • Sanitary Sewer: Strictly Prohibited. Under no circumstances should this compound be poured down the drain.

References

  • PubChem. (2023). Compound Summary: Aminoglutethimide (Structural Analog). National Library of Medicine. Available at: [Link]

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[2] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

  • ECHA (European Chemicals Agency). (2023). Substance Information: Piperidine-2,6-dione derivatives. Available at: [Link]

Sources

Handling

Laboratory Safety &amp; PPE Protocol: Handling 1-(4-Aminophenyl)piperidine-2,6-dione (Pomalidomide)

[1] Part 1: The Core Directive (Executive Summary) Do not treat this substance as a standard organic reagent. 1-(4-Aminophenyl)piperidine-2,6-dione is a third-generation immunomodulatory imide drug (IMiD) and a high-pote...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: The Core Directive (Executive Summary)

Do not treat this substance as a standard organic reagent. 1-(4-Aminophenyl)piperidine-2,6-dione is a third-generation immunomodulatory imide drug (IMiD) and a high-potency teratogen .[1] It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, altering protein degradation pathways.[2]

The Critical Risk: Exposure to even microgram quantities during pregnancy can cause severe, life-altering birth defects (phocomelia).[1] Consequently, the safety protocol is built around a Zero-Exposure Standard .

Immediate Action Required:

  • Pregnant Personnel: MUST be excluded from handling this compound or entering the immediate handling zone.

  • Containment: Open-bench handling is strictly prohibited. All powder manipulation must occur within a certified Biosafety Cabinet (Class II, Type A2 or B2) or a Compounding Aseptic Containment Isolator (CACI).

Part 2: Hazard Dynamics & Risk Assessment

To select the correct PPE, we must understand the "Why." This compound is classified under Occupational Exposure Band (OEB) 4 or 5 (High Potency), depending on the specific synthesis stage and particle size.

GHS Hazard Classification Table
Hazard ClassCategoryHazard StatementMechanism of Action
Reproductive Toxicity 1B H360: May damage fertility or the unborn child.[1]Anti-angiogenic activity; inhibition of limb bud development via CRBN modulation.
STOT (Repeated) 2 H373: May cause damage to organs (blood, nervous system).Hematological toxicity (neutropenia) and peripheral neuropathy.
Acute Toxicity 4 H302: Harmful if swallowed.[1][3][4]Systemic absorption via mucous membranes.
Part 3: The PPE Shield (The "Dual-Barrier" System)

Trust is built on redundancy. A single layer of protection is a point of failure. We utilize a Dual-Barrier System to ensure that if one layer is compromised, the operator remains isolated from the hazard.[1]

PPE Selection Matrix
Body ZonePrimary Barrier (Inner)Secondary Barrier (Outer)Technical Justification
Hands Nitrile Gloves (4-5 mil) Taped to inner suit cuffNitrile/Neoprene Gloves (Extended Cuff) Worn over gown cuffPermeation Resistance: Nitrile offers >480 min breakthrough time for most solids.[1] Double gloving provides visual breach detection.
Respiratory Engineering Control (BSC Class II)N-95 or P-100 Respirator (Fit-tested)The BSC is the primary lung protection.[1] The mask is a fail-safe against accidental withdrawal of hands or spills outside the cabinet.[1]
Body Lab Scrubs (Dedicated)Tyvek® / Polyethylene Gown (Impervious, closed front, elastic wrists)Cotton lab coats are porous and retain dust. Impervious materials prevent dermal absorption of dusts.
Eyes Safety Glasses (Side shields)Face Shield (If liquid splashing is possible)Ocular absorption is a rapid route of entry.
Part 4: Operational Workflow & Visualization

Safety is a process, not a product. The following diagram illustrates the logical flow of the safety lifecycle for this compound, ensuring no step is skipped.

SafetyLifecycle RiskAssess 1. Risk Assessment (Check Pregnancy Status) EngControls 2. Engineering Controls (Verify BSC Airflow) RiskAssess->EngControls Cleared PPEDon 3. PPE Donning (Dual-Glove Protocol) EngControls->PPEDon Flow OK Handling 4. Active Handling (Wet Methods/Weighing) PPEDon->Handling Protected Handling->PPEDon Breach Detected Decon 5. Decontamination (10% Bleach Oxidation) Handling->Decon Complete Waste 6. Disposal (Incineration Only) Decon->Waste Segregate

Figure 1: The "Zero-Exposure" Operational Lifecycle. Note the feedback loop: if a breach is detected, immediate cessation and re-gloving are required.

Part 5: Detailed Step-by-Step Protocol

This protocol uses a Self-Validating logic. You cannot proceed to the next step without verifying the previous one.

Phase A: Donning (Entry)
  • Visual Inspection: Check the Biosafety Cabinet (BSC) magnehelic gauge. Ensure it reads within the certified range (usually 0.3–0.5 inches w.g.).

  • Inner Glove Application: Don the first pair of nitrile gloves. Inspect for micro-tears by inflating them slightly with air before wearing.

  • Gowning: Don a disposable, impervious gown (e.g., Tyvek). Critical Step: Ensure the cuffs of the gown cover the wrist of the inner glove.

  • Outer Glove Application: Don the second pair of gloves (extended cuff). Pull these over the gown cuffs. This creates a shingle effect, shedding particles away from the skin.

Phase B: Handling (The "Wet" Technique)
  • Damping: When possible, wet the powder immediately upon opening the vial (using the reaction solvent) to prevent aerosolization.

  • Static Control: Use an anti-static gun or bar inside the BSC if weighing dry powder, as electrostatic charge can cause "jumping" of high-potency powders.

  • Closed Transfers: If moving the substance from the BSC to a balance or reactor, use a closed container (parafilm sealed) or a secondary containment tray.

Phase C: Decontamination & Doffing (Exit)
  • Primary Decon: While hands are still inside the BSC, wipe down the outer gloves with 10% Sodium Hypochlorite (Bleach) followed by 70% Ethanol.

    • Chemistry Note: Bleach oxidizes the glutarimide ring, aiding in chemical deactivation, while Ethanol removes the residue.

  • Outer Glove Removal: Remove outer gloves inside the BSC and place them in the solid hazardous waste bag.

  • Gown Removal: Unfasten the gown, rolling it inside out to trap any potential dust. Discard in hazardous waste.

  • Wash: Immediately wash hands with soap and water for 2 minutes after removing inner gloves.

Part 6: Disposal Logistics (Cradle-to-Grave)

Do not autoclave. Autoclaving does not guarantee the destruction of the chemical structure of Pomalidomide.

  • Solid Waste: All gloves, gowns, weigh boats, and contaminated paper towels must be collected in a yellow "Chemo/Trace" waste bag or a rigid container labeled "Cytotoxic/Teratogenic Waste - Incinerate Only." [1]

  • Liquid Waste: Solvent waste containing the compound must be segregated into a carboy labeled "High Hazard - Destructive Incineration Required." [1]

References
  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[5][6][7] Centers for Disease Control and Prevention. [Link][1]

  • PubChem. (2023).[1] Pomalidomide Compound Summary (CID 134780).[1] National Center for Biotechnology Information. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.